24, 25-Dihydroxy VD2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6-[4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEQZNMKGFTMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and History of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, history, synthesis, metabolism, and biological significance of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), also known as 24,25-dihydroxyergocalciferol. As a significant metabolite in the vitamin D₂ pathway, understanding its properties and functions is crucial for research in endocrinology, bone metabolism, and drug development. This document details key experimental methodologies, presents quantitative data in a structured format, and visualizes complex pathways to facilitate a deeper understanding of this vitamin D metabolite.
Discovery and Historical Context
The journey to understanding the intricate metabolism of vitamin D began with the identification of its active forms and subsequent catabolic pathways. While much of the early focus was on vitamin D₃ (cholecalciferol), the metabolism of vitamin D₂ (ergocalciferol), derived from plant sources and yeast, also garnered significant scientific interest.
The first definitive isolation and identification of 24,25-dihydroxyvitamin D₂ was reported in 1979 by Jones, Rosenthal, and their colleagues.[1] Their seminal work involved the use of a perfused rat kidney system to metabolize 25-hydroxyvitamin D₂. The resulting metabolite was then isolated and its structure confirmed using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR).[1] This discovery was crucial as it established the existence of a C-24 hydroxylation pathway for vitamin D₂, mirroring the known pathway for vitamin D₃ and identifying a key step in the catabolism and potential inactivation of vitamin D₂.[2] Prior to this, the existence of 24-hydroxylated metabolites of vitamin D₃ had been established, and the identification of the D₂ analog provided further evidence for the general importance of this metabolic route.[3]
Metabolic Pathway of 24,25-Dihydroxyvitamin D2
Vitamin D₂ undergoes a two-step hydroxylation process to become biologically active. The catabolism of the active form, 1,25-dihydroxyvitamin D₂, and its precursor, 25-hydroxyvitamin D₂, is primarily mediated by the enzyme 25-hydroxyvitamin D-24-hydroxylase, also known as CYP24A1.[4]
The metabolic cascade leading to the formation and further breakdown of 24,25(OH)₂D₂ is as follows:
-
25-Hydroxylation: Vitamin D₂ is first hydroxylated in the liver by the enzyme 25-hydroxylase (primarily CYP2R1) to form 25-hydroxyvitamin D₂ (25(OH)D₂), the major circulating form of vitamin D₂.
-
1α-Hydroxylation (Activation): In the kidneys, 25(OH)D₂ can be further hydroxylated by 1α-hydroxylase (CYP27B1) to produce the biologically active hormone 1,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂).
-
24-Hydroxylation (Catabolism/Inactivation): Alternatively, both 25(OH)D₂ and 1,25(OH)₂D₂ can be hydroxylated at the C-24 position by CYP24A1. The 24-hydroxylation of 25(OH)D₂ yields 24,25-dihydroxyvitamin D₂. This step is generally considered part of a catabolic pathway to regulate the levels of active vitamin D metabolites and prevent potential toxicity.[4]
Experimental Protocols
Chemical Synthesis of 24,25-Dihydroxyvitamin D2
The chemical synthesis of 24,25(OH)₂D₂ is essential for producing standards for analytical studies and for investigating its biological activity. Several synthetic routes have been described in the literature.[5][6] A general approach involves the modification of the side chain of a vitamin D₂ precursor.
Example Synthetic Strategy:
A common strategy involves the use of a suitable vitamin D₂ synthon, often a C-22 aldehyde or a related derivative, which can be elaborated to introduce the diol functionality at C-24 and C-25. This can be achieved through a series of reactions, including Grignard reactions or aldol condensations, followed by reduction and deprotection steps. The stereochemistry at the C-24 position is a critical aspect of the synthesis, and stereoselective methods are often employed to obtain the desired (24R) or (24S) epimer.[6]
Isolation and Quantification from Biological Samples
The analysis of 24,25(OH)₂D₂ in biological matrices such as serum or plasma requires sensitive and specific analytical methods due to its low circulating concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[7][8][9][10][11]
Typical LC-MS/MS Protocol:
-
Sample Preparation:
-
Protein Precipitation: Serum or plasma samples (typically 100-500 µL) are treated with a protein precipitating agent, such as acetonitrile or methanol, often containing an internal standard (e.g., deuterated 24,25(OH)₂D₂).[7]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant after centrifugation is subjected to LLE (e.g., with hexane and methyl tert-butyl ether) or SPE (e.g., using a C18 cartridge) to further purify and concentrate the vitamin D metabolites.[7]
-
Derivatization (Optional but common): To enhance ionization efficiency and chromatographic separation, the extracted metabolites are often derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which reacts with the conjugated diene system of the vitamin D molecule.[7]
-
-
Chromatographic Separation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate 24,25(OH)₂D₂ from other vitamin D metabolites and interfering compounds.
-
Reversed-phase columns (e.g., C18, Phenyl-Hexyl) are commonly employed with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization.
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored to ensure high selectivity and accuracy.
-
Quantitative Data
Enzyme Kinetics of CYP24A1
The catalytic efficiency of CYP24A1 for vitamin D₂ metabolites is a key determinant of their circulating levels and biological effects. A study comparing the kinetics of human CYP24A1 for D₂ and D₃ metabolites provided the following data.[12]
| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |
| 25(OH)D₂ | 0.5 ± 0.1 | 10.0 ± 0.5 | 20.0 |
| 25(OH)D₃ | 0.4 ± 0.1 | 9.0 ± 0.4 | 22.5 |
| 1,25(OH)₂D₂ | 0.3 ± 0.1 | 5.0 ± 0.2 | 16.7 |
| 1,25(OH)₂D₃ | 0.2 ± 0.05 | 6.0 ± 0.3 | 30.0 |
Data adapted from a study on human CYP24A1 kinetics.[12] The similar kcat/Km values for 25(OH)D₂ and 25(OH)D₃ suggest comparable rates of inactivation at low substrate concentrations.
Binding Affinity to Vitamin D Binding Protein (DBP)
Vitamin D metabolites are transported in the circulation bound to the vitamin D binding protein (DBP). The binding affinity of different metabolites to DBP influences their half-life and bioavailability.[13] DBP generally exhibits a slightly lower affinity for vitamin D₂ metabolites compared to their D₃ counterparts.[14]
| Metabolite | Relative Binding Affinity (to 25(OH)D₃) |
| 25(OH)D₃ | 1.00 |
| 25(OH)D₂ | ~0.4 - 0.8 |
| 24,25(OH)₂D₃ | ~1.0 |
| 24,25(OH)₂D₂ | Slightly lower than 24,25(OH)₂D₃ |
| 1,25(OH)₂D₃ | ~0.01 - 0.1 |
| 1,25(OH)₂D₂ | Slightly lower than 1,25(OH)₂D₃ |
Note: The exact relative binding affinities can vary depending on the assay conditions and species. The data presented is a general representation from the literature.[13][14] The lower binding affinity of D₂ metabolites to DBP may contribute to their shorter circulating half-life compared to D₃ metabolites.[15]
Signaling Pathways and Biological Activity
The biological role of 24,25(OH)₂D₂ is not as well-defined as that of 1,25(OH)₂D₂. It is generally considered a product of the inactivation pathway. However, there is some evidence to suggest that 24,25-hydroxylated metabolites may have biological activities of their own, although this is an area of ongoing research and some controversy.[3]
The primary mechanism of action for the hormonally active form of vitamin D, 1,25(OH)₂D, is through the nuclear vitamin D receptor (VDR), which modulates gene expression.[16] 24,25(OH)₂D₂ has a much lower affinity for the VDR compared to 1,25(OH)₂D₂.
In addition to the classical genomic pathway, vitamin D metabolites can also elicit rapid, non-genomic responses.[17][18][19] These are mediated through membrane-associated receptors and involve the activation of intracellular signaling cascades, such as those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[17] While this has been more extensively studied for 1,25(OH)₂D₃, it is plausible that other metabolites, including 24,25(OH)₂D₂, could also participate in such signaling, although specific evidence for the D₂ metabolite is limited.
Conclusion
24,25-dihydroxyvitamin D₂ is a key metabolite in the catabolism of vitamin D₂. Its discovery in the late 1970s was a significant step in elucidating the complete metabolic pathway of ergocalciferol. While often viewed as an inactivation product, the full extent of its biological role remains an area of active investigation. The development of advanced analytical techniques, particularly LC-MS/MS, has enabled its accurate quantification in biological systems, facilitating further research into its physiology and pathophysiology. This technical guide provides a foundational resource for professionals in the field, summarizing the historical context, metabolic pathways, experimental methodologies, and current understanding of this important vitamin D metabolite. Further research is warranted to fully uncover any unique biological functions and signaling pathways associated with 24,25-dihydroxyvitamin D₂.
References
- 1. Isolation and identification of 24,25-dihydroxyvitamin D2 using the perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of 24-hydroxyvitamin D2 and 24,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses of 24,25-dihydroxyvitamin D2, 24,25-dihydroxy-22-dehydrovitamin D3, 25-hydroxy-24-oxo-22-dehydrovitamin D3 and 22,24,25-trihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. birmingham.ac.uk [birmingham.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Vitamin D Binding Protein and the Biological Activity of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin D Binding Protein, Total and Free Vitamin D Levels in Different Physiological and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vitamin D - Wikipedia [en.wikipedia.org]
- 17. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genomic or Non-Genomic? A Question about the Pleiotropic Roles of Vitamin D in Inflammatory-Based Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Biological Role of 24,25-Dihydroxyvitamin D2 in Calcium Homeostasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is a metabolite of vitamin D2, produced through the action of the enzyme cytochrome P450 family 24 subfamily A1 (CYP24A1). Historically considered an inactive byproduct of vitamin D catabolism, emerging research suggests a more nuanced role for 24,25-dihydroxyvitamin D metabolites in calcium and bone homeostasis. This technical guide provides a comprehensive overview of the current understanding of 24,25(OH)₂D₂, focusing on its synthesis, potential biological functions in calcium regulation, and the experimental methodologies used to study this molecule. While much of the existing research has focused on the vitamin D3 analogue, 24,25-dihydroxyvitamin D3, this document will synthesize the available data on the D2 form and draw relevant comparisons.
Introduction: The Vitamin D Endocrine System
Vitamin D, in its D2 (ergocalciferol) and D3 (cholecalciferol) forms, is a prohormone essential for calcium and phosphate homeostasis.[1] It undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver, converting vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form and an indicator of vitamin D status. The second hydroxylation, occurring primarily in the kidneys, is catalyzed by the enzyme 1α-hydroxylase (CYP27B1) to produce the hormonally active form, 1,25-dihydroxyvitamin D (1,25(OH)₂D).[2]
1,25(OH)₂D is the principal regulator of intestinal calcium absorption and also plays a crucial role in bone mineralization and renal calcium reabsorption.[3][4] The catabolism of both 25(OH)D and 1,25(OH)₂D is initiated by the enzyme 24-hydroxylase (CYP24A1), which adds a hydroxyl group at the 24th carbon position, leading to the formation of 24,25-dihydroxyvitamin D (24,25(OH)₂D) and 1,24,25-trihydroxyvitamin D, respectively. This 24-hydroxylation pathway is critical for preventing vitamin D toxicity by reducing the levels of active vitamin D metabolites.[5]
The Role of 24,25-Dihydroxyvitamin D2 in Calcium Homeostasis
The specific biological functions of 24,25(OH)₂D₂ in calcium homeostasis are not as well-defined as those of its D3 counterpart or the more active 1,25(OH)₂D metabolites. It is generally considered to be a less active metabolite. However, some studies suggest that it may have subtle or context-dependent roles.
Intestinal Calcium Absorption
Research comparing the biological activity of vitamin D2 and D3 metabolites has provided some insights. In vitamin D-deficient rats, 24-epi-1,25-dihydroxyvitamin D2 (a stereoisomer of 1,25(OH)₂D₂) was found to be about half as active as 1,25(OH)₂D₂ in stimulating intestinal calcium transport.[6] This suggests that the 24-hydroxylation of vitamin D2 metabolites may influence their efficacy in promoting calcium absorption, though direct quantitative data for 24,25(OH)₂D₂ remains scarce.
Bone Metabolism
The role of 24,25-dihydroxyvitamin D in bone metabolism is an area of active investigation. Some studies on the D3 form have suggested a potential role in bone formation and fracture healing. In vitro studies have investigated the bone-resorbing activities of various vitamin D2 analogs. For instance, 24-epi-1,25(OH)₂D₂ was found to be weaker than 1,25(OH)₂D₃ in an in vitro bone resorption test at concentrations ranging from 10⁻¹¹ M to 10⁻⁸ M. However, in an osteoclast-like cell formation assay, its activity was almost similar to that of 1,25(OH)₂D₃ at the same concentrations.[7] These findings suggest that 24-hydroxylated D2 metabolites may have cell-specific effects on bone remodeling.
Serum Calcium and Phosphate Levels
Direct studies on the effect of 24,25(OH)₂D₂ on circulating calcium and phosphate levels are limited. In rats, the administration of 24R,25-dihydroxycholecalciferol (the D3 form) over several weeks resulted in growth and serum calcium levels equivalent to vitamin D-treated controls, suggesting some biological activity in maintaining calcium homeostasis.[8] It is plausible that 24,25(OH)₂D₂ exerts similar, though potentially less potent, effects.
Quantitative Data on the Biological Activity of Vitamin D2 Metabolites
The following tables summarize the available quantitative data comparing the biological activity of various vitamin D2 and D3 metabolites. It is important to note the limited availability of data specifically for 24,25-dihydroxyvitamin D2.
| Metabolite | VDR Binding Affinity (Relative to 1,25(OH)₂D₃) | Reference |
| 1,25-dihydroxyvitamin D₂ | Equal | [9] |
| 24-epi-1,25-dihydroxyvitamin D₂ | Equal | [9] |
| 1,25-dihydroxyvitamin D₂ | 1.3 times less potent | [10] |
Table 1: Relative Binding Affinity of Vitamin D Metabolites to the Vitamin D Receptor (VDR)
| Metabolite | Effect on Intestinal Calcium Transport (Relative to 1,25(OH)₂D₃) | Animal Model | Reference |
| 1,25-dihydroxyvitamin D₂ | Equal | Rat | [6] |
| 24-epi-1,25-dihydroxyvitamin D₂ | One-half as active | Rat | [6] |
Table 2: Comparative Effects of Vitamin D Metabolites on Intestinal Calcium Transport
| Metabolite | Concentration | Effect on Bone Resorption (in vitro) | Reference |
| 24-epi-1,25-dihydroxyvitamin D₂ | 10⁻¹¹ M - 10⁻⁸ M | Weaker than 1,25(OH)₂D₃ | [7] |
Table 3: Comparative Effects of Vitamin D Metabolites on Bone Resorption
Signaling Pathways
The primary mechanism of action for vitamin D metabolites is through the nuclear Vitamin D Receptor (VDR). Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Vitamin D Signaling Pathway
Experimental Protocols
Measurement of 24,25-Dihydroxyvitamin D2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify the concentration of 24,25(OH)₂D₂ in serum or plasma.
Methodology:
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 24,25(OH)₂D₂).
-
Perform protein precipitation by adding acetonitrile or another suitable organic solvent.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (Optional but often used for improved sensitivity):
-
The supernatant can be derivatized using a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to enhance ionization efficiency.
-
-
Liquid Chromatography (LC):
-
Inject the prepared sample onto a reverse-phase LC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC is introduced into the mass spectrometer, typically using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 24,25(OH)₂D₂ and its internal standard are monitored for quantification.[9][11]
-
LC-MS/MS Workflow for 24,25(OH)₂D₂
In Vitro Bone Resorption Assay
Objective: To assess the effect of 24,25(OH)₂D₂ on the resorptive activity of osteoclasts.
Methodology:
-
Cell Culture:
-
Isolate osteoclast precursors from bone marrow or peripheral blood, or use an osteoclast cell line.
-
Culture the cells on a suitable substrate, such as bone slices, dentin discs, or calcium phosphate-coated plates.
-
-
Treatment:
-
Treat the cultured osteoclasts with varying concentrations of 24,25(OH)₂D₂. Include a vehicle control and a positive control (e.g., 1,25(OH)₂D₃).
-
-
Assessment of Resorption:
-
Pit Assay: After a defined incubation period, remove the cells and visualize the resorption pits on the substrate using staining (e.g., toluidine blue) or microscopy (e.g., scanning electron microscopy). The number and area of the pits are quantified.
-
Release of Bone Matrix Components: Measure the release of bone matrix components into the culture medium, such as C-terminal telopeptides of type I collagen (CTX-I) or radiolabeled calcium (if using ⁴⁵Ca-labeled bone).[7][12]
-
Bone Resorption Assay Workflow
Intestinal Calcium Transport Assay (In Situ Ligated Loop in Rats)
Objective: To measure the effect of 24,25(OH)₂D₂ on active intestinal calcium transport.
Methodology:
-
Animal Model:
-
Use vitamin D-deficient rats to maximize the response to vitamin D metabolites.
-
-
Treatment:
-
Administer 24,25(OH)₂D₂ or a vehicle control to the rats for a specified period.
-
-
Surgical Procedure:
-
Anesthetize the rat and expose the small intestine.
-
Ligate a segment of the proximal small intestine (duodenum) to create a closed loop.
-
-
Transport Measurement:
Intestinal Loop Assay Workflow
Conclusion and Future Directions
The biological role of 24,25-dihydroxyvitamin D2 in calcium homeostasis is an area that requires further investigation. While it is primarily considered a product of the vitamin D catabolic pathway, existing evidence, though limited, suggests potential, albeit less potent, biological activities compared to 1,25-dihydroxyvitamin D. The available data, largely from comparative studies with D3 metabolites and other D2 analogs, indicate that 24,25(OH)₂D₂ may have some influence on intestinal calcium transport and bone cell function.
Future research should focus on:
-
Conducting in vivo studies specifically with 24,25(OH)₂D₂ to determine its direct effects on serum calcium, phosphate, and bone turnover markers.
-
Performing detailed dose-response studies to quantify its potency in intestinal calcium absorption and bone resorption assays.
-
Investigating its binding affinity and activation of the VDR in various target tissues.
-
Exploring potential non-VDR-mediated signaling pathways.
A deeper understanding of the biological role of 24,25(OH)₂D₂ will provide a more complete picture of the vitamin D endocrine system and could have implications for the development of novel therapeutic strategies for calcium and bone-related disorders.
References
- 1. Vitamin D-Mediated Regulation of Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D and intestinal calcium transport: facts, speculations and hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. lcms.cz [lcms.cz]
- 5. 24,25-dihydroxyvitamin D: a new biomarker in non-parathyroid hypercalcemia diagnosis - Clinical Laboratory int. [clinlabint.com]
- 6. deepdyve.com [deepdyve.com]
- 7. A simple test of intestinal absorption of calcium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of 24,25-dihydroxycholecalciferol in chicks and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Development and characterization of a human in vitro resorption assay: demonstration of utility using novel antiresorptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An analysis of intestinal calcium transport across the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Function of 24,25-Dihydroxyvitamin D
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide focuses predominantly on 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), the cholecalciferol metabolite, due to a significant lack of available research on the physiological functions of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), the ergocalciferol metabolite. While the synthesis of 24,25(OH)₂D₂ has been described, its specific biological roles and mechanisms of action remain largely uninvestigated. The information presented herein regarding the D3 form should not be directly extrapolated to the D2 form without further dedicated research.
Introduction
For many years, 24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃) was considered an inactive catabolite of 25-hydroxyvitamin D₃ (25(OH)D₃), destined for excretion. However, a growing body of evidence suggests that this metabolite possesses distinct physiological functions, particularly in the regulation of bone and cartilage homeostasis. Unlike the well-characterized hormonal form of vitamin D, 1α,25-dihydroxyvitamin D₃ (1α,25(OH)₂D₃), which primarily regulates calcium and phosphorus metabolism, 24,25(OH)₂D₃ appears to have more nuanced roles in skeletal development and maintenance. This technical guide provides a comprehensive overview of the current understanding of the physiological functions of 24,25(OH)₂D₃, its proposed mechanisms of action, and relevant experimental methodologies.
Synthesis and Metabolism
24,25-dihydroxyvitamin D₃ is synthesized from its precursor, 25-hydroxyvitamin D₃, through the action of the enzyme CYP24A1, also known as 25-hydroxyvitamin D₃-24-hydroxylase.[1] This enzyme is a mitochondrial cytochrome P450 enzyme and is found in various tissues, with the kidney being a primary site of activity.[2] The expression and activity of CYP24A1 are tightly regulated. 1α,25(OH)₂D₃ strongly induces CYP24A1, creating a feedback loop that limits the levels of the active hormone and promotes the production of 24,25(OH)₂D₃.[2] Conversely, parathyroid hormone (PTH) has been shown to inhibit CYP24A1 activity.[3]
The metabolic clearance of 24,25(OH)₂D₃ is relatively rapid, with a plasma half-life of approximately 390 minutes in normal human subjects.[4] Excretion occurs through both bile and urine after further metabolic conversions to more polar compounds.[4]
Physiological Functions
The physiological roles of 24,25(OH)₂D₃ are multifaceted, with the most compelling evidence pointing towards its involvement in bone and cartilage health.
Bone Metabolism
While less potent than 1α,25(OH)₂D₃ in stimulating intestinal calcium absorption and bone resorption, 24,25(OH)₂D₃ is believed to be crucial for normal bone formation and mineralization.[3] Some studies suggest it may counteract excessive bone resorption.[3] In human mesenchymal stem cells (hMSCs), 24R,25(OH)₂D₃ has been shown to promote osteoblastic differentiation, as evidenced by increased alkaline phosphatase activity and calcium mineralization of the extracellular matrix.[5] It also appears to play a regulatory role by decreasing the expression of 1α-hydroxylase (CYP27B1), thereby reducing the local conversion of 25(OH)D₃ to the more pro-resorptive 1α,25(OH)₂D₃.[5]
Cartilage Development and Homeostasis
A significant body of research points to a specific role for 24,25(OH)₂D₃ in cartilage biology. It has been shown to be particularly active in the resting zone chondrocytes of the growth plate.[6] In these cells, 24R,25(OH)₂D₃ promotes their maturation towards a phenotype responsive to 1α,25(OH)₂D₃, a characteristic of more mature growth zone chondrocytes.[6][7] This suggests a key role for 24,25(OH)₂D₃ in the process of endochondral ossification.[6] Furthermore, in vitro studies have demonstrated that 24,25(OH)₂D₃ can stimulate proteoglycan synthesis in cartilage.[3]
Calcium and Phosphate Homeostasis
The role of 24,25(OH)₂D₃ in systemic calcium and phosphate homeostasis is less pronounced than that of 1α,25(OH)₂D₃. In human studies, administration of small oral doses of 24,25-dihydroxycholecalciferol (24,25-DHCC) increased intestinal calcium absorption to a similar extent as 1,25-dihydroxycholecalciferol (1,25-DHCC).[8] However, unlike 1,25-DHCC, it did not lead to an increase in plasma or urine calcium levels, suggesting a potential role in directing calcium towards bone mineralization.[8] In rats, the R isomer of 24,25(OH)₂D₃ was found to be more active in stimulating intestinal calcium transport than the S isomer, although neither isomer significantly increased bone calcium mobilization at lower doses.[9]
Mechanism of Action and Signaling Pathways
The mechanism of action of 24,25(OH)₂D₃ appears to be distinct from that of 1α,25(OH)₂D₃, which primarily acts through the nuclear vitamin D receptor (VDR). While 24,25(OH)₂D₃ has a low affinity for the VDR, evidence suggests the existence of a specific membrane-associated receptor and the activation of non-genomic signaling pathways.[6]
In resting zone chondrocytes, 24R,25(OH)₂D₃ has been shown to bind with high specificity to the cell membrane, leading to the activation of Protein Kinase C (PKC).[6] This activation is stereospecific to the R isomer.[6] The proposed signaling cascade involves the activation of Phospholipase D-2 (PLD2), leading to the production of diacylglycerol (DAG), which in turn activates PKCα.[6] This pathway ultimately converges on MAP kinase, leading to changes in gene expression.[6]
Quantitative Data on Biological Activity
The biological activity of 24,25(OH)₂D₃ is generally lower than that of 1α,25(OH)₂D₃. The following tables summarize some of the available quantitative data.
Table 1: Relative Potency of Vitamin D Metabolites on Intestinal Calcium Transport
| Compound | Species | Relative Potency (compared to 1α,25(OH)₂D₃) | Reference |
| 24R,25(OH)₂D₃ | Chick | Lower | [9] |
| 24S,25(OH)₂D₃ | Chick | Much Lower | [9] |
| 24,25-DHCC | Human | Similar | [8] |
Table 2: Effective Concentrations of 24R,25(OH)₂D₃ in In Vitro Studies
| Cell Type | Effect | Effective Concentration | Reference |
| Rat Resting Zone Chondrocytes | Induction of differentiation | 10⁻⁷ M | [7] |
| Human Mesenchymal Stem Cells | Promotion of osteoblastic differentiation | Not specified | [5] |
Experimental Protocols
In Vitro Chondrocyte Differentiation Assay
This protocol is based on methodologies described for studying the effects of 24,25(OH)₂D₃ on chondrocyte differentiation.[7]
Objective: To assess the ability of 24,25(OH)₂D₃ to induce the differentiation of resting zone (RC) chondrocytes into a 1,25(OH)₂D₃-responsive phenotype.
Methodology:
-
Cell Culture: Isolate and culture fourth passage RC chondrocytes from rat costochondral cartilage.
-
Pre-treatment: Treat confluent RC chondrocytes with 10⁻⁷ M 24,25(OH)₂D₃ for varying durations (e.g., 24, 36, 48, 72, and 120 hours).
-
Treatment: Replace the medium with fresh medium containing various concentrations of 1,25(OH)₂D₃ (e.g., 10⁻¹⁰ to 10⁻⁸ M) and incubate for an additional 24 hours.
-
Analysis:
-
DNA Synthesis: Measure [³H]thymidine incorporation.
-
Cell Maturation: Measure alkaline phosphatase (ALPase) specific activity.
-
Matrix Protein Synthesis: Measure the incorporation of [³H]proline into collagenase-digestible protein (CDP) and non-collagenase-digestible protein (NCP), and ³⁵SO₄ incorporation into proteoglycans.
-
Quantification of 24,25(OH)₂D₃ in Serum by UPLC-MS/MS
This protocol is adapted from a method for the simultaneous quantification of multiple vitamin D metabolites.[10]
Objective: To accurately measure the concentration of 24,25(OH)₂D₃ in serum samples.
Methodology:
-
Sample Preparation:
-
To 100 µL of serum, add internal standards (e.g., d₆-24,25(OH)₂D₃).
-
Add 0.1 M HCl.
-
Precipitate proteins using zinc sulfate and methanol.
-
Centrifuge and collect the supernatant.
-
-
Liquid-Liquid Extraction: Extract the vitamin D metabolites from the supernatant using an appropriate organic solvent mixture.
-
Derivatization: Derivatize the extracted metabolites to enhance ionization efficiency and chromatographic separation.
-
UPLC-MS/MS Analysis:
-
Inject the derivatized sample into a UPLC system for chromatographic separation.
-
Detect and quantify the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use a calibration curve generated with known concentrations of 24,25(OH)₂D₃ to determine the concentration in the samples.
-
Conclusion
While historically viewed as an inactive metabolite, 24,25-dihydroxyvitamin D₃ is emerging as a bioactive molecule with specific physiological functions, particularly in the regulation of bone and cartilage health. Its mechanism of action appears to be distinct from that of 1α,25(OH)₂D₃, involving non-genomic signaling pathways. Further research is warranted to fully elucidate its roles and to explore its therapeutic potential. A significant knowledge gap remains concerning the physiological functions of its vitamin D2 counterpart, 24,25-dihydroxyvitamin D₂, and future studies are needed to address this deficiency in our understanding of vitamin D metabolism and action.
References
- 1. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Does 24,25 dihydroxycholecalciferol have a physiological and pathophysiological role?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 24,25-(OH)(2)D(3) regulates cartilage and bone via autocrine and endocrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological and pharmacological aspects of 24,25-dihydroxycholecalciferol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological activity of 24,25-dihydroxycholecalciferol in chicks and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
The Enigmatic Role of 24,25-Dihydroxyvitamin D2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is a significant, yet often overlooked, metabolite of vitamin D2. While its sibling metabolite, 1,25-dihydroxyvitamin D, has been extensively studied for its central role in calcium homeostasis, the precise mechanisms of action of 24,25(OH)₂D₂ are still being elucidated. This document provides a comprehensive technical overview of the current understanding of 24,25(OH)₂D₂'s mechanism of action, with a particular focus on its effects on cartilage and bone. Due to a greater abundance of research on its structural analog, 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), its mechanisms are presented here as a primary model, with known distinctions for the D2 form explicitly noted. This guide synthesizes key findings on its signaling pathways, molecular interactions, and physiological effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.
Introduction: The Vitamin D Endocrine System and the Role of 24-Hydroxylation
Vitamin D, in both its D2 (ergocalciferol) and D3 (cholecalciferol) forms, is a prohormone that undergoes sequential hydroxylation to become biologically active.[1] The first hydroxylation occurs in the liver, producing 25-hydroxyvitamin D (25(OH)D), the major circulating form of vitamin D.[1] The second critical hydroxylation is tightly regulated and occurs primarily in the kidneys. The enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D to the hormonally active 1,25-dihydroxyvitamin D (1,25(OH)₂D).[2]
However, another key enzyme, 24-hydroxylase (CYP24A1), also acts on 25(OH)D and 1,25(OH)₂D, producing 24,25-dihydroxyvitamin D (24,25(OH)₂D) and 1,24,25-trihydroxyvitamin D, respectively.[2][3] This 24-hydroxylation pathway has traditionally been viewed as a catabolic process to inactivate vitamin D metabolites.[3] However, emerging evidence suggests that 24,25(OH)₂D, particularly the D3 form, has specific biological functions, especially in the context of bone and cartilage health.[4] This metabolite is not merely an inactive byproduct but an active signaling molecule in its own right.
Comparative Bioactivity and Metabolism of Vitamin D2 and D3 Metabolites
While often used interchangeably in supplementation, vitamin D2 and D3 and their metabolites exhibit differences in their metabolism and bioactivity. These distinctions are crucial for understanding the specific actions of 24,25(OH)₂D₂.
Data Presentation: Comparative Quantitative Data
The following tables summarize key quantitative comparisons between vitamin D2 and D3 metabolites from various studies.
Table 1: Comparative Efficacy of Vitamin D2 vs. D3 in Raising Serum 25(OH)D Levels
| Study Parameter | Vitamin D2 | Vitamin D3 | Finding | Citation |
| Increase in Serum 25(OH)D (nmol/L) | 13.7 ± 11.4 | 23.3 ± 15.7 | Vitamin D3 was 1.7 times more effective than vitamin D2. | [5] |
| Potency in Raising 25(OH)D | - | - | Vitamin D3 is approximately 87% more potent than vitamin D2. | [6] |
| Sustained Serum 25(OH)D Levels | Lower and less sustained | Higher and more sustained | Cholecalciferol (D3) leads to a quicker and more sustained increase in serum 25(OH)D. | [6] |
Table 2: Comparative Kinetics of Human CYP24A1 for Vitamin D Metabolites
| Substrate | kcat/Km (Catalytic Efficiency) | Finding | Citation |
| 25(OH)D₂ | Similar to 25(OH)D₃ | Similar rates of inactivation at low substrate concentrations. | [7] |
| 25(OH)D₃ | Similar to 25(OH)D₂ | Similar rates of inactivation at low substrate concentrations. | [7] |
| 1,25(OH)₂D₂ | Lower | Lower rate of inactivation compared to the D3 form, suggesting increased metabolic stability. | [7] |
| 1,25(OH)₂D₃ | Almost double that of 1,25(OH)₂D₂ | Higher rate of inactivation compared to the D2 form. | [7] |
Table 3: Gene Expression Modulation by Vitamin D Metabolites in Human PBMCs
| Metabolite | Average EC50 for 206 Common Target Genes | Potency Comparison | Citation |
| 25(OH)D₂ | 295 nM | ~600-fold lower than 1,25(OH)₂D₃ | [8] |
| 25(OH)D₃ | 322 nM | ~600-fold lower than 1,25(OH)₂D₃ | [8] |
| 1,25(OH)₂D₃ | 0.48 nM | High potency | [8] |
Mechanism of Action in Chondrocytes: A Non-Genomic Signaling Cascade
The most well-characterized mechanism of action for 24,25(OH)₂D₃, which serves as our model for the D2 form, is in resting zone chondrocytes of the growth plate. This pathway is predominantly non-genomic, meaning it is rapid and does not initially require gene transcription.
Membrane-Initiated Signaling
24,25(OH)₂D₃ initiates its effects by binding to a specific, yet to be fully characterized, membrane-associated receptor on resting zone chondrocytes.[4] This binding triggers a rapid cascade of intracellular events:
-
Phospholipase D (PLD) Activation: The binding of 24,25(OH)₂D₃ to its membrane receptor activates Phospholipase D-2 (PLD2).[4]
-
Diacylglycerol (DAG) Production: Activated PLD2 leads to the production of the second messenger diacylglycerol (DAG).[9]
-
Protein Kinase C (PKC) Activation: DAG, in turn, activates specific isoforms of Protein Kinase C (PKC), particularly PKCα.[4][9]
-
MAP Kinase (ERK1/2) Activation: Activated PKC then phosphorylates and activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[10]
This signaling cascade ultimately leads to changes in chondrocyte physiology, including proliferation and differentiation.[10][11]
Mandatory Visualization: Signaling Pathway Diagram
Caption: Signaling pathway of 24,25(OH)₂D in resting zone chondrocytes.
Genomic Actions and Chondrocyte Differentiation
The non-genomic cascade initiated by 24,25(OH)₂D₃ ultimately leads to genomic effects. The activation of the MAPK pathway influences the activity of transcription factors, leading to new gene expression.[4] A key outcome of this signaling is the differentiation of resting zone chondrocytes into a more mature phenotype, characteristic of growth zone chondrocytes.[11] This maturation process renders the cells responsive to 1,25(OH)₂D₃, highlighting a coordinated role for different vitamin D metabolites in endochondral ossification.[4]
Effects on Bone Metabolism
The role of 24,25(OH)₂D in bone metabolism is more complex and appears to be modulatory. Some studies suggest it may have an inhibitory effect on bone resorption.
Inhibition of Osteoclastogenesis
In vitro studies using the D3 analog have shown that while 24,25(OH)₂D₃ alone has a weak stimulatory effect on the formation of osteoclast-like multinucleated cells (MNCs), it inhibits the formation of these cells when stimulated by 1,25(OH)₂D₃ or parathyroid hormone (PTH). A significant inhibition of MNC formation was observed at a concentration of 10⁻⁷ M 24,25(OH)₂D₃.
Inhibition of Bone Resorption
Furthermore, 24,25(OH)₂D₃ has been shown to inhibit resorption pit formation by osteoclasts on dentine slices in a dose-dependent manner when stimulated by 1,25(OH)₂D₃ or PTH.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 24,25(OH)₂D₂'s mechanism of action.
In Vitro Bone Resorption Pit Assay
This assay is used to quantify the bone-resorbing activity of osteoclasts.
Materials:
-
Calcium phosphate-coated 96-well cell culture plates
-
Osteoclast precursors (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand)
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescent phalloidin (for actin staining)
-
Hoechst or DAPI (for nuclear staining)
-
Calcein (for staining calcium phosphate coating)
-
Test compounds (e.g., 1,25(OH)₂D₃, PTH, 24,25(OH)₂D₂)
Protocol:
-
Preparation of Coated Plates: Prepare calcium phosphate-coated 96-well plates according to established protocols.[12]
-
Cell Seeding: Isolate osteoclast precursors (e.g., PBMCs) and resuspend them in complete alpha-MEM containing M-CSF and RANKL to a concentration of 1 x 10⁶ cells/mL.[12] Add 200 µL of the cell suspension to each well of the coated plate.
-
Induction of Osteoclastogenesis and Treatment: Culture the cells in the presence of osteoclastogenic stimuli (M-CSF and RANKL). Add test compounds (e.g., 24,25(OH)₂D₂ with or without 1,25(OH)₂D₃) at desired concentrations. Culture for an appropriate period (e.g., 7-14 days) to allow for osteoclast differentiation and resorption.
-
Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.[12]
-
Wash again with PBS.
-
Permeabilize the cells with permeabilization buffer for 5 minutes.
-
Stain for actin filaments (e.g., with Alexa Fluor 546 labeled phalloidin), nuclei (e.g., with Hoechst), and the calcium phosphate coating (e.g., with calcein).[12]
-
-
Imaging and Quantification:
-
Capture images using a fluorescence microscope.
-
Quantify the total resorption pit area. This can be done by analyzing the images for areas where the calcein staining is absent.
-
The number and size of osteoclasts (identified as multinucleated, actin-ring positive cells) can also be quantified.
-
The resorbed area can be normalized to the number of osteoclasts.
-
Mandatory Visualization: Experimental Workflow Diagram
Caption: Workflow for an in vitro bone resorption pit assay.
Competitive Vitamin D Binding Assay
This assay is used to determine the binding affinity of vitamin D metabolites to binding proteins like the Vitamin D Receptor (VDR) or Vitamin D Binding Protein (DBP).
Materials:
-
Source of binding protein (e.g., recombinant VDR, rat serum for DBP)
-
Radiolabeled vitamin D metabolite (e.g., ³H-1,25(OH)₂D₃ or ³H-25(OH)D₃) as the tracer.
-
Unlabeled vitamin D metabolites (for creating a standard curve and as competitors, e.g., 24,25(OH)₂D₂)
-
Assay buffer (e.g., Tris-HCl buffer containing appropriate salts and stabilizing agents)
-
Method for separating bound from free tracer (e.g., charcoal-dextran, hydroxylapatite, or size-exclusion chromatography)
-
Scintillation counter
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled vitamin D metabolites (standards and test compounds) in the assay buffer. Prepare a working solution of the radiolabeled tracer.
-
Incubation: In a series of tubes, combine the binding protein source, a fixed amount of the radiolabeled tracer, and varying concentrations of the unlabeled competitor (either the standard for the curve or the test compound like 24,25(OH)₂D₂). Include tubes with only the tracer and binding protein (maximum binding) and tubes with a large excess of unlabeled standard (non-specific binding).
-
Equilibration: Incubate the mixtures at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the protein-bound radiolabeled tracer from the free tracer using a suitable method (e.g., addition of a charcoal-dextran slurry followed by centrifugation).
-
Quantification: Measure the radioactivity in the bound fraction (supernatant after charcoal treatment) using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of bound tracer against the concentration of the unlabeled competitor.
-
Determine the concentration of the competitor that displaces 50% of the bound tracer (IC50).
-
The relative binding affinity of the test compound (e.g., 24,25(OH)₂D₂) can be calculated by comparing its IC50 to that of the standard (e.g., 1,25(OH)₂D₃).
-
Conclusion and Future Directions
The metabolite 24,25-dihydroxyvitamin D2, and its better-studied D3 analog, are emerging as active signaling molecules with specific roles, particularly in the regulation of cartilage and bone development. The primary mechanism elucidated to date, especially in chondrocytes, involves a rapid, non-genomic signaling cascade initiated at the cell membrane, which then translates to genomic effects influencing cell differentiation.
For researchers and professionals in drug development, several key points are pertinent:
-
Distinct Biological Role: 24,25(OH)₂D should not be considered merely an inactive catabolite. Its specific effects on chondrocyte maturation and its modulatory role in bone resorption suggest potential therapeutic applications in skeletal biology.
-
D2 vs. D3 Differences: The subtle but significant differences in metabolism and bioactivity between the D2 and D3 forms warrant careful consideration in both research and clinical settings. The potentially greater metabolic stability of 1,25(OH)₂D₂ compared to its D3 counterpart could have therapeutic implications.
-
Non-Genomic Pathways as Drug Targets: The membrane-initiated signaling pathway of 24,25(OH)₂D presents novel targets for therapeutic intervention, distinct from the classical nuclear VDR-mediated pathways.
Future research should focus on unequivocally identifying the membrane receptor for 24,25(OH)₂D, further delineating the downstream signaling events in various cell types, and conducting more head-to-head comparative studies of the D2 and D3 metabolites to fully understand their unique and overlapping functions. A deeper comprehension of these mechanisms will be pivotal in harnessing the full therapeutic potential of the vitamin D endocrine system.
References
- 1. Bone Resorption Assay [en.bio-protocol.org]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 24,25-(OH)(2)D(3) regulates cartilage and bone via autocrine and endocrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that vitamin D3 increases serum 25-hydroxyvitamin D more efficiently than does vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of vitamin D2 and vitamin D3 supplementation in raising serum 25-hydroxyvitamin D status: a systematic review and meta-analysis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 24,25-(OH)2D3 regulates protein kinase C through two distinct phospholipid-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1alpha,25-dihydroxyvitamin D(3) and 24R,25-dihydroxyvitamin D(3) modulate growth plate chondrocyte physiology via protein kinase C-dependent phosphorylation of extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
In Vivo Metabolism of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2 (ergocalciferol) and its metabolites are crucial components in calcium and phosphate homeostasis, with emerging roles in various other physiological processes. Among these metabolites, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) has traditionally been considered a product of an inactivation pathway. However, recent research suggests potential biological activities, necessitating a deeper understanding of its in vivo metabolism. This technical guide provides a comprehensive overview of the metabolic fate of 24,25(OH)₂D₂, detailing the enzymatic pathways, downstream metabolites, and methodologies for its study. While much of the foundational research in vitamin D metabolism has focused on the D3 form, this guide will draw on available D2-specific data and highlight key metabolic distinctions.
Core Metabolic Pathways
The in vivo metabolism of 24,25(OH)₂D₂ is a multi-step process primarily orchestrated by cytochrome P450 enzymes. The key transformations involve further hydroxylation and eventual catabolism into excretable forms.
Further Hydroxylation by CYP27B1
While primarily known for converting 25-hydroxyvitamin D to the active hormone 1,25-dihydroxyvitamin D, the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) can also act on 24,25(OH)₂D₂. This reaction adds a hydroxyl group at the 1α position, yielding **1,24,25-trihydroxyvitamin D₂ (1,24,25(OH)₃D₂) **.[1][2] This metabolite has some affinity for the vitamin D receptor (VDR) and may exhibit biological activity.[1]
The C-24 Oxidation Pathway Mediated by CYP24A1
The primary catabolic route for both 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D metabolites is initiated by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1).[3] This enzyme also plays a central role in the further breakdown of 24,25(OH)₂D₂. The metabolism of 1,25(OH)₂D₂ by CYP24A1 is known to differ from that of 1,25(OH)₂D₃ due to the methyl group at C24 and the double bond between C22 and C23 in the vitamin D₂ side chain.[3]
The C-24 oxidation pathway for 24,25(OH)₂D₂ leads to the formation of several downstream metabolites. While the complete pathway for the D₂ form is not as extensively characterized as for the D₃ form, which terminates in calcitroic acid, studies have identified novel trihydroxylated metabolites specific to vitamin D₂.[4] These include:
These metabolites represent further steps in the inactivation and clearance of 24,25(OH)₂D₂.
Regulation of 24,25-Dihydroxyvitamin D2 Metabolism
The enzymatic machinery governing 24,25(OH)₂D₂ metabolism is tightly regulated by several systemic factors, ensuring calcium and phosphate homeostasis.
-
Parathyroid Hormone (PTH): PTH downregulates the expression of CYP24A1, thereby decreasing the catabolism of vitamin D metabolites, including 24,25(OH)₂D₂.[6]
-
Fibroblast Growth Factor 23 (FGF23): FGF23 induces the expression of CYP24A1, promoting the breakdown of vitamin D metabolites.[6]
-
1,25-Dihydroxyvitamin D: The active form of vitamin D, 1,25(OH)₂D, stimulates its own catabolism by inducing CYP24A1 expression, creating a negative feedback loop.[1]
Quantitative Data on Vitamin D Metabolite Pharmacokinetics
Specific pharmacokinetic data for 24,25-dihydroxyvitamin D₂ in humans is limited in the available literature. However, data for the D₃ analogue, 24,25-dihydroxyvitamin D₃, provides a valuable reference point. It is important to note that differences in affinity for the vitamin D binding protein (DBP) and enzymatic metabolism likely result in differing pharmacokinetic profiles for D₂ and D₃ metabolites.
Table 1: Pharmacokinetic Parameters of 24,25-Dihydroxyvitamin D₃ in Humans (for reference)
| Parameter | Value | Reference |
| Half-life (t½) | ||
| - Fast phase | 3.0 ± 0.9 hours | [7] |
| - Slow phase | 8.2 ± 2.9 days | [7] |
| Volume of Distribution (Vd) | 0.19 ± 0.02 L/kg | [7] |
| Bioavailability (oral) | ~70% | [7] |
Table 2: Comparative Serum Concentrations of Vitamin D Metabolites
| Metabolite | Typical Serum Concentration Range | Reference |
| 25-hydroxyvitamin D (25(OH)D) | 25-200 nmol/L | Creative Diagnostics |
| 1,25-dihydroxyvitamin D (1,25(OH)₂D) | 18-78 pg/mL | [8] |
| 24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃) | 1.7 - 3.6 ng/mL (in CKD patients) | [9] |
Experimental Protocols
In Vivo Animal Model for Studying 24,25-Dihydroxyvitamin D₂ Metabolism
This protocol is adapted from studies on vitamin D₃ metabolism in rats and can be modified for the study of the D₂ form.[2]
Objective: To determine the pharmacokinetic profile and identify metabolites of 24,25(OH)₂D₂ in a rat model.
Materials:
-
Male Sprague-Dawley rats (rapidly growing)
-
24,25-dihydroxyvitamin D₂
-
Tritiated 24,25-dihydroxyvitamin [³H]D₂
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue homogenization equipment
-
Scintillation counter
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (LC-MS/MS)
Procedure:
-
Acclimation and Dosing:
-
Acclimate rats to the experimental conditions for one week.
-
Administer a daily oral dose of non-radiolabeled 24,25(OH)₂D₂ to achieve steady-state plasma concentrations. The exact dose will need to be optimized based on preliminary studies.
-
After the loading period, administer a single oral or intravenous dose of tritiated 24,25-dihydroxyvitamin [³H]D₂.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 10 min, 1, 6, 15, 24, 96, and 192 hours).[2]
-
At each time point, euthanize a subset of animals and collect tissues of interest (e.g., plasma, liver, intestine, kidneys, bone).
-
-
Sample Processing:
-
Separate plasma from whole blood by centrifugation.
-
Homogenize tissues in an appropriate buffer.
-
Extract lipids from plasma and tissue homogenates using a suitable solvent system (e.g., chloroform/methanol).
-
-
Analysis:
-
Quantify total radioactivity in an aliquot of the lipid extract using liquid scintillation counting to determine the disappearance of the parent compound.
-
Separate the parent compound and its metabolites using HPLC. A gradient straight-phase HPLC system can be employed for baseline resolution of major vitamin D metabolites.[2]
-
Identify and quantify the metabolites using LC-MS/MS.
-
LC-MS/MS Protocol for Quantification of 24,25-Dihydroxyvitamin D₂ and its Metabolites in Serum
This protocol is a generalized procedure based on established methods for quantifying multiple vitamin D metabolites.[10][11][12]
Objective: To simultaneously quantify 24,25(OH)₂D₂ and its downstream metabolites in serum samples.
Materials:
-
Serum samples
-
Deuterated internal standards (e.g., d6-24,25(OH)₂D₃, with appropriate D₂ standards if available)
-
Protein precipitation reagents (e.g., zinc sulfate, methanol)
-
Organic extraction solvents (e.g., hexane, methyl tertiary butyl ether)
-
Derivatization agent (e.g., DMEQ-TAD)
-
UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)
Procedure:
-
Sample Preparation:
-
To 100 µL of serum, add deuterated internal standards.
-
Precipitate proteins by adding zinc sulfate and methanol, followed by vortexing and centrifugation.[11]
-
Perform liquid-liquid extraction of the supernatant using hexane and methyl tertiary butyl ether.[11]
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution of DMEQ-TAD in ethyl acetate and incubate at room temperature in the dark to allow for derivatization. This step enhances the ionization efficiency of the metabolites.[11]
-
Dry the derivatized sample and reconstitute it in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the UPLC-MS/MS system.
-
Separate the metabolites using a suitable column (e.g., BEH-Phenyl UPLC column) and a methanol/water-based gradient.[12]
-
Perform detection using the mass spectrometer in electrospray positive mode, with multiple reaction monitoring (MRM) for each specific metabolite and its internal standard.[10]
-
Visualizations
Metabolic Pathway of 24,25-Dihydroxyvitamin D₂
Caption: Key enzymatic steps in the metabolism of 24,25-dihydroxyvitamin D2.
Experimental Workflow for In Vivo Metabolism Study
Caption: Workflow for studying 24,25(OH)₂D₂ metabolism in an animal model.
Regulatory Control of CYP24A1
Caption: Hormonal regulation of the key catabolic enzyme CYP24A1.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Metabolism and pharmacokinetics of 24,25-dihydroxyvitamin D3 in the vitamin D3-replete rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D - Wikipedia [en.wikipedia.org]
- 5. 24,25,28-trihydroxyvitamin D2 and 24,25,26-trihydroxyvitamin D2: novel metabolites of vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of vitamin D2 on the assay of 24,25-dihydroxyvitamin D3 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Vitamin D3 1,25-Dihydroxyvitamin D: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 9. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. academic.oup.com [academic.oup.com]
- 12. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 24,25-Dihydroxyvitamin D2: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2 (ergocalciferol) and its metabolites are crucial regulators of calcium and phosphate homeostasis, with emerging roles in various physiological processes. Among these metabolites, 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂), also known as 24,25-dihydroxyergocalciferol, has garnered significant interest for its potential biological activities, particularly in cartilage and bone health. This technical guide provides an in-depth overview of the synthesis pathways for 24,25(OH)₂VD₂, encompassing both chemical and enzymatic routes. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this area.
Chemical Synthesis Pathway
The chemical synthesis of 24,25-dihydroxyvitamin D2 from the readily available starting material, ergosterol, is a multi-step process that involves the strategic modification of the side chain and the protection and deprotection of the conjugated triene system of the vitamin D scaffold. The overall synthetic strategy involves:
-
Protection of the 3β-hydroxyl and the Δ⁵,⁷-diene system of ergosterol. This is crucial to prevent unwanted side reactions during the modification of the side chain. A common method is the formation of a 3-acetate and a Diels-Alder adduct with a suitable dienophile, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
-
Oxidative cleavage of the C22-C23 double bond in the side chain. This is typically achieved through ozonolysis to yield a C-21 aldehyde.
-
Construction of the dihydroxylated side chain. This can be accomplished through a Grignard-type reaction of the C-21 aldehyde with an appropriate nucleophile, such as the enolate of acetone, to introduce the C24 and C25 carbons with the desired hydroxyl functionality.
-
Deprotection of the diene system and the 3β-hydroxyl group. This regenerates the vitamin D triene system.
-
Allylic oxidation to introduce the 24- and 25-hydroxyl groups. If not introduced during the side-chain construction, this can be achieved using reagents like selenium dioxide.
Experimental Protocols
1. Protection of Ergosterol:
-
Acetylation of Ergosterol: Ergosterol is treated with acetic anhydride in pyridine to form ergosterol acetate.
-
Diels-Alder Reaction: The ergosterol acetate is then reacted with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to protect the conjugated diene system.
2. Side-Chain Cleavage:
-
Ozonolysis: The protected ergosterol derivative is dissolved in a suitable solvent (e.g., dichloromethane/methanol) and cooled to -78°C. Ozone is bubbled through the solution until a blue color persists. The reaction is then quenched with a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to yield the C-21 aldehyde.
3. Side-Chain Elaboration (Grignard-type Reaction):
-
Formation of the Acetone Enolate: Lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to diisopropylamine in anhydrous THF at -78°C. Acetone is then added dropwise to form the lithium enolate.
-
Reaction with the C-21 Aldehyde: A solution of the C-21 aldehyde in anhydrous THF is added to the enolate solution at -78°C. The reaction mixture is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. This reaction forms the 24-keto-25-hydroxy side chain.
-
Reduction of the 24-keto group: The resulting ketone is reduced to a hydroxyl group using a reducing agent like sodium borohydride to yield the 24,25-dihydroxy side chain.
4. Deprotection and Purification:
-
Removal of the Diels-Alder Adduct: The PTAD adduct is removed by heating with a suitable diene scavenger, such as lithium aluminum hydride, which also reduces the acetate group.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to isolate the pure 24,25-dihydroxyvitamin D2.
Quantitative Data
The following table summarizes typical yields for the key steps in the chemical synthesis of 24,25-dihydroxyvitamin D2, compiled from various literature sources on related vitamin D analogue syntheses.
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Protection of Ergosterol (Acetylation & Diels-Alder) | Acetic anhydride, pyridine; PTAD | 85-95 |
| 2 | Ozonolysis of Side Chain | O₃, DMS | 70-85 |
| 3 | Side-Chain Elaboration (Grignard-type reaction & Reduction) | LDA, Acetone; NaBH₄ | 50-70 |
| 4 | Deprotection | LiAlH₄ | 60-80 |
| 5 | HPLC Purification | Silica gel, various solvent systems | >95% purity |
Spectroscopic Data for 24,25-Dihydroxyvitamin D2:
-
¹H NMR (CDCl₃, 600 MHz): δ (ppm) 6.24 (1H, d, J=11.2 Hz, H-6), 6.03 (1H, d, J=11.2 Hz, H-7), 5.06 (1H, br s, H-19b), 4.83 (1H, br s, H-19a), 3.96 (1H, m, H-3), 3.45 (1H, m, H-24), 1.22 (3H, s, C-26 or C-27 Me), 1.18 (3H, s, C-26 or C-27 Me), 1.04 (3H, d, J=6.6 Hz, C-21 Me), 0.93 (3H, d, J=6.8 Hz, C-28 Me), 0.55 (3H, s, C-18 Me).
-
¹³C NMR (CDCl₃, 150 MHz): δ (ppm) 142.0, 135.2, 122.8, 117.4, 112.5, 75.1, 71.8, 69.2, 56.5, 56.3, 45.9, 40.4, 38.2, 35.1, 31.9, 29.1, 28.9, 27.6, 23.5, 22.3, 20.8, 17.6, 16.3, 12.2.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₂₈H₄₄O₃ [M+H]⁺: 429.3318; Found: 429.3315.
Enzymatic Synthesis Pathway
The primary enzyme responsible for the in vivo synthesis of 24,25-dihydroxyvitamin D metabolites is the cytochrome P450 enzyme CYP24A1 , also known as 25-hydroxyvitamin D-24-hydroxylase. This mitochondrial enzyme catalyzes the hydroxylation of 25-hydroxyvitamin D2 (25(OH)VD₂) at the C-24 position to yield 24,25-dihydroxyvitamin D2.
Experimental Protocol for In Vitro Enzymatic Synthesis
1. Expression and Purification of Recombinant Human CYP24A1:
-
Expression: The cDNA for human CYP24A1 is cloned into a suitable expression vector (e.g., pET vector) and transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: The bacterial cells are harvested and lysed. The recombinant CYP24A1, often expressed with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose). The purity of the enzyme is assessed by SDS-PAGE.
2. In Vitro Hydroxylation Assay:
-
Reaction Mixture: The assay is typically performed in a buffer (e.g., potassium phosphate buffer, pH 7.4) containing the purified recombinant CYP24A1, a source of electrons (e.g., NADPH, ferredoxin, and ferredoxin reductase), and the substrate, 25-hydroxyvitamin D2.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: The reaction is stopped by the addition of a solvent such as acetonitrile. The vitamin D metabolites are then extracted with an organic solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture).
-
Analysis: The extracted metabolites are dried, reconstituted in a suitable solvent, and analyzed by HPLC or LC-MS/MS to identify and quantify the 24,25-dihydroxyvitamin D2 product.
Quantitative Data from Enzymatic Synthesis
The efficiency of the enzymatic synthesis can be evaluated by determining the kinetic parameters of the CYP24A1 enzyme.
| Parameter | Description | Typical Value Range |
| Kₘ | Michaelis constant, the substrate concentration at which the reaction rate is half of Vₘₐₓ. | 1-10 µM for 25(OH)VD₂ |
| Vₘₐₓ | Maximum reaction rate. | Varies with enzyme preparation and assay conditions. |
| k꜀ₐₜ | Turnover number, the number of substrate molecules converted to product per enzyme molecule per unit time. | Varies with enzyme preparation and assay conditions. |
Signaling Pathways and Biological Role
24,25-Dihydroxyvitamin D2 is not merely an inactive catabolite. It has been shown to have specific biological effects, particularly in cartilage. It plays a role in chondrocyte differentiation and the regulation of the extracellular matrix.
Signaling in Chondrocytes
24,25-dihydroxyvitamin D metabolites have been shown to influence chondrocyte maturation and function through various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. In resting zone chondrocytes, 24,25(OH)₂D has been shown to promote differentiation towards a more mature phenotype. This involves the regulation of key transcription factors such as SOX9 and the expression of cartilage-specific matrix proteins like type II collagen (COL2A1).
Mandatory Visualizations
Caption: Chemical synthesis pathway of 24,25-dihydroxyvitamin D2 from ergosterol.
The Degradation Pathway of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2 (ergocalciferol) and its metabolites are crucial for calcium homeostasis and various other physiological processes. The catabolism of these compounds is a tightly regulated process primarily mediated by the cytochrome P450 enzyme, CYP24A1. This technical guide provides an in-depth exploration of the degradation pathway of a key vitamin D2 metabolite, 24,25-dihydroxyvitamin D2 (24,25-(OH)₂D₂). Understanding this pathway is critical for research into vitamin D metabolism, the development of vitamin D analogues, and the management of disorders related to vitamin D insufficiency or excess.
Core Degradation Pathway of 24,25-Dihydroxyvitamin D2
The degradation of 24,25-(OH)₂D₂ is a multi-step process initiated by the mitochondrial enzyme CYP24A1, also known as 25-hydroxyvitamin D-24-hydroxylase. This enzyme catalyzes a series of oxidation reactions on the side chain of the vitamin D2 molecule, leading to its inactivation and eventual excretion. While the complete, sequential degradation pathway of 24,25-(OH)₂D₂ has not been fully elucidated in a single study, extensive research on the catabolism of other vitamin D2 and D3 metabolites by human CYP24A1 allows for a comprehensive proposed pathway. Recent studies have shown that the major pathways for the side chain oxidation of 25-hydroxyvitamin D2 (25(OH)D₂) and 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂) by human CYP24A1 are identical, strongly suggesting a similar cascade for 24,25-(OH)₂D₂[1].
The initial and rate-limiting step in the catabolism of many vitamin D metabolites is hydroxylation at the C24 position[2]. However, as 24,25-(OH)₂D₂ is already hydroxylated at this position, the subsequent steps catalyzed by CYP24A1 involve further modifications of the side chain. These modifications include additional hydroxylations and ultimately, cleavage of the side chain.
The proposed degradation pathway initiates with further hydroxylation of the side chain at either the C26 or C28 positions. An alternative and significant route involves the oxidation of the C24-hydroxyl group to a ketone, forming a 24-oxo intermediate. This is followed by cleavage of the C24-C25 bond, leading to the formation of a 24-oxo-25,26,27-trinor derivative[1]. These truncated metabolites are then subject to further oxidation, leading to the formation of water-soluble compounds that can be more easily excreted.
Quantitative Data
Currently, there is a lack of specific kinetic data for the interaction of human CYP24A1 with 24,25-dihydroxyvitamin D2. However, kinetic parameters for other vitamin D metabolites provide a valuable comparative context for understanding the efficiency of CYP24A1-mediated catabolism. The catalytic efficiency (kcat/Km) of CYP24A1 for the initial hydroxylation of 25(OH)D2 is similar to that for 25(OH)D3, suggesting comparable rates of inactivation at low substrate concentrations[1]. In contrast, the kcat/Km value for 1,25(OH)₂D₃ is almost double that for 1,25(OH)₂D₂, indicating a lower rate of inactivation for the active form of vitamin D2 and suggesting it has increased metabolic stability in vivo[1].
| Substrate | Enzyme | Km (app) | Vmax (app) | Catalytic Efficiency (Vmax/Km) | Reference |
| 1,25(OH)₂D₃ | Human CYP24A1 | 9.0 ± 2.0 nM | 0.71 ± 0.055 d⁻¹ | 0.079 | [3] |
| L409S mutant 1,25(OH)₂D₃ | Human CYP24A1 | 8.6 ± 2.2 nM | 0.22 ± 0.026 d⁻¹ | 0.026 | [3] |
| 25(OH)D₂ | Human CYP24A1 | Similar to 25(OH)D₃ | - | Similar to 25(OH)D₃ | [1] |
| 1,25(OH)₂D₂ | Human CYP24A1 | - | - | ~50% of 1,25(OH)₂D₃ | [1] |
| 24,25-(OH)₂D₂ | Human CYP24A1 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The study of the degradation pathway of 24,25-(OH)₂D₂ involves in vitro enzyme assays coupled with sensitive analytical techniques for the separation and identification of metabolites.
In Vitro CYP24A1 Enzyme Assay
This protocol describes a general method for assessing the metabolism of a vitamin D2 metabolite by recombinant human CYP24A1.
1. Reagents and Materials:
-
Recombinant human CYP24A1
-
Adrenodoxin and adrenodoxin reductase (electron transfer partners)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
24,25-dihydroxyvitamin D2 substrate (and other vitamin D metabolites for comparison)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile or methanol)
-
Phospholipid vesicles (e.g., dilauroylphosphatidylcholine) for membrane-bound enzyme reconstitution
2. Procedure:
-
Enzyme Reconstitution: Reconstitute recombinant CYP24A1 with adrenodoxin and adrenodoxin reductase in phospholipid vesicles to mimic the mitochondrial membrane environment.
-
Reaction Setup: In a microcentrifuge tube, combine the reconstituted enzyme, NADPH regenerating system, and reaction buffer. Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Add the 24,25-dihydroxyvitamin D2 substrate to the reaction mixture to initiate the enzymatic reaction. Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 2 volumes of ice-cold acetonitrile).
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant for analysis by LC-MS/MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for the sensitive and specific quantification of vitamin D metabolites.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A C18 or phenyl-hexyl reversed-phase column is typically used for the separation of vitamin D metabolites.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each metabolite and internal standard.
-
Derivatization: To enhance ionization efficiency, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) can be employed.
4. Sample Analysis:
-
Inject the prepared sample supernatant onto the LC-MS/MS system.
-
Separate the metabolites using the defined chromatographic method.
-
Detect and quantify the parent compound (24,25-(OH)₂D₂) and its metabolites using their specific MRM transitions.
-
Use stable isotope-labeled internal standards for accurate quantification.
Conclusion
The degradation of 24,25-dihydroxyvitamin D2 is a complex process orchestrated primarily by the enzyme CYP24A1. This pathway involves a series of oxidative reactions on the side chain, leading to the formation of various inactive metabolites that are subsequently excreted. While the precise step-by-step degradation cascade and the specific kinetic parameters for 24,25-(OH)₂D₂ require further investigation, the existing knowledge on the catabolism of other vitamin D2 metabolites provides a strong framework for understanding this process. The experimental protocols outlined in this guide offer a robust approach for researchers to further investigate the intricacies of 24,25-(OH)₂D₂ degradation, contributing to a more complete picture of vitamin D metabolism and its implications for human health and disease.
References
An In-depth Technical Guide to the Interaction of 24,25-Dihydroxyvitamin D2 with the Vitamin D Receptor (VDR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) and the Vitamin D Receptor (VDR). It is intended for researchers, scientists, and professionals in drug development who are investigating the physiological roles and therapeutic potential of vitamin D metabolites. This document synthesizes current knowledge on VDR signaling, presents quantitative data for relevant vitamin D analogs, and offers detailed experimental protocols for characterizing the binding and activity of compounds like 24,25(OH)₂D₂.
Introduction: The Vitamin D Endocrine System and the VDR
The vitamin D endocrine system plays a crucial role in maintaining calcium and phosphate homeostasis, bone health, and regulating cellular proliferation and differentiation. The biological effects of vitamin D are mediated by the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The most biologically active form of vitamin D is 1α,25-dihydroxyvitamin D₃ (calcitriol), which binds to the VDR with high affinity.
Vitamin D exists in two major forms: vitamin D₂ (ergocalciferol) and vitamin D₃ (cholecalciferol). Both are prohormones that undergo sequential hydroxylation in the liver and kidneys to become active. The first hydroxylation step produces 25-hydroxyvitamin D (25(OH)D), the major circulating form of vitamin D. The second hydroxylation, catalyzed by the enzyme 1α-hydroxylase (CYP27B1), yields the active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D).
The catabolism of vitamin D metabolites is primarily carried out by the enzyme 24-hydroxylase (CYP24A1), which adds a hydroxyl group at the 24-position. This process generates metabolites such as 24,25-dihydroxyvitamin D, which is generally considered to be an inactive form destined for excretion. However, the complete biological profile of 24,25(OH)₂D₂, particularly its interaction with the VDR, is not fully elucidated, necessitating further research.
VDR Signaling Pathways
The VDR mediates the genomic actions of its ligands through a well-established signaling cascade. This process involves the regulation of gene expression, leading to changes in cellular function.
The Canonical Genomic Pathway
The primary mechanism of VDR action is the genomic pathway, which involves the following key steps:
-
Ligand Binding: The active vitamin D metabolite, such as 1,25(OH)₂D₃, enters the target cell and binds to the VDR in the cytoplasm or nucleus.
-
Conformational Change: Ligand binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).
-
DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators: The ligand-bound VDR-RXR complex recruits a series of co-activator or co-repressor proteins.
-
Modulation of Transcription: The assembled transcriptional complex then modulates the rate of transcription of the target gene by RNA polymerase II, leading to either increased or decreased protein synthesis.
A key downstream target gene of VDR activation is CYP24A1, the gene encoding the 24-hydroxylase enzyme. This creates a negative feedback loop where high levels of active vitamin D stimulate its own catabolism.
Canonical VDR Signaling Pathway
Non-Genomic Pathways
In addition to the classical genomic pathway, rapid, non-genomic actions of vitamin D metabolites have been described. These effects are initiated at the cell membrane and involve the activation of second messenger signaling cascades. While these pathways are an active area of research, the primary focus of this guide is on the direct interaction with the nuclear VDR and the subsequent genomic response.
Quantitative Data on VDR Interaction
Direct quantitative data on the binding affinity (Kᵢ, Kₔ) and transcriptional activity (EC₅₀) of 24,25-dihydroxyvitamin D₂ for the VDR are not extensively reported in the literature. However, data from related compounds provide a valuable framework for comparison.
| Compound | Type | VDR Binding Affinity (IC₅₀) | Transcriptional Activity (EC₅₀) | Notes |
| 1,25(OH)₂D₃ (Calcitriol) | Endogenous Ligand | ~0.1 - 1 nM | ~0.1 - 1 nM | High-affinity natural ligand, serves as the benchmark for VDR activity. |
| 1,25(OH)₂D₂ (Ercalcitriol) | Endogenous Ligand | Slightly lower than 1,25(OH)₂D₃ | Slightly lower than 1,25(OH)₂D₃ | Generally considered to have comparable, though slightly reduced, potency to the D₃ form. |
| 25(OH)D₃ | Precursor | ~100 - 1000-fold lower than 1,25(OH)₂D₃ | ~600-fold higher than 1,25(OH)₂D₃ | Binds to VDR with significantly lower affinity than the 1α-hydroxylated form.[1] |
| 25(OH)D₂ | Precursor | Similar to 25(OH)D₃ | ~600-fold higher than 1,25(OH)₂D₃ | Similar to the D₃ form, has low affinity for the VDR.[1] |
| 24,25(OH)₂D₃ | Catabolite | Very low | Very low | Generally considered an inactive metabolite with minimal VDR interaction. |
| 24,25(OH)₂D₂ | Catabolite | Data not readily available | Data not readily available | Expected to have very low affinity and activity, likely similar to or lower than 24,25(OH)₂D₃. |
Note: IC₅₀ and EC₅₀ values are highly dependent on the specific assay conditions and cell types used. The values presented here are approximate and intended for comparative purposes.
One study has reported that 24(R),25-dihydroxyergocalciferol (24,25(OH)₂D₂) is 1.7 times less potent than 24(R),25(OH)₂D₃ in displacing ³H-25(OH)D₃ from rat serum vitamin D binding protein. While this is not a direct measure of VDR binding, it suggests that the D₂ form may have a slightly different binding profile than the D₃ form for vitamin D-related proteins.[2]
Experimental Protocols
To characterize the interaction of 24,25(OH)₂D₂ with the VDR, two primary types of assays are employed: competitive binding assays to determine binding affinity and reporter gene assays to measure transcriptional activity.
VDR Competitive Binding Assay
This assay measures the ability of a test compound (e.g., 24,25(OH)₂D₂) to compete with a radiolabeled VDR ligand for binding to the receptor.
Objective: To determine the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of 24,25(OH)₂D₂ for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells (e.g., MCF-7, COS-1).
-
Radioligand: [³H]-1,25(OH)₂D₃ with high specific activity.
-
Test Compound: 24,25-dihydroxyvitamin D₂ of high purity, dissolved in a suitable solvent (e.g., ethanol) and serially diluted.
-
Unlabeled Ligand: A high concentration of unlabeled 1,25(OH)₂D₃ to determine non-specific binding.
-
Assay Buffer: A buffer optimized for VDR stability, such as TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester to separate bound from free radioligand.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation: Prepare serial dilutions of 24,25(OH)₂D₂ and the unlabeled 1,25(OH)₂D₃ control in assay buffer.
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the receptor source, a fixed concentration of [³H]-1,25(OH)₂D₃ (typically at or below its Kₔ), and varying concentrations of the test compound or control.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate the VDR-bound radioligand from the free radioligand using either the HAP method (centrifugation and washing of the HAP pellet) or by vacuum filtration through glass fiber filters.
-
Quantification: Add scintillation cocktail to the washed pellets or filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [³H]-1,25(OH)₂D₃ as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
VDR Competitive Binding Assay Workflow
Reporter Gene Assay
This cell-based assay measures the ability of a test compound to activate VDR-mediated gene transcription.
Objective: To determine if 24,25(OH)₂D₂ acts as a VDR agonist or antagonist and to quantify its potency (EC₅₀) or inhibitory capacity.
Materials:
-
Reporter Cell Line: A human cell line (e.g., HEK293, HeLa) stably or transiently co-transfected with:
-
An expression vector for human VDR.
-
A reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with one or more VDREs (e.g., a CYP24A1 promoter construct).
-
-
Cell Culture Medium and Reagents.
-
Test Compound: 24,25-dihydroxyvitamin D₂ of high purity, dissolved and serially diluted.
-
Control Agonist: 1,25(OH)₂D₃ as a positive control.
-
Lysis Buffer and Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Transfection (if transient): Transfect the cells with the VDR and reporter plasmids using a suitable transfection reagent.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of 24,25(OH)₂D₂ or the 1,25(OH)₂D₃ control.
-
Incubation: Incubate the cells for 18-24 hours to allow for gene transcription and reporter protein expression.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the appropriate lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the light output using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). Plot the normalized reporter activity as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
VDR Reporter Gene Assay Workflow
Conclusion and Future Directions
The interaction of 24,25-dihydroxyvitamin D₂ with the Vitamin D Receptor is an area that warrants further investigation. While it is widely regarded as an inactive catabolite, a thorough characterization of its VDR binding affinity and transcriptional activity is necessary to definitively establish its biological role. The lack of readily available quantitative data highlights a significant knowledge gap.
The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the VDR-mediated effects of 24,25(OH)₂D₂ and other vitamin D metabolites. By employing these standardized assays, the scientific community can generate the data needed to build a more complete understanding of the vitamin D endocrine system. Future research should focus on:
-
Generating definitive VDR binding and activation data for 24,25(OH)₂D₂.
-
Investigating potential non-genomic actions of 24,25(OH)₂D₂.
-
Exploring the physiological relevance of this metabolite in various cell types and in vivo models.
A comprehensive understanding of the full spectrum of vitamin D metabolite activity is essential for the development of novel therapeutics that can selectively modulate VDR signaling for the treatment of a wide range of diseases.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 24,25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of vitamin D metabolites is crucial for understanding their physiological roles and for the development of new therapeutics. Among these metabolites, 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂) is a key catabolite of vitamin D2. Its concentration in circulation provides insights into vitamin D metabolism and catabolic activity. This document provides detailed application notes and protocols for the analytical quantification of 24,25(OH)₂VD₂ in serum and plasma samples, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Vitamin D Metabolism Signaling Pathway
The following diagram illustrates the metabolic pathway of Vitamin D2 and D3, highlighting the formation of 24,25-dihydroxyvitamin D metabolites.
Caption: Vitamin D Metabolism Pathway.
Analytical Methods Overview
The gold standard for the quantification of 24,25(OH)₂VD₂ and other vitamin D metabolites is LC-MS/MS due to its high sensitivity and selectivity.[1][2] This technique allows for the differentiation of various vitamin D metabolites, including the D2 and D3 forms and their epimers.[1][3] Immunoassays are also available but may suffer from cross-reactivity with other metabolites, leading to less accurate results.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of 24,25-dihydroxyvitamin D. Note that data for the D3 form is more commonly reported.
Table 1: Linearity and Limits of Quantification (LOQ)
| Analyte | Method | Linearity Range | LOQ | Citation |
| 24,25(OH)₂D₃ | UPLC-MS/MS with Derivatization | 0.4 - 11.6 ng/mL | 0.1 - 0.2 ng/mL | |
| 24,25(OH)₂D₃ | LC-MS/MS | Not Specified | 0.25 - 0.45 nmol/L | [3] |
| 24,25(OH)₂D₂ | LC-MS/MS | Not Specified | 0.19 nmol/L | [5] |
| 25(OH)D₂ | LC-MS/MS | 0.5 - 100 ng/mL | 1 ng/mL |
Table 2: Precision Data (Coefficient of Variation, CV)
| Analyte | Method | Within-Run CV (%) | Between-Run CV (%) | Citation |
| 24,25(OH)₂D₃ | UPLC-MS/MS with Derivatization | 3 - 4 | 4 - 7 | [3][6] |
| 24,25(OH)₂D₂ | LC-MS/MS | < 22 (at LLoQ) | Not Specified | [5] |
Experimental Protocols
This section provides a detailed protocol for a representative LC-MS/MS method for the simultaneous quantification of multiple vitamin D metabolites, including 24,25(OH)₂VD₂.
Experimental Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
Protocol: LC-MS/MS with Derivatization
This protocol is adapted from a method developed for the sensitive and selective measurement of multiple vitamin D metabolites.[6]
1. Materials and Reagents
-
Calibrators and Internal Standards: Certified reference materials for 24,25(OH)₂VD₂ and its deuterated internal standard (e.g., d6-24,25(OH)₂VD₂).
-
Solvents: LC-MS grade methanol, acetonitrile, water, ethyl acetate, and methyl-tert-butyl ether (MTBE).
-
Reagents: 0.1M Hydrochloric acid (HCl), 0.2M Zinc Sulfate, 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).
-
Sample Matrix: Stripped serum or a suitable surrogate for calibration curve preparation.
2. Sample Preparation
-
Pipette 100 µL of serum or plasma sample, calibrator, or quality control into a microcentrifuge tube.
-
Add the deuterated internal standard solution.
-
Add 200 µL of water and vortex.
-
Add 100 µL of 0.1M HCl and vortex.
-
Perform protein precipitation by adding 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition.
-
Centrifuge the mixture at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean glass tube.
3. Liquid-Liquid Extraction (LLE)
-
Perform a liquid-liquid extraction on the supernatant using a suitable organic solvent like MTBE.
-
Transfer the upper organic phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 37°C.
4. Derivatization
-
Reconstitute the dried residue in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate at room temperature for 30 minutes in the dark.
-
Add a second 25 µL aliquot of DMEQ-TAD solution and incubate for an additional 60 minutes.
-
Add 40 µL of ethanol and evaporate to dryness.
-
Reconstitute the final derivatized extract in 60 µL of 60:40 (v/v) methanol/water.
5. LC-MS/MS Analysis
-
LC System: A UPLC system such as the Waters ACQUITY UPLC.
-
Column: A suitable reversed-phase column (e.g., BEH-Phenyl, 1.7 µm, 2.1 x 50 mm).[7]
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Methanol with a suitable modifier (e.g., 0.1% formic acid).
-
Gradient: A gradient elution suitable for separating the vitamin D metabolites.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer such as the Waters Xevo TQ-S.
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the DMEQ-TAD adduct of 24,25(OH)₂VD₂ and its internal standard should be optimized. For the D3 form, a common transition is m/z 762 -> 468.[3]
6. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of 24,25(OH)₂VD₂ in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The LC-MS/MS method, particularly when coupled with derivatization, provides a robust, sensitive, and selective platform for the quantification of 24,25-dihydroxyvitamin D2. The detailed protocol and quantitative data presented in these application notes serve as a valuable resource for researchers and professionals in the field of vitamin D analysis and drug development. Adherence to validated protocols and the use of appropriate internal standards are critical for obtaining accurate and reproducible results.
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VITAMIN D STATUS: MEASUREMENT, INTERPRETATION AND CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. lcms.cz [lcms.cz]
- 7. academic.oup.com [academic.oup.com]
Application Note and Protocol for the Laboratory Synthesis of 24,25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 24,25-dihydroxyvitamin D2 (24,25-(OH)₂D₂), a significant metabolite of vitamin D2. The synthesis is based on a convergent strategy, a widely adopted and versatile method for the preparation of vitamin D analogs. This approach involves the independent synthesis of two key fragments: an A-ring phosphine oxide synthon and a CD-ring/side-chain ketone synthon. These fragments are subsequently coupled using a Wittig-Horner reaction to construct the complete vitamin D triene system. The protocol outlines the stereoselective construction of the dihydroxylated side chain, protection of functional groups, the key coupling reaction, and final deprotection and purification steps. Quantitative data from analogous syntheses are provided for reference, and the experimental workflow is visualized. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry, endocrinology, and drug development.
Introduction
Vitamin D metabolites play a crucial role in calcium homeostasis and various other physiological processes. While 1α,25-dihydroxyvitamin D is the most active hormonal form, other metabolites such as 24,25-dihydroxyvitamin D are also of significant interest for studying the complete metabolic pathway and exploring potential biological activities. 24,25-dihydroxyvitamin D2 is formed from its precursor, 25-hydroxyvitamin D2, through the action of the enzyme CYP24A1. Access to pure synthetic standards of this metabolite is essential for in-vitro and in-vivo studies, as well as for the development of analytical methods.
The synthetic protocol detailed herein employs a convergent approach, which offers greater flexibility and often higher overall yields compared to linear syntheses.[1] The key steps involve the preparation of an A-ring synthon, typically a phosphine oxide, and a CD-ring fragment that incorporates the desired side chain. The Wittig-Horner olefination reaction is then used to connect these two fragments, forming the characteristic triene system of vitamin D.
Synthesis Overview
The overall synthetic strategy is depicted in the workflow diagram below. The synthesis is divided into three main stages:
-
Synthesis of the CD-Ring/Side-Chain Ketone: Starting from a suitable precursor, the ergosterol-derived side chain is synthesized with the desired 24R,25-dihydroxy functionality. This side chain is then attached to the CD-ring fragment, which is subsequently oxidized to the key ketone intermediate.
-
Synthesis of the A-Ring Phosphine Oxide: A chiral A-ring synthon with the required stereochemistry is prepared from a readily available starting material like (S)-carvone.[2]
-
Coupling and Final Product Formation: The A-ring phosphine oxide and the CD-ring/side-chain ketone are coupled via a Wittig-Horner reaction. Subsequent deprotection of the hydroxyl groups and purification by high-performance liquid chromatography (HPLC) yields the final product, 24,25-dihydroxyvitamin D2.
Figure 1: Convergent synthesis workflow for 24,25-dihydroxyvitamin D2.
Experimental Protocols
Note: The following protocols are based on established methodologies for the synthesis of vitamin D analogs.[1][2] Specific quantities and reaction times may require optimization. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Part 1: Synthesis of the CD-Ring/Side-Chain Ketone
The stereoselective synthesis of the 24,25-dihydroxylated side chain is a critical step. While the specific protocol for the ergocalciferol side chain is not extensively detailed in readily available literature, methods for the analogous cholesterol side chain can be adapted.[3] A key step is the Sharpless asymmetric dihydroxylation to introduce the vicinal diol with the desired stereochemistry.
1.1 Side-Chain Construction via Sharpless Asymmetric Dihydroxylation
-
Starting Material: An appropriate ergosterol-derived C-22 aldehyde or a related precursor with a terminal double bond on the side chain.
-
Reaction: The olefinic precursor is subjected to Sharpless asymmetric dihydroxylation using AD-mix-β (for the (R)-configuration at C-24) or AD-mix-α.
-
Procedure:
-
Dissolve the olefin in a t-BuOH/water (1:1) mixture.
-
Cool the solution to 0 °C and add the AD-mix reagent.
-
Stir vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
-
1.2 Protection of Hydroxyl Groups
-
Reagents: The diol from the previous step, tert-butyldimethylsilyl chloride (TBDMSCl), and imidazole.
-
Procedure:
-
Dissolve the diol in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add imidazole followed by TBDMSCl.
-
Stir at room temperature until the reaction is complete (TLC).
-
Quench with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the protected side-chain fragment by column chromatography.
-
1.3 Formation of the CD-Ring Ketone
-
Coupling: The protected side chain, often as a sulfone or a Grignard reagent, is coupled to a C-22 aldehyde derived from vitamin D2.
-
Oxidation: The resulting intermediate is then oxidized to the C-8 ketone (Grundmann's ketone analog). This typically involves ozonolysis of the vitamin D2-derived CD-ring followed by appropriate workup and further oxidation steps.
Part 2: Synthesis of the A-Ring Phosphine Oxide Synthon
The synthesis of the A-ring phosphine oxide from (S)-carvone is a well-established multi-step process.[2]
-
Starting Material: (S)-Carvone.
-
Key Steps: The synthesis involves a sequence of reactions including epoxidation, rearrangement, protection, and introduction of the diphenylphosphine oxide moiety.
-
Final Step (Phosphine Oxide Formation):
-
An appropriate A-ring precursor with a suitable leaving group is reacted with lithium diphenylphosphide.
-
The resulting phosphine is then oxidized to the phosphine oxide using, for example, hydrogen peroxide.
-
Part 3: Wittig-Horner Coupling and Final Product Formation
3.1 Wittig-Horner Reaction
-
Reagents: A-ring phosphine oxide, CD-ring/side-chain ketone, and a strong base (e.g., n-butyllithium).
-
Procedure:
-
Dissolve the A-ring phosphine oxide in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add n-butyllithium dropwise and stir for 30 minutes to form the ylide.
-
Add a solution of the CD-ring/side-chain ketone in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify the coupled product by column chromatography.
-
3.2 Deprotection of Hydroxyl Groups
-
Reagent: Tetrabutylammonium fluoride (TBAF) in THF.
-
Procedure:
-
Dissolve the silyl-protected vitamin D analog in THF.
-
Add a solution of TBAF (1M in THF).
-
Stir at room temperature until all protecting groups are cleaved (TLC).
-
Quench with water and extract with an organic solvent.
-
Wash with brine, dry, and concentrate.
-
3.3 Purification by HPLC
-
System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A reversed-phase column (e.g., C18) is commonly used.[4]
-
Mobile Phase: A mixture of methanol and water or acetonitrile and water is typically employed.[5]
-
Procedure:
-
Dissolve the crude product in the mobile phase.
-
Inject the solution onto the HPLC column.
-
Elute with the chosen mobile phase, monitoring the effluent at a suitable wavelength (e.g., 264 nm).[5]
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 24,25-dihydroxyvitamin D2.
-
Quantitative Data
The following table summarizes representative yields for key steps in the synthesis of vitamin D analogs, based on published data for similar compounds. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Reaction Type | Starting Materials | Product | Representative Yield (%) | Reference |
| 1 | A-Ring Synthon Synthesis | (S)-Carvone | A-Ring Phosphine Oxide | ~25 (overall) | [2] |
| 2 | Wittig-Horner Coupling | A-Ring Phosphine Oxide, CD-Ring Ketone | Protected Vitamin D Analog | 60-85 | [1] |
| 3 | Deprotection | Silyl-Protected Analog | Final Dihydroxylated Product | >90 | [1] |
Characterization of the Final Product
The identity and purity of the synthesized 24,25-dihydroxyvitamin D2 should be confirmed by standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[4]
-
UV Spectroscopy: To confirm the presence of the vitamin D triene system (λmax ≈ 264 nm).[5]
Vitamin D Metabolic Pathway
The synthesized 24,25-(OH)₂D₂ is part of the broader vitamin D metabolic pathway. Understanding this pathway is crucial for contextualizing the role of this metabolite.
Figure 2: Simplified metabolic pathway of Vitamin D2.
Conclusion
This document provides a comprehensive, albeit generalized, protocol for the laboratory synthesis of 24,25-dihydroxyvitamin D2 using a convergent strategy. By detailing the key stages of A-ring and CD-ring/side-chain synthesis, their coupling, and final purification, it serves as a valuable resource for researchers. The successful synthesis of this metabolite will facilitate further investigations into the intricate roles of various vitamin D compounds in biology and medicine.
References
- 1. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of the A-ring phosphine oxide building block useful for 1 alpha,25-dihydroxy vitamin D(3) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stereoselective synthesis of the 24(R),25-dihydroxycholesterol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ukaazpublications.com [ukaazpublications.com]
Application Notes and Protocols for Utilizing 24,25-Dihydroxyvitamin D2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) in a variety of in vitro cell culture experiments. This document outlines the biological context, key applications, and detailed protocols for studying the effects of this vitamin D metabolite on cellular processes such as differentiation, proliferation, and apoptosis.
Introduction to 24,25-Dihydroxyvitamin D2
24,25-dihydroxyvitamin D2 is a significant metabolite of vitamin D2. While often considered less potent than its D3 counterpart, 1,25-dihydroxyvitamin D3, in regulating systemic calcium homeostasis, emerging research indicates that 24,25(OH)₂D₂ possesses distinct biological activities, particularly in the context of bone and cartilage health. It has been shown to play a crucial role in chondrocyte differentiation and bone formation.[1][2] In some cell types, it may also be involved in pro-inflammatory signaling.
Key Applications in Cell Culture
-
Chondrocyte Differentiation: Investigating the role of 24,25(OH)₂D₂ in the maturation of chondrocytes, a key process in endochondral ossification.
-
Osteoblast Proliferation and Differentiation: Studying the effects of 24,25(OH)₂D₂ on the growth and maturation of bone-forming cells.
-
Apoptosis Induction: Examining the potential of 24,25(OH)₂D₂ to induce programmed cell death in various cell lines, including cancer cells.
-
Signal Transduction Pathway Analysis: Elucidating the molecular mechanisms by which 24,25(OH)₂D₂ exerts its cellular effects, often involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.
Data Presentation: Summary of In Vitro Effects
The following table summarizes quantitative data from various studies on the effects of 24,25-dihydroxyvitamin D metabolites in cell culture.
| Cell Line/Type | Species | Assay | Treatment Concentration | Duration | Observed Effect |
| Resting Zone Chondrocytes | Rat | Differentiation (Responsiveness to 1,25-(OH)₂D₃) | 10⁻⁷ M 24,25-(OH)₂D₃ | 36-120 hours | Induced a phenotype responsive to 1,25-(OH)₂D₃[3] |
| Skeletal Mesenchyme (Micromass Culture) | Chick Embryo | DNA Synthesis ([³H]thymidine incorporation) | 12 nM 24R,25(OH)₂D₃ | 24 hours | 2-fold increase in DNA synthesis[4] |
| Skeletal Mesenchyme (Micromass Culture) | Chick Embryo | Protein Synthesis ([³H]-leucine incorporation) | 12 nM 24R,25(OH)₂D₃ | Not Specified | 2.4-fold increase in protein synthesis[4] |
| HepG2 (Hepatocytes) | Human | Kinase Activity (PKCα, JNK1, ERK1/2) | 50 nM 24,25-[OH]₂D₃ | 1-3 hours | Induced activation of PKCα, JNK1, and ERK1/2 |
| HepG2 (Hepatocytes) | Human | Gene Expression (IL-1β, IL-6, IL-8) | 50 nM 24,25-[OH]₂D₃ | Not Specified | Increased expression of pro-inflammatory cytokines |
Experimental Protocols
Chondrocyte Differentiation Assay
This protocol is designed to assess the effect of 24,25(OH)₂D₂ on the differentiation of resting zone chondrocytes, which can be measured by their subsequent responsiveness to 1,25-dihydroxyvitamin D3.
Workflow for Chondrocyte Differentiation Assay
References
Measuring 24,25-Dihydroxyvitamin D2 in Serum: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the accurate measurement of vitamin D metabolites is crucial for understanding its role in health and disease. This document provides a detailed guide to the quantification of 24,25-dihydroxyvitamin D2 (24,25-(OH)2D2) in human serum samples, with a focus on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Vitamin D, existing in two primary forms, ergocalciferol (vitamin D2) and cholecalciferol (vitamin D3), undergoes a series of metabolic activations.[1][2] The first hydroxylation step, primarily in the liver, converts vitamin D2 and D3 to 25-hydroxyvitamin D2 (25-(OH)D2) and 25-hydroxyvitamin D3 (25-(OH)D3), respectively. These are the major circulating forms of vitamin D and are used to assess a person's vitamin D status.[3] Subsequently, 25-(OH)D can be further hydroxylated in the kidneys and other tissues.[2] The enzyme CYP24A1 catalyzes the 24-hydroxylation of 25-(OH)D, leading to the production of 24,25-dihydroxyvitamin D (24,25-(OH)2D).[1][2]
The measurement of 24,25-(OH)2D, in conjunction with 25-(OH)D, provides a more comprehensive picture of vitamin D metabolism and catabolism. The ratio of 25-(OH)D to 24,25-(OH)2D is a valuable tool for assessing the activity of the CYP24A1 enzyme.[4] Dysregulation of this enzyme has been implicated in various conditions, including chronic kidney disease and certain genetic disorders. Therefore, the ability to accurately measure 24,25-(OH)2D2 is of significant interest in clinical research and drug development.
Principle of the Method
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of vitamin D metabolites due to its high sensitivity, specificity, and ability to multiplex.[3] The method involves three key steps:
-
Sample Preparation: Vitamin D metabolites are extracted from the serum matrix and interfering substances, such as proteins and lipids, are removed. This typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][6]
-
Chromatographic Separation: The extracted metabolites are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). This separation is crucial for distinguishing between different vitamin D metabolites, including isomers.[3][7]
-
Mass Spectrometric Detection: The separated metabolites are ionized and detected by a tandem mass spectrometer. This highly specific detection is based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions, allowing for accurate quantification.[3][8]
Derivatization of the vitamin D metabolites with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) is often employed to enhance ionization efficiency and improve the sensitivity of the assay.[8][9]
Vitamin D Metabolic Pathway
The following diagram illustrates the metabolic pathway of both vitamin D2 and vitamin D3, highlighting the formation of 24,25-dihydroxyvitamin D.
References
- 1. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. lcms.cz [lcms.cz]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Notes and Protocols for Studying 24,25-Dihydroxyvitamin D2 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂] is a significant metabolite of vitamin D2, and emerging research suggests it plays a crucial role in bone formation and cartilage health. Unlike its more studied counterpart, 1,25-dihydroxyvitamin D, the functions of 24,25(OH)₂D₂ are mediated through unique signaling pathways, making it a person of interest for therapeutic development in skeletal disorders. These application notes provide an overview of the experimental models and detailed protocols to investigate the physiological functions of 24,25(OH)₂D₂. While much of the detailed mechanistic work has been performed using the vitamin D3 metabolite, 24,25-dihydroxyvitamin D3 [24,25(OH)₂D₃], these models and protocols are directly applicable for studying the D2 form, with the reasonable expectation of similar biological activities.
In Vivo Experimental Model: Mouse Model of Vitamin D2-Specific Diet
An in vivo mouse model is invaluable for studying the systemic effects of 24,25(OH)₂D₂ on bone physiology. This model allows for the controlled administration of vitamin D2 and subsequent analysis of skeletal parameters.
Experimental Workflow
Caption: In vivo mouse model workflow.
Protocol: In Vivo Mouse Study
-
Animal Model : Use 3-week-old C57BL/6 mice.
-
Diet : Feed mice an AIN-76A diet supplemented with 1000 IU/kg of vitamin D2. House the animals in a pathogen-free facility.
-
Treatment Groups :
-
Control Group: Standard diet.
-
Experimental Group: Diet supplemented with 24,25(OH)₂D₂ at a predetermined dose.
-
-
Duration : Maintain the diets for 8 to 16 weeks.
-
Sample Collection : At the end of the study period, euthanize the mice and collect blood via cardiac puncture for serum analysis. Excise femurs and tibias for bone analysis.
-
Serum Analysis : Quantify serum concentrations of 25-hydroxyvitamin D2 [25(OH)D₂] and 24,25(OH)₂D₂ using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Bone Analysis :
-
Bone Histomorphometry : Fix bones in formalin, embed in paraffin, and section for staining with hematoxylin and eosin (H&E) and von Kossa to analyze bone structure, trabecular number, and osteoclast/osteoblast surfaces.
-
Gene Expression : Isolate RNA from bone tissue to analyze the expression of key bone marker genes.
-
Quantitative Data from a Vitamin D2 Mouse Model
| Parameter | 8 Weeks (D2 Diet) | 16 Weeks (D2 Diet) |
| Serum 25(OH)D₂ (ng/mL) | 26.56 ± 1.88 | 33.25 ± 4.38 |
| Serum 1,25(OH)₂D₂ (pg/mL) | 44.49 ± 6.45 | 78.42 ± 12.61 |
| Free 25(OH)D₂ (pg/mL) | 16.8 ± 0.65 | 17.4 ± 0.44 |
| Osteoclast Surface/Bone Surface | Significantly higher vs. D3 | - |
| Bone Volume/Total Volume | - | Significantly higher vs. D3 |
| Trabecular Number | - | Significantly higher vs. D3 |
| Data adapted from a study comparing Vitamin D2 and D3 diets, illustrating the types of quantitative data that can be obtained.[1][2] |
In Vitro Experimental Models: Chondrocyte and Osteoblast Cultures
In vitro models using primary cells or cell lines are essential for dissecting the molecular mechanisms of 24,25(OH)₂D₂ action at the cellular level.
Chondrocyte Culture Model
Resting zone chondrocytes are a key target for 24,25(OH)₂D₂. This metabolite has been shown to induce the differentiation of resting zone chondrocytes into a phenotype responsive to 1,25-dihydroxyvitamin D.[3]
Experimental Workflow
Caption: Chondrocyte culture experimental workflow.
-
Cell Isolation : Isolate resting zone chondrocytes from the costochondral cartilage of young rats.
-
Cell Culture : Culture the isolated chondrocytes in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Treatment : Treat confluent chondrocyte cultures with varying concentrations of 24,25(OH)₂D₂ (e.g., 10⁻⁹ to 10⁻⁷ M).
-
Differentiation Assessment :
-
Staining : After a specified treatment period (e.g., 3-7 days), fix the cells and stain with Alcian Blue (for sulfated proteoglycans) and Toluidine Blue (for metachromatic matrix).
-
Gene Expression : Extract RNA and perform quantitative PCR (qPCR) to measure the expression of chondrocyte differentiation markers such as Collagen Type X and Aggrecan.
-
-
Signaling Pathway Analysis :
-
Western Blot : To investigate non-genomic signaling, treat cells for short durations (e.g., 0-60 minutes) and perform Western blot analysis for phosphorylated and total forms of key signaling proteins like PKC, ERK1/2, and JNK.
-
Quantitative Data on Chondrocyte Response to 24,25(OH)₂D₃
| Parameter | Treatment | Result |
| DNA Synthesis ([³H]thymidine incorporation) | 12 nM 24R,25(OH)₂D₃ (24h) | 2-fold increase |
| Protein Synthesis ([³H]leucine incorporation) | 12 nM 24R,25(OH)₂D₃ | 2.4-fold increase |
| Ornithine Decarboxylase Activity | 12 nM 24R,25(OH)₂D₃ | 2.0-fold increase |
| Data from a study on chick embryonic skeletal mesenchyme cultures, rich in chondrocytes.[4] |
Osteoblast Culture Model
24,25(OH)₂D₂ also influences osteoblast function and bone mineralization. Human mesenchymal stem cells (hMSCs) differentiated into osteoblasts are a suitable model.
-
Cell Culture and Differentiation : Culture hMSCs in osteogenic differentiation medium. Treat the cells with 24,25(OH)₂D₂ (e.g., 10 nM) throughout the differentiation period (typically 14-21 days).
-
Alkaline Phosphatase (ALP) Activity Assay :
-
At various time points, lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
-
Normalize ALP activity to the total protein content of the cell lysate.
-
-
Mineralization Assay :
-
After 21 days, fix the cells and stain with Alizarin Red S to visualize calcium deposits.
-
Quantify mineralization by extracting the stain and measuring its absorbance.
-
-
Gene Expression Analysis :
-
Perform qPCR to analyze the expression of osteoblast markers such as Osteocalcin, Collagen Type I, and the Vitamin D Receptor (VDR).
-
Quantitative Data on Osteoblast Response to 24R,25(OH)₂D₃
| Parameter | Treatment | Result |
| hMSC Proliferation | 24R,25(OH)₂D₃ | Inhibited |
| Alkaline Phosphatase Activity | 24R,25(OH)₂D₃ | Increased |
| Ca²⁺ Mineralization | 24R,25(OH)₂D₃ | Promoted |
| VDR Gene Expression | 24R,25(OH)₂D₃ | Decreased |
| Osteocalcin Gene Expression (in presence of 1,25(OH)₂D₃) | 24R,25(OH)₂D₃ | Decreased the 1,25(OH)₂D₃-stimulated expression |
| Data from a study on human mesenchymal stem cells.[5] |
Signaling Pathways of 24,25-Dihydroxyvitamin D
24,25(OH)₂D appears to signal through both non-genomic and genomic pathways.
Non-Genomic Signaling in Chondrocytes
In resting zone chondrocytes, 24,25(OH)₂D₃ initiates a rapid, non-genomic signaling cascade.[1]
Caption: Non-genomic signaling of 24,25(OH)₂D₂ in chondrocytes.
This pathway is characterized by the activation of Protein Kinase C (PKC) and subsequent phosphorylation of ERK1/2, a member of the MAPK family.[6]
Genomic Signaling via the Vitamin D Receptor (VDR)
24,25(OH)₂D₃ has been shown to activate the human osteocalcin gene, a known target of the active form of vitamin D, 1,25(OH)₂D₃, through the Vitamin D Receptor (VDR).[7][8] This suggests a genomic mechanism of action, although the binding affinity of 24,25(OH)₂D to the VDR is lower than that of 1,25(OH)₂D.
Caption: Genomic signaling of 24,25(OH)₂D₂ via the VDR.
Conclusion
The provided experimental models and protocols offer a robust framework for investigating the functions of 24,25-dihydroxyvitamin D2 in bone and cartilage biology. The in vivo mouse model allows for the study of its systemic effects, while in vitro chondrocyte and osteoblast cultures are essential for elucidating the underlying molecular mechanisms. The dual signaling capacity of this metabolite, through both non-genomic and genomic pathways, highlights its complex regulatory role and underscores its potential as a therapeutic target. Further research utilizing these models will be critical in fully understanding the physiological significance of 24,25(OH)₂D₂ and its potential applications in the treatment of skeletal diseases.
References
- 1. 24,25-(OH)(2)D(3) regulates cartilage and bone via autocrine and endocrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 24,25-Dihydroxycholecalciferol induces the growth of chick cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1alpha,25-dihydroxyvitamin D(3) and 24R,25-dihydroxyvitamin D(3) modulate growth plate chondrocyte physiology via protein kinase C-dependent phosphorylation of extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the human osteocalcin gene by 24R,25-dihydroxyvitamin D3 occurs through the vitamin D receptor and the vitamin D-responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methodologies for the Assessment of 24,25-dihydroxyvitamin D2
Introduction
Vitamin D is a group of fat-soluble sterols essential for calcium and phosphate homeostasis. The two major forms are vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol)[1][2]. Both forms are biologically inert and require sequential hydroxylations to become active. The first hydroxylation occurs in the liver, converting vitamin D2 to 25-hydroxyvitamin D2 (25(OH)D2). A second hydroxylation in the kidney forms the biologically active hormone 1,25-dihydroxyvitamin D2 (1,25(OH)2D2)[2].
Alternatively, 25(OH)D2 can be catabolized by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1) into 24,25-dihydroxyvitamin D2 (24,25(OH)2D2)[3][4]. This metabolite is generally considered part of an inactivation pathway, destined for excretion[3]. Consequently, assays for "24,25(OH)2D2 activity" typically refer to the quantitative measurement of its concentration as a biomarker for the activity of the CYP24A1 enzyme[5][6]. The ratio of 25(OH)D to 24,25(OH)2D is a reliable indicator of CYP24A1 function and overall vitamin D catabolic status[5][6][7]. Loss-of-function mutations in the CYP24A1 gene lead to reduced production of 24,25(OH)2D, resulting in elevated 1,25(OH)2D levels and hypercalcemia[5][8].
This document provides detailed protocols and application notes for the quantitative analysis of 24,25(OH)2D2, primarily focusing on the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Vitamin D2 Metabolic Pathway
The metabolism of vitamin D2 involves two primary pathways: activation to 1,25(OH)2D2 and catabolism to 24,25(OH)2D2. The enzyme CYP24A1 is the key regulator of vitamin D catabolism.
Assay Methodologies
Several methods have been developed to quantify vitamin D metabolites. While immunoassays and competitive protein binding assays exist, they often suffer from a lack of specificity and cross-reactivity with other metabolites[9][10]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now considered the gold standard due to its high sensitivity, specificity, and ability to measure multiple metabolites simultaneously[9].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled specificity for quantifying 24,25(OH)2D2, distinguishing it from other isomers and metabolites like 24,25(OH)2D3. The methodology involves sample extraction, chemical derivatization to enhance ionization, chromatographic separation, and detection by mass spectrometry.
Protocol: Quantification of 24,25(OH)2D2 in Serum using UPLC-MS/MS
This protocol is adapted from established methods for vitamin D metabolite analysis[8][11][12]. It requires adaptation with specific standards for Vitamin D2 metabolites.
a. Materials and Reagents:
-
Calibrators: 24,25(OH)2D2 and 25(OH)D2 standards.
-
Internal Standards (IS): Deuterated d6-24,25(OH)2D3 (can be used for D2 analysis, but a D2-specific IS is preferred if available) and d3-25(OH)D2[12].
-
Solvents: LC-MS grade methanol, water, hexane, and methyl tertiary butyl ether (MTBE)[11][12].
-
Reagents: 0.1M HCl, 0.2M Zinc Sulfate, DMEQ-TAD derivatizing agent[12].
-
Sample Matrix: Stripped serum or a surrogate matrix (e.g., 20% human serum in 0.1% BSA) for calibrator preparation[12].
b. Sample Preparation and Extraction:
-
Pipette 100 µL of serum, calibrator, or quality control sample into a microcentrifuge tube.
-
Add 200 µL of water.
-
Add the internal standard solution (e.g., 6 ng/mL d6-24,25(OH)2D3).
-
Add 100 µL of 0.1M HCl.
-
Perform protein precipitation by adding 150 µL of 0.2 M zinc sulfate, followed by 450 µL of methanol. Vortex thoroughly after each addition.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean glass tube.
-
Perform liquid-liquid extraction by adding 700 µL of hexane and 700 µL of MTBE. Vortex well[11].
-
Transfer the upper organic phase to a new vial and dry under a gentle stream of nitrogen at 37°C[11].
c. Chemical Derivatization:
-
Reconstitute the dried extract in the derivatizing agent solution (e.g., DMEQ-TAD in acetonitrile).
-
Incubate to allow the derivatization reaction to complete. This step significantly enhances the ionization efficiency of the metabolites for MS detection[12].
d. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: BEH-Phenyl UPLC column (e.g., 1.7µm, 2.1 x 50 mm)[8][11].
-
Mass Spectrometer: Triple quadrupole (e.g., Waters Xevo TQ-S)[8].
-
Ionization Mode: Electrospray Ionization (ESI) Positive[8][12].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for the DMEQ-TAD adduct of 24,25(OH)2D2 must be determined. For the analogous D3 metabolite, a key transition is m/z 762 -> 468[8][11].
e. Data Presentation: Performance Characteristics
The performance of an LC-MS/MS assay should be rigorously validated. The following table summarizes typical performance data for vitamin D metabolite analysis, which would be expected for a validated 24,25(OH)2D2 assay.
| Parameter | 25(OH)D3 | 25(OH)D2 | 24,25(OH)2D3 | Reference |
| Linearity (r²) | >0.997 | >0.997 | >0.997 | |
| Calibration Range | 3.8-148 ng/mL | 4.9-120 ng/mL | 0.4-11.6 ng/mL | |
| Intra-assay CV (%) | 3.7 | 2.9 | 4.0 | [12] |
| Inter-assay CV (%) | 4.2 | 6.9 | 5.6 | [12] |
| LLOQ (ng/mL) | ~0.1-0.2 | ~0.1-0.2 | ~0.1-0.2 | |
| Accuracy (vs DEQAS) | -2% to -5% bias | -2% to -5% bias | N/A | [11] |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; DEQAS: Vitamin D External Quality Assessment Scheme.
Immunoassays and Competitive Protein Binding Assays (CPBA)
Historically, immunoassays and CPBAs were used to measure vitamin D metabolites[9][13]. These assays rely on the competition between an unlabeled analyte in a sample and a labeled tracer for a limited number of binding sites on an antibody or binding protein (like Vitamin D Binding Protein, DBP)[13].
Principle of CPBA:
-
A known quantity of labeled 24,25(OH)2D (e.g., radiolabeled) is mixed with the patient sample.
-
A binding protein (e.g., rat serum DBP) with affinity for 24,25(OH)2D is added.
-
The 24,25(OH)2D from the sample competes with the labeled tracer for binding sites.
-
After incubation, bound and free tracer are separated.
-
The amount of bound tracer is measured, which is inversely proportional to the concentration of 24,25(OH)2D in the sample.
Limitations: These methods are prone to significant limitations. Immunoassay antibodies and DBP may show variable cross-reactivity with other vitamin D metabolites (e.g., 25(OH)D2, 25(OH)D3), leading to inaccurate results[9][10][14]. For example, 24,25-(OH)2D2 was found to be 1.7 times less potent than 24,25-(OH)2D3 in displacing a tracer in a DBP-based assay, suggesting that D2 metabolites may be underestimated[14]. Given these drawbacks, LC-MS/MS is the strongly preferred method for research and drug development.
Interpreting 24,25(OH)2D2 as a Measure of CYP24A1 Activity
Since 24,25(OH)2D2 is the direct product of CYP24A1 action on 25(OH)D2, its concentration is a functional readout of the enzyme's activity[5]. A more robust biomarker is the ratio of the substrate to the product: [25(OH)D] / [24,25(OH)2D] [5][6][7].
-
Normal CYP24A1 Activity: In vitamin D sufficient individuals, this ratio is typically below 25[5][8]. A healthy reference interval has been reported as 7-23[6].
-
Impaired CYP24A1 Activity: A high ratio (e.g., >80) is indicative of deficient CYP24A1 activity, often due to genetic mutations[5].
-
Vitamin D Deficiency: In states of vitamin D deficiency, CYP24A1 expression is downregulated to conserve 25(OH)D, which also leads to an elevated ratio[7]. Therefore, results must be interpreted in the context of the overall vitamin D status[5].
The measurement of 24,25(OH)2D2 is thus a critical tool for investigating disorders of vitamin D metabolism and assessing the pharmacodynamic effects of drugs that may modulate CYP24A1 activity.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. Vitamin D - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2425D - Overview: 25-Hydroxyvitamin D:24,25-Dihydroxyvitamin D Ratio, Serum [mayocliniclabs.com]
- 6. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 24,25-dihydroxyvitamin D3 and Vitamin D Status of Community Dwelling Black and White Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. lcms.cz [lcms.cz]
- 13. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Studies of Radiolabeled 24,25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D metabolism is a critical area of research, with implications for bone health, immune function, and chronic diseases. The catabolism of active vitamin D metabolites is primarily regulated by the enzyme CYP24A1, which hydroxylates 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D (1,25(OH)2D) at the C-24 position, leading to their inactivation and excretion.[1][2] The resulting 24,25-dihydroxyvitamin D (24,25(OH)2D) is a major circulating catabolite. While most research has focused on the vitamin D3 (cholecalciferol) pathway, understanding the metabolism of vitamin D2 (ergocalciferol) and its metabolites is crucial, as vitamin D2 is a common supplement.
This document provides detailed application notes and protocols for the use of radiolabeled 24,25-dihydroxyvitamin D2 (24,25-(OH)2D2) in metabolic studies. While direct studies utilizing radiolabeled 24,25-(OH)2D2 are limited in published literature, the protocols described herein are adapted from established methodologies for other radiolabeled vitamin D analogs, particularly tritiated 25-hydroxyvitamin D2 and various D3 metabolites.[3][4] These methods provide a robust framework for investigating the pharmacokinetics, tissue distribution, and excretion of 24,25-(OH)2D2.
Signaling and Metabolic Pathways
The central pathway in the catabolism of vitamin D involves the enzymatic action of CYP24A1. This mitochondrial enzyme initiates the degradation of both 25(OH)D and the hormonally active 1,25(OH)2D.[2] For the vitamin D2 pathway, 25-hydroxyvitamin D2 (25(OH)D2) is converted to 24,25-(OH)2D2. This metabolite is generally considered to be biologically inactive and is a step in the pathway for excretion from the body.[1] The expression of CYP24A1 is tightly regulated, being induced by 1,25(OH)2D and fibroblast growth factor-23 (FGF-23), and suppressed by parathyroid hormone (PTH).[5]
Quantitative Data Summary
The following tables summarize pharmacokinetic and physiological data for 24,25-dihydroxyvitamin D and related metabolites. Data for the D2 form are limited, so data from D3 studies are included for comparison and are clearly noted.
Table 1: Pharmacokinetic Parameters of Vitamin D Metabolites
| Parameter | 25-hydroxyvitamin D2 (25(OH)D2) | 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) |
| Route of Administration | Oral | Intravenous |
| Dose | 80 nmol | 25 µg |
| Peak Plasma Conc. (Cmax) | 9.6 ± 0.9 nmol/L | Not Applicable |
| Time to Peak (Tmax) | 4.4 ± 1.8 hours | Not Applicable |
| Terminal Half-life (t1/2) | 13.4 ± 2.7 days | 8.2 ± 2.9 days (second exponential phase) |
| Volume of Distribution (Vd) | Not Reported | 0.19 ± 0.02 L/kg |
| Reference | [6] | [7] |
Table 2: Serum Concentrations of 24,25-Dihydroxyvitamin D3 in a Clinical Study
| CKD Stage | eGFR (ml/min/1.73m²) | Mean Serum 24,25(OH)2D3 (ng/mL) |
| G2 | ≥ 90 | Not specified, but higher than G3a |
| G3a | 45-59 | 3.2 |
| G3b | 30-44 | 2.6 |
| G4 | 15-29 | 2.6 |
| G5 | < 15 | 1.7 |
| Reference | [8] |
Experimental Protocols
The following protocols are designed for the metabolic study of radiolabeled 24,25-(OH)2D2. Tritiated ([³H]) or Carbon-14 ([¹⁴C]) labeled compounds are typically used. The synthesis of radiolabeled 24,25-(OH)2D2 would likely follow established methods for other vitamin D metabolites, such as the introduction of a radiolabel in the side chain.
Protocol 1: In Vivo Pharmacokinetic and Tissue Distribution Study in Rodents
This protocol outlines the steps for determining the pharmacokinetic profile and tissue distribution of radiolabeled 24,25-(OH)2D2 in a rat model.
Materials:
-
Radiolabeled 24,25-(OH)2D2 (e.g., [³H]-24,25-(OH)2D2)
-
Vehicle for injection (e.g., ethanol/propylene glycol/saline)
-
Male Sprague-Dawley rats (200-250g)
-
Metabolic cages
-
Liquid scintillation counter and scintillation fluid
-
Homogenizer
-
Solvents for extraction (e.g., methanol, dichloromethane)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a radiometric detector
Workflow Diagram:
Procedure:
-
Dose Preparation: Dissolve the radiolabeled 24,25-(OH)2D2 in the vehicle to a known concentration (e.g., 1 µCi/100 µL).
-
Animal Dosing: Administer a single intravenous (via tail vein) or oral (via gavage) dose to each rat.
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours) via tail vein or cardiac puncture at termination.
-
Collect urine and feces at regular intervals using metabolic cages.
-
-
Tissue Harvesting: At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, intestine, bone, adipose tissue).
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Tissues: Weigh and homogenize tissues in an appropriate buffer.
-
Urine/Feces: Homogenize feces and measure the volume of urine.
-
-
Measurement of Total Radioactivity:
-
Take aliquots of plasma, tissue homogenates, urine, and fecal homogenates.
-
Add scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
-
Metabolite Profiling (Extraction and HPLC):
-
To larger aliquots of plasma and tissue homogenates, add a protein precipitating agent (e.g., acetonitrile).
-
Perform liquid-liquid extraction (e.g., with dichloromethane) or solid-phase extraction to isolate the vitamin D metabolites.
-
Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column and a radiometric detector. Use a gradient elution to separate 24,25-(OH)2D2 from its potential metabolites.
-
-
Data Analysis:
-
Calculate the concentration of radioactivity in each sample and tissue.
-
Determine pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) from the plasma concentration-time data.
-
Quantify the percentage of the administered dose in each tissue and in the excreta.
-
Analyze the HPLC chromatograms to identify and quantify the parent compound and its metabolites.
-
Protocol 2: In Vitro Metabolism using Kidney Homogenates
This protocol is for studying the further metabolism of radiolabeled 24,25-(OH)2D2 in an in vitro system, which can help identify subsequent metabolites.[4]
Materials:
-
Radiolabeled 24,25-(OH)2D2
-
Kidneys from rats or other species of interest
-
Homogenization buffer (e.g., phosphate buffer with sucrose and EDTA)
-
NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Incubator/shaking water bath
-
Solvents and equipment for extraction and HPLC as in Protocol 1
Procedure:
-
Preparation of Kidney Homogenate:
-
Euthanize a rat and perfuse the kidneys with cold saline.
-
Excise the kidneys, remove the capsule, and mince the tissue.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will be used for the assay.
-
-
Incubation:
-
In a reaction tube, combine the kidney homogenate, the NADPH generating system, and the radiolabeled 24,25-(OH)2D2.
-
Incubate at 37°C in a shaking water bath for a set period (e.g., 30-60 minutes).
-
Include control incubations (e.g., without NADPH or with boiled homogenate) to ensure the observed metabolism is enzymatic.
-
-
Extraction and Analysis:
-
Stop the reaction by adding a cold organic solvent (e.g., methanol/dichloromethane).
-
Perform extraction and HPLC analysis as described in Protocol 1 (steps 7c-7d).
-
-
Data Analysis:
-
Analyze the HPLC chromatograms to identify new radioactive peaks that represent metabolites of 24,25-(OH)2D2.
-
The identity of these metabolites can be further investigated using mass spectrometry if sufficient material can be generated.
-
Conclusion
The use of radiolabeled 24,25-dihydroxyvitamin D2 provides a powerful tool for elucidating its metabolic fate. The protocols outlined in this document, adapted from established methods for other vitamin D metabolites, offer a comprehensive approach to conducting in vivo and in vitro studies. The data generated from such studies will contribute to a more complete understanding of vitamin D2 catabolism and its physiological relevance. Researchers are encouraged to use appropriate analytical techniques, such as LC-MS/MS, to confirm the identity of metabolites observed in radiometric assays.[9][10][11]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue distribution and activity studies of 1,24-dihydroxyvitamin D2, a metabolite of vitamin D2 with low calcemic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of [3alpha-3H] 25-hydroxyvitamin D2 in kidneys isolated from normal and vitamin D2-intoxicated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma appearance and disappearance of an oral dose of 25-hydroxyvitamin D2 in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of 24,25-dihydroxyvitamin D3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 24,25-Dihydroxyvitamin D2
Welcome to the technical support center for the synthesis and purification of 24,25-dihydroxyvitamin D2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining 24,25-dihydroxyvitamin D2?
A1: The most common approaches are convergent syntheses. These methods involve the independent synthesis of two key fragments, the A-ring and the CD-ring side chain, which are then coupled together. A popular coupling reaction is the Wittig-Horner reaction, which forms the characteristic triene system of vitamin D.
Q2: What are the primary challenges in introducing the dihydroxy functionality at the C24 and C25 positions of the side chain?
A2: The main challenge is achieving the desired stereochemistry at the C24 position. Stereoselective methods, such as Sharpless asymmetric dihydroxylation, are often employed to control the stereochemistry of the hydroxyl groups. Another challenge is the potential for side reactions and the need for protecting groups for other reactive functionalities in the molecule.
Q3: Why is purification of 24,25-dihydroxyvitamin D2 so challenging?
A3: The purification is difficult due to the presence of structurally similar isomers and byproducts. These can include stereoisomers (diastereomers at C24), precursors, and degradation products. The sensitivity of the conjugated triene system to light, heat, and acid also complicates purification. High-Performance Liquid Chromatography (HPLC) is typically required to achieve high purity.
Q4: What are the critical factors for the successful Wittig-Horner coupling of the A-ring and CD-ring fragments?
A4: Key factors include the choice of a strong, non-nucleophilic base to generate the phosphonate carbanion, anhydrous reaction conditions, and careful control of the reaction temperature. The purity of both the A-ring phosphine oxide and the CD-ring ketone is also crucial for achieving a good yield of the desired product.
Q5: How can I minimize the isomerization of the triene system during synthesis and purification?
A5: To minimize isomerization, it is important to avoid exposure to strong acids, high temperatures, and UV light.[1] Work-up and purification steps should be performed under mild conditions. It is also advisable to store the compound and its intermediates in the dark and at low temperatures.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Grignard reaction for side-chain elongation | - Inactive magnesium turnings- Presence of moisture in reagents or glassware- Competing side reactions (e.g., enolization of the ketone) | - Activate magnesium with iodine or 1,2-dibromoethane before use.- Ensure all glassware is oven-dried and reagents are anhydrous.- Use a less hindered Grignard reagent or a milder Lewis acid to promote the desired reaction. |
| Poor stereoselectivity in the dihydroxylation of the side chain | - Inefficient chiral ligand in Sharpless dihydroxylation- Incorrect reaction temperature | - Use a fresh, high-purity chiral ligand.- Carefully control the reaction temperature as specified in the protocol, as small variations can impact stereoselectivity. |
| Incomplete Wittig-Horner coupling reaction | - Insufficiently strong base to deprotonate the phosphonate- Steric hindrance in the A-ring or CD-ring fragment- Impure reactants | - Use a stronger base like n-butyllithium or sodium hydride.- Consider a modified phosphonate reagent or a different coupling strategy if steric hindrance is significant.- Purify both fragments thoroughly before the coupling reaction. |
| Formation of multiple byproducts | - Isomerization of the triene system- Undesired reactions due to inadequate protection of functional groups | - Protect the reaction from light and heat; use radical inhibitors if necessary.- Re-evaluate the protecting group strategy to ensure all sensitive functional groups are adequately protected under the reaction conditions. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | Co-elution of isomers in HPLC | - Inadequate column resolution- Unoptimized mobile phase | - Use a high-resolution HPLC column, potentially a chiral column if separating enantiomers.- Perform a systematic optimization of the mobile phase composition (e.g., varying the ratio of organic solvents, adding modifiers). | | Degradation of the compound on the HPLC column | - Acidic nature of the silica-based stationary phase- Exposure to light during collection | - Use a column with end-capping or switch to a different stationary phase (e.g., a polymer-based column).- Use an autosampler with a cooling function and collect fractions in amber vials. | | Broad peaks in the chromatogram | - Column overloading- Secondary interactions with the stationary phase | - Reduce the sample concentration or injection volume.- Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. | | Low recovery after preparative HPLC | - Adsorption of the compound onto the column or tubing- Degradation during solvent evaporation | - Passivate the HPLC system with a sample of the pure compound before the actual run.- Use a gentle solvent evaporation method, such as a rotary evaporator at low temperature and under reduced pressure. |
Experimental Protocols
Representative Synthesis of a 24,25-Dihydroxyvitamin D Side-Chain Precursor
This protocol outlines a general approach to the stereoselective synthesis of the dihydroxylated side chain, which can then be coupled to an appropriate A-ring synthon.
-
Sharpless Asymmetric Dihydroxylation:
-
Dissolve the starting alkene (a suitable vitamin D CD-ring precursor with an unsaturated side chain) in a mixture of t-butanol and water.
-
Add the AD-mix-β (for the (R)-diol) or AD-mix-α (for the (S)-diol) to the solution.
-
Stir the mixture vigorously at 0°C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography on silica gel.
-
-
Protection of the Diol:
-
Dissolve the diol in an appropriate solvent (e.g., dichloromethane).
-
Add a protecting group reagent (e.g., 2,2-dimethoxypropane for an acetonide) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product, dry the organic layer, and concentrate. The protected diol is often used in the next step without further purification.
-
Preparative HPLC Purification of 24,25-Dihydroxyvitamin D2
-
Column and Mobile Phase Selection:
-
Utilize a reversed-phase C18 column suitable for preparative scale separations.
-
A typical mobile phase is a mixture of methanol, acetonitrile, and water. The exact ratio should be optimized based on analytical scale separations.
-
-
Sample Preparation:
-
Dissolve the crude synthetic product in the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at 265 nm.
-
Collect fractions corresponding to the desired peak.
-
-
Post-Purification:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure at a low temperature.
-
Characterize the final product by analytical HPLC, mass spectrometry, and NMR to confirm its purity and identity.
-
Quantitative Data Summary
The following tables provide representative data for the synthesis and purification of vitamin D analogs. Note that actual results will vary depending on the specific substrates and reaction conditions.
Table 1: Comparison of Yields for Key Synthetic Steps
| Reaction Step | Typical Yield Range (%) | Notes |
| Sharpless Asymmetric Dihydroxylation | 70-90% | Highly dependent on substrate purity and reaction conditions. |
| Wittig-Horner Coupling | 50-75% | Yield can be affected by steric hindrance and the purity of the reactants. |
| Deprotection | 80-95% | Generally high-yielding, but care must be taken to avoid degradation of the final product. |
Table 2: Representative HPLC Purification Parameters for Vitamin D Analogs
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-Phase C18 (250 x 10 mm, 5 µm) | Chiral Stationary Phase (e.g., cellulose-based) |
| Mobile Phase | Acetonitrile/Methanol/Water (gradient) | Isocratic Hexane/Isopropanol |
| Flow Rate | 4.0 mL/min | 1.0 mL/min |
| Detection | UV at 265 nm | UV at 265 nm |
| Achievable Purity | >98% | >99% (for enantiomeric separation) |
Visualizations
Caption: Convergent synthesis workflow for 24,25-dihydroxyvitamin D2.
Caption: Decision tree for troubleshooting low yields in the Wittig-Horner reaction.
References
Technical Support Center: Detection of 24, 25-dihydroxyvitamin D2
Welcome to the technical support center for the analysis of 24, 25-dihydroxyvitamin D2 (24,25(OH)₂D₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting 24,25(OH)₂D₂?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the sensitive and specific quantification of vitamin D metabolites, including 24,25(OH)₂D₂.[1][2] To further enhance sensitivity, derivatization of the analyte prior to LC-MS/MS analysis is highly recommended.[3][4][5][6]
Q2: How does derivatization improve the sensitivity of 24,25(OH)₂D₂ detection?
Derivatization improves sensitivity in several ways:
-
Increased Ionization Efficiency: Reagents like DMEQ-TAD and PTAD react with the diene structure of vitamin D metabolites, creating a derivative that ionizes more efficiently in the mass spectrometer source.[3][5][6]
-
Reduced Background Interference: The derivatization process increases the molecular mass of the analyte, shifting it to a higher mass-to-charge (m/z) region of the spectrum where there is typically less background noise.[3][5][7]
-
Improved Chromatographic Properties: Derivatization can alter the polarity of the analyte, potentially leading to better peak shape and separation from interfering compounds during liquid chromatography.
Q3: Can I use an immunoassay to measure 24,25(OH)₂D₂?
While immunoassays are available for vitamin D metabolites, they generally exhibit lower sensitivity and specificity for 24,25(OH)₂D₂ compared to LC-MS/MS.[4][8] A significant challenge with immunoassays is the potential for cross-reactivity with other, more abundant vitamin D metabolites, which can lead to inaccurate quantification.[8][9][10] It is crucial to consult the manufacturer's data on cross-reactivity for the specific assay being used.[8][9]
Q4: What are common sources of interference in 24,25(OH)₂D₂ analysis?
Interference can arise from several sources:
-
Isobaric Compounds: Other dihydroxyvitamin D metabolites can have the same nominal mass as 24,25(OH)₂D₂.
-
Structural Isomers: The C3-epimer of 25-hydroxyvitamin D₃ (3-epi-25(OH)D₃) is a known isobar of 25(OH)D₃ and can interfere if not chromatographically resolved.[3][5]
-
Matrix Effects: Components of the biological sample (e.g., serum, plasma) can suppress or enhance the ionization of the target analyte, leading to inaccurate results.
Q5: Why is the ratio of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D important?
The ratio of 25-hydroxyvitamin D (25(OH)D) to 24,25-dihydroxyvitamin D (24,25(OH)₂D) is a key indicator of the activity of the enzyme CYP24A1 (24-hydroxylase).[11] This enzyme is responsible for the catabolism of both 25(OH)D and the active form of vitamin D, 1,25-dihydroxyvitamin D.[11] In certain genetic disorders where CYP24A1 activity is deficient, the ratio of 25(OH)D to 24,25(OH)₂D will be significantly elevated.[11][12]
Troubleshooting Guides
Low Signal or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization | * Consider derivatization with DMEQ-TAD or PTAD to enhance signal intensity.[3][4][5][6] * Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).[3] |
| Inefficient Extraction | * Ensure complete protein precipitation. * Optimize the liquid-liquid extraction solvent system. * Verify the efficiency of solid-phase extraction (SPE) cartridges and elution solvents. |
| Poor Chromatography | * Use a high-resolution column (e.g., C8, C18, or Phenyl).[4][13] * Optimize the mobile phase gradient to ensure adequate separation from interfering compounds and good peak shape.[3][7] |
| Derivatization Issues | * Ensure the derivatizing reagent is fresh and has been stored correctly. * Optimize the reaction time and temperature for the derivatization step.[3][5] |
High Background Noise
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | * Improve sample cleanup using techniques like solid-phase extraction (SPE). * Use a deuterated internal standard to compensate for matrix effects.[3] * Consider derivatization to shift the analyte to a cleaner region of the mass spectrum.[3][5][7] |
| Contaminated Solvents or Reagents | * Use high-purity, LC-MS grade solvents and reagents.[3] * Filter all mobile phases. |
| LC System Contamination | * Flush the LC system, including the column, with a strong solvent. |
Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | * Ensure precise and consistent pipetting for all steps, especially for the addition of internal standards and derivatizing agents. * Automate sample preparation steps where possible. |
| Variable Derivatization | * Control the reaction time and temperature for derivatization precisely. * Ensure the sample extract is completely dry before adding the derivatization reagent.[3][5] |
| LC/MS System Instability | * Equilibrate the LC system and mass spectrometer thoroughly before running samples. * Monitor system suitability by injecting a standard at regular intervals throughout the analytical run. |
Data Presentation
Table 1: Performance of an LC-MS/MS Method with DMEQ-TAD Derivatization for Vitamin D Metabolites
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Lower Limit of Detection (LOD) (ng/mL) | Within-Run Imprecision (CV%) | Between-Run Imprecision (CV%) |
| 25(OH)D₃ | 0.1 - 0.2 | ~0.04 | 3 - 4 | 4 - 7 |
| 25(OH)D₂ | 0.1 - 0.2 | ~0.04 | 3 - 4 | 4 - 7 |
| 24,25(OH)₂D₃ | 0.1 - 0.2 | ~0.04 | 3 - 4 | 4 - 7 |
Data adapted from Waters Corporation Application Note.[7]
Table 2: Cross-reactivity of Selected Immunoassays with 24,25(OH)₂D₂
| Immunoassay Platform | Cross-reactivity with 24,25(OH)₂D₂ (%) |
| IDS-iSYS | 37% |
| Abbott Architect | 71.4 - 114.2% |
Data from a comparative study of two immunoassays.[9]
Experimental Protocols
Detailed Methodology for LC-MS/MS with DMEQ-TAD Derivatization
This protocol is a summary of a method developed for the sensitive analysis of vitamin D metabolites.[3][4][5][7]
1. Sample Preparation
-
To 100 µL of serum, add a deuterated internal standard for each analyte.
-
Perform protein precipitation using a solution such as zinc sulfate.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tertiary butyl ether - MTBE).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in a solution of DMEQ-TAD in ethyl acetate.
-
Incubate at room temperature in the dark. A two-step addition of the derivatizing agent may improve yield.[3][5]
-
Evaporate the derivatized sample to dryness and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis
-
LC System: A high-performance UPLC system is recommended.
-
Column: A reversed-phase column such as a C8 or Phenyl column.
-
Mobile Phase: A gradient of methanol and water containing ammonium acetate and formic acid is commonly used.[3][7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
Table 3: Example MRM Transitions for DMEQ-TAD Derivatized Vitamin D Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 25(OH)D₃ | 746.6 | 468.3 |
| d₃-25(OH)D₃ (IS) | 749.6 | 471.3 |
| 25(OH)D₂ | 758.6 | 468.3 |
| d₃-25(OH)D₂ (IS) | 761.6 | 471.3 |
| 24,25(OH)₂D₃ | 762.6 | 468.3 |
| d₆-24,25(OH)₂D₃ (IS) | 768.6 | 468.3 |
Data adapted from Waters Corporation Application Note.[3]
Visualizations
Caption: Metabolic pathway of Vitamin D2.
Caption: Experimental workflow for derivatization-based LC-MS/MS analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Frontiers | Correlation and consistency between two detection methods for serum 25 hydroxyvitamin D levels in human venous blood and capillary blood [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. lcms.cz [lcms.cz]
- 4. academic.oup.com [academic.oup.com]
- 5. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. waters.com [waters.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn0.scrvt.com [cdn0.scrvt.com]
- 11. Ratio of 25(OH)D-to-24,25(OH)2D: A new test to confirm 24-hydroxylase (CYP24A1) deficiency as the cause of hypercalcemia - Mayo Clinic [mayoclinic.org]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 24,25-Dihydroxyvitamin D2 Immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂) immunoassays. Our goal is to help you overcome challenges related to cross-reactivity and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-reactivity in 24,25(OH)₂VD₂ immunoassays?
A1: The primary cause of cross-reactivity is the structural similarity between 24,25(OH)₂VD₂ and other vitamin D metabolites.[1][2] Assay antibodies may bind to these structurally related molecules, leading to inaccurate quantification of the target analyte. The challenge lies in developing antibodies with high specificity for 24,25(OH)₂VD₂ that do not recognize other metabolites present in the sample.[2]
Q2: Which vitamin D metabolites are most likely to cross-react with an antibody targeting 24,25(OH)₂VD₂?
A2: The most common cross-reactants include:
-
24,25-dihydroxyvitamin D3 (24,25(OH)₂VD₃): This is the D3 analogue and often the most significant cross-reactant due to its nearly identical structure.
-
25-hydroxyvitamin D2 (25(OH)D₂): The precursor to 24,25(OH)₂VD₂.
-
25-hydroxyvitamin D3 (25(OH)D₃): Often present at much higher concentrations in serum, making even low cross-reactivity significant.[3]
-
C3-epimers (e.g., 3-epi-25(OH)D₃): These stereoisomers can interfere with some immunoassays.[4][5]
-
Other dihydroxylated metabolites: Such as 25,26(OH)₂D₃.[6]
Q3: Why is it critical to address cross-reactivity for 24,25(OH)₂VD₂?
A3: Addressing cross-reactivity is crucial because 24,25(OH)₂VD₂ is a key catabolite in the vitamin D pathway.[7] Its accurate measurement is important for studies on vitamin D metabolism and clearance.[8] Inaccurate results due to cross-reactivity can lead to misinterpretation of a subject's vitamin D status and confound clinical research findings.[4]
Q4: How can I assess the level of cross-reactivity in my specific immunoassay?
A4: A spike-and-recovery experiment is a common method to determine the cross-reactivity of your immunoassay.[1] This involves adding known concentrations of potential cross-reactants to a sample matrix and measuring the response in your assay. The results can be used to calculate the percentage of cross-reactivity for each metabolite.
Q5: Are there alternative methods to immunoassays for measuring 24,25(OH)₂VD₂ that avoid cross-reactivity issues?
A5: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for measuring vitamin D metabolites.[9] This method physically separates the different metabolites based on their chromatographic properties before detection by mass spectrometry, thereby eliminating the issue of antibody cross-reactivity.[5][7][10] While more complex and costly, LC-MS/MS provides superior specificity and accuracy.[4]
Troubleshooting Guide
Problem: My measured 24,25(OH)₂VD₂ concentrations are unexpectedly high.
This could be due to significant cross-reactivity with other vitamin D metabolites that are more abundant in the sample.
Problem: There is poor correlation between my immunoassay results and a reference method like LC-MS/MS.
This discrepancy often points to issues with antibody specificity or inefficient sample preparation.
Problem: I am observing high variability between replicate samples.
This may be caused by matrix effects, inconsistent sample preparation, or issues with the assay reagents.
Summary of Troubleshooting Solutions
| Problem | Potential Cause | Recommended Solution |
| Inaccurate / High Results | Antibody Cross-Reactivity: The assay antibody is binding to other vitamin D metabolites (e.g., 24,25(OH)₂VD₃, 25(OH)D₃).[3][4] | 1. Confirm Specificity: Check the manufacturer's data sheet for cross-reactivity profiles. 2. Perform Spike-in Analysis: Test for cross-reactivity with purified standards of suspected interfering metabolites. 3. Use a Confirmatory Method: Analyze a subset of samples using LC-MS/MS to verify immunoassay results.[9] 4. Sample Purification: Consider upstream sample cleanup (e.g., SPE or HPLC) to remove cross-reactants before the immunoassay, though this adds complexity. |
| Poor Method Correlation | Inefficient Release from VDBP: Vitamin D metabolites are not fully released from the Vitamin D Binding Protein (VDBP) during sample preparation, leading to underestimation.[11] | 1. Optimize Sample Pre-treatment: Ensure the protocol for dissociating metabolites from VDBP is effective. This may involve adjusting pH, using organic solvents, or employing specific releasing agents.[12] 2. Review Extraction Protocol: If using an extraction step, validate its efficiency for 24,25(OH)₂VD₂. |
| High Variability / Low Precision | Matrix Effects: Components in the sample matrix (e.g., lipids, heterophilic antibodies) are interfering with the antibody-antigen binding.[11][13] | 1. Dilute the Sample: Analyze samples at several dilutions to see if the interference is mitigated. 2. Use Blocking Agents: Incorporate heterophilic antibody blockers into the assay buffer. 3. Improve Sample Cleanup: Use protein precipitation or liquid-liquid extraction to remove interfering substances.[7][10] |
| Low Signal / Sensitivity | Degraded Reagents: The antibody, conjugate, or substrate has lost activity due to improper storage or handling. | 1. Check Reagent Expiry: Do not use expired reagents.[14] 2. Verify Storage Conditions: Ensure all components have been stored at the recommended temperatures (typically 2-8°C).[14] 3. Run Controls: Always include kit-provided controls to validate assay performance. |
Quantitative Data: Cross-Reactivity in Vitamin D Immunoassays
While data specifically for 24,25(OH)₂VD₂ assays is limited in the public domain, the following table presents examples of cross-reactivity percentages from various commercial 25(OH)D immunoassays. This illustrates the significant variability between assays and highlights the importance of validating the specificity of any immunoassay for a vitamin D metabolite.
| Assay (for 25(OH)D) | Cross-Reactivity with 25(OH)D₂ | Cross-Reactivity with 24,25(OH)₂D₃ | Cross-Reactivity with 3-epi-25(OH)D₃ | Reference |
| Alinity i (Abbott) | 80.5% - 82.4% | 101.9% - 189.2% | 1.3% | [3] |
| iSYS (IDS) | 105% | 37% | < 1% | [3] |
| COBAS (Roche) | - | - | 91% | [4] |
| Liaison (DiaSorin) | ~102% | - | Not Affected | [5][15] |
| ADVIA Centaur (Siemens) | 45.3% | - | - | [9] |
| Elecsys (Roche) | 41.2% | - | - | [9] |
Note: This data is for assays measuring total 25(OH)D and is provided for illustrative purposes. Users must consult the specific product insert for their 24,25(OH)₂VD₂ assay.
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a general guideline for preparing serum or plasma samples to release vitamin D metabolites from binding proteins and remove major interferences prior to immunoassay.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of serum, plasma, or calibrator.
-
Internal Standard (Optional but Recommended): Add an appropriate internal standard (e.g., a deuterated version of the analyte like d₆-24,25(OH)₂VD₃) to monitor extraction efficiency.[10]
-
Protein Precipitation:
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes to pellet the precipitated proteins.[7][10]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Dry the supernatant under a stream of nitrogen gas at approximately 37°C.
-
Reconstitution: Reconstitute the dried extract in the assay buffer provided with the immunoassay kit. The reconstituted sample is now ready for analysis.
Protocol 2: General Competitive ELISA Workflow
This protocol outlines the key steps in a typical competitive enzyme-linked immunosorbent assay (ELISA) for small molecules like 24,25(OH)₂VD₂.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Bring all components to room temperature before use.[16]
-
Sample/Standard Addition: Pipette 25 µL of each standard, control, and prepared sample into the appropriate wells of the antibody-coated microplate.[14]
-
Conjugate Addition: Add the specified volume (e.g., 150 µL) of the enzyme-conjugated 24,25(OH)₂VD₂ (e.g., Biotin or HRP conjugate) to each well.[14][16] This initiates the competitive binding reaction.
-
Incubation: Incubate the plate for the time and temperature specified in the kit manual (e.g., 60-90 minutes at room temperature).[14][16] During this step, the analyte in the sample competes with the enzyme-labeled conjugate for binding to the limited number of antibody sites on the well.
-
Washing: Aspirate the contents of the wells and wash them 3-4 times with diluted wash buffer to remove any unbound components.[14]
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark (e.g., 15-30 minutes at room temperature). The enzyme on the bound conjugate will convert the substrate to a colored product.[14][16]
-
Stopping the Reaction: Add the stop solution to each well. This will change the color (e.g., from blue to yellow) and stop the enzymatic reaction.[14]
-
Measurement: Read the absorbance of each well using a microplate reader at the specified wavelength (typically 450 nm). The color intensity is inversely proportional to the concentration of 24,25(OH)₂VD₂ in the sample.[16]
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of 24,25(OH)₂VD₂ in the unknown samples.
Visualizations
Caption: Simplified metabolic pathway of Vitamin D2.
Caption: General workflow for a competitive immunoassay.
Caption: Concept of antibody cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. clinicallab.com [clinicallab.com]
- 3. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 24,25-Dihydroxyvitamin D3 [24,25(OH)2D3] in Archived Vitamin D External Quality Assessment Scheme (DEQAS) Samples using a Reference Measurement Procedure with Comparison to DEQAS Participant Results and Assessment of Contribution of 24,25(OH)2D3 to DEQAS Assay Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. droracle.ai [droracle.ai]
- 12. A Candidate Reference Measurement Procedure for Quantifying Serum Concentrations of 25-Hydroxyvitamin D3 and 25-Hydroxyvitamin D2 Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standardization of measurements of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. demeditec.com [demeditec.com]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Analysis of 24,25-Dihydroxyvitamin D2 by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of 24,25-dihydroxyvitamin D2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of 24,25-dihydroxyvitamin D2 challenging by LC-MS/MS?
A1: The analysis of 24,25-dihydroxyvitamin D2 and other dihydroxylated vitamin D metabolites presents several analytical challenges. These compounds are present at very low concentrations in circulation (in the low pg/mL range), which requires highly sensitive analytical methods.[1] Furthermore, they have a lipophilic nature and lack easily ionizable polar groups, leading to poor ionization efficiency in mass spectrometry.[1] This often necessitates derivatization to enhance the signal.[2][3] Additionally, interference from isomeric and isobaric compounds, such as the 3-epi version of 25-hydroxyvitamin D3, can complicate accurate quantification and requires high-resolution chromatographic separation.[2][4]
Q2: What is derivatization and why is it often necessary for analyzing 24,25-dihydroxyvitamin D2?
A2: Derivatization is a chemical modification of the analyte to improve its analytical properties. For vitamin D metabolites, derivatization is used to increase ionization efficiency and, consequently, the sensitivity of the LC-MS/MS method.[2][3] Reagents like DMEQ-TAD, PTAD, and Amplifex react with the vitamin D molecule, adding a chemical group that is more readily ionized.[1][5][6] This process can also increase the molecular mass of the analyte, shifting it to a region of the mass spectrum with less background interference.[5][6]
Q3: What are the most common sample preparation techniques for 24,25-dihydroxyvitamin D2 analysis?
A3: The most common sample preparation techniques aim to remove proteins and other interfering substances from the biological matrix (e.g., serum or plasma). These include:
-
Protein Precipitation: This is a simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[5][7][8]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquids, such as hexane and methyl-tert-butyl ether (MTBE).[5][9]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte while interferences are washed away. This method can provide cleaner extracts than protein precipitation or LLE.[7][10]
Q4: How can I avoid interference from isomers and isobars?
A4: Interference from isomers and isobars is a significant challenge that can be addressed through careful optimization of the chromatographic separation.[2] Using high-resolution chromatography columns, such as those with smaller particle sizes (e.g., 1.7 µm), and optimizing the mobile phase gradient can help separate these closely related compounds.[11][12] Some methods employ tandem column setups, for instance, coupling a high-resolution C18 column with a chiral column, to achieve the necessary separation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for 24,25-dihydroxyvitamin D2 | Poor ionization efficiency. | Consider derivatization with reagents like DMEQ-TAD or Amplifex to enhance signal intensity.[1][5][6] |
| Inefficient sample extraction. | Optimize your sample preparation method. If using protein precipitation, ensure the solvent-to-sample ratio is correct. For LLE, experiment with different organic solvents. SPE may provide a cleaner sample.[5][7] | |
| Suboptimal mass spectrometer settings. | Infuse a standard solution of derivatized 24,25-dihydroxyvitamin D2 to optimize MRM transitions, collision energy, and other source parameters.[1] | |
| Poor Peak Shape | Column degradation or contamination. | After a significant number of injections of biological samples, column performance can degrade. Try flushing the column or replacing it. |
| Inappropriate mobile phase. | Ensure the mobile phase composition is optimal for the column and analyte. Check the pH and organic solvent percentage. | |
| High Background Noise | Matrix effects from the sample. | Improve sample cleanup. Consider using SPE for a cleaner extract.[7] Derivatization can also help by shifting the analyte's mass to a cleaner part of the spectrum.[5][6] |
| Contaminated LC system or solvents. | Use high-purity, LC-MS grade solvents.[5] Flush the LC system to remove any contaminants. | |
| Inaccurate Quantification | Lack of a suitable internal standard. | Use a stable isotope-labeled internal standard, such as d6-24,25-dihydroxyvitamin D3, for the most accurate quantification.[5][10][11] |
| Co-elution with interfering compounds. | Improve chromatographic separation to resolve the analyte from isomers and isobars. This may require adjusting the gradient or using a different column.[2][4] | |
| Non-linear calibration curve. | Ensure calibrators are prepared correctly and cover the expected concentration range of the samples.[5] The matrix for the calibrators should match the sample matrix as closely as possible. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis with DMEQ-TAD Derivatization
This protocol is based on methodologies described for the simultaneous analysis of multiple vitamin D metabolites.[5][9][11]
1. Sample Preparation
-
To 100 µL of serum or calibrator in a microcentrifuge tube, add 200 µL of water.
-
Add the internal standard solution (e.g., d6-24,25(OH)2D3).
-
Add 100 µL of 0.1 M HCl.
-
Perform protein precipitation by adding 150 µL of 0.2 M zinc sulfate and 450 µL of methanol, vortexing after each addition.[5][9]
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction by adding 700 µL of hexane and 700 µL of MTBE, vortexing after each addition.
-
Transfer the upper organic phase to a new vial and dry under a stream of nitrogen at 37 °C.[5][9]
2. Derivatization
-
Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add a second 25 µL aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes.[5][9][11]
-
Add 40 µL of ethanol, then dry the derivatized extract.
3. LC-MS/MS Analysis
-
Column: BEH-Phenyl, 1.7 µm, 2.1 x 50 mm.[11]
-
Mobile Phase A: Water with appropriate modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Methanol with appropriate modifier.
-
Gradient: A gradient optimized to separate the vitamin D metabolites.
-
Mass Spectrometer: Waters Xevo TQ-S or similar triple quadrupole mass spectrometer.[6][11]
-
Ionization Mode: Electrospray Ionization (ESI) Positive.[6]
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| Derivatized 24,25-dihydroxyvitamin D3 | 762.6 | 468 | d6-24,25(OH)2D3 |
| Derivatized 25-hydroxyvitamin D3 | 746.6 | 468 | d3-25(OH)D3 |
| Derivatized 25-hydroxyvitamin D2 | 758.6 | 468 | d3-25(OH)D2 |
| Table based on data for DMEQ-TAD derivatized metabolites.[5][6][9] |
Visualizations
Caption: Workflow for 24,25-dihydroxyvitamin D2 analysis.
Caption: Troubleshooting flow for low signal intensity.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 4. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Measurement of 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D2 and 25,26-dihydroxyvitamin D2 in a single plasma sample by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Specific estimation of 24,25-dihydroxyvitamin D in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 24, 25-dihydroxy VD2 in solution
Welcome to the technical support center for 24,25-dihydroxyvitamin D2 (24,25-(OH)₂VD₂). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with 24,25-(OH)₂VD₂ in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 24,25-dihydroxyvitamin D2 in solution?
A1: The stability of 24,25-dihydroxyvitamin D2, like other vitamin D analogs, is primarily influenced by several factors:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to ultraviolet (UV) light can cause isomerization and degradation.
-
pH: Acidic conditions, in particular, can lead to the degradation of vitamin D compounds.
-
Oxygen: The presence of oxygen can lead to oxidation.
-
Solvent: The choice of solvent can impact stability.
Q2: What are the recommended storage conditions for 24,25-dihydroxyvitamin D2 solutions?
A2: For optimal stability, solutions of 24,25-dihydroxyvitamin D2 should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (up to 24 hours), 2-8°C can be acceptable if the solution is protected from light.
-
Light: Always store solutions in amber or opaque vials to protect them from light.
-
Atmosphere: For maximum stability, it is recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: Which solvents are recommended for dissolving and storing 24,25-dihydroxyvitamin D2?
A3: 24,25-dihydroxyvitamin D2 is a lipophilic compound. The following solvents are commonly used:
-
Ethanol: A common solvent for vitamin D analogs.
-
Dimethyl Sulfoxide (DMSO): Offers good solubility.
-
When preparing aqueous buffers, it is advisable to first dissolve the compound in a small amount of an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer.
Q4: How can I tell if my 24,25-dihydroxyvitamin D2 solution has degraded?
A4: Degradation can be indicated by:
-
Loss of biological activity: Diminished or inconsistent results in your experiments.
-
Changes in analytical profiles: When analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | Degradation of 24,25-(OH)₂VD₂ stock or working solutions. | 1. Prepare fresh solutions from a solid compound. 2. Verify the concentration and purity of the new solution using HPLC-UV. 3. Review your storage and handling procedures. Ensure solutions are protected from light and stored at the recommended temperature. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | The solution has degraded due to exposure to light, heat, or acidic conditions. | 1. Identify potential degradation products by comparing retention times with known degradants (e.g., previtamin D₂, pyrovitamin D₂, isopyrovitamin D₂). 2. Prepare fresh solutions and re-analyze. 3. If the issue persists, consider purifying the stock material. |
| Precipitation of the compound in aqueous buffers. | Low solubility of 24,25-(OH)₂VD₂ in aqueous solutions. | 1. Ensure the final concentration of the organic co-solvent (e.g., ethanol, DMSO) is sufficient to maintain solubility. 2. Prepare a more concentrated stock solution in an organic solvent and use a smaller volume for dilution into the aqueous buffer. 3. Consider the use of solubilizing agents, but verify their compatibility with your experimental system. |
Quantitative Stability Data
While specific quantitative stability data for 24,25-dihydroxyvitamin D2 is limited in the public domain, the following tables provide stability data for its parent compound, Vitamin D2. This data can serve as a valuable proxy for understanding the stability profile of 24,25-dihydroxyvitamin D2, as they share a similar core structure.
Table 1: Effect of Temperature on Vitamin D2 Stability in Solution
| Temperature | Incubation Time | Retention (%) |
| 50°C | 30 min | 81.93 ± 4.15 |
| 50°C | 1 hour | 75.21 ± 3.50 |
| 50°C | 2 hours | 68.45 ± 2.89 |
| 75°C | 30 min | 65.12 ± 5.12 |
| 75°C | 1 hour | 58.78 ± 4.78 |
| 75°C | 2 hours | 49.56 ± 6.38 |
Data is for Vitamin D2 and is adapted from a study on its thermal degradation. This should be considered as an estimate for 24,25-dihydroxyvitamin D2.[1]
Table 2: Effect of pH on Vitamin D2 Stability in Solution (1-hour incubation at room temperature)
| pH | Retention (%) |
| 1 | 83.63 ± 1.17 |
| 4 | >95% |
| 5 | >95% |
| 7 | >95% |
| 10 | >95% |
Data is for Vitamin D2 and indicates higher stability in neutral to alkaline conditions compared to strongly acidic conditions.[2]
Experimental Protocols
Protocol 1: Stability Testing of 24,25-dihydroxyvitamin D2 by HPLC-UV
This protocol outlines a method to assess the stability of 24,25-(OH)₂VD₂ in a given solution under specific conditions (e.g., temperature, pH, light exposure).
-
Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of 24,25-(OH)₂VD₂ in ethanol (e.g., 1 mg/mL).
-
Dilute the stock solution with the desired solvent (e.g., ethanol, methanol, or a specific buffer) to a working concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
-
Stability Study Setup:
-
Aliquot the working solution into several amber HPLC vials.
-
For temperature stability, place vials in incubators at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
For photostability, expose vials to a controlled light source (e.g., UV lamp) while keeping a control set in the dark.
-
For pH stability, prepare the working solution in buffers of different pH values.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Immediately analyze the sample by HPLC-UV.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and water. A typical starting point is methanol/water (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 265 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Quantify the peak area of the 24,25-(OH)₂VD₂ peak at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining against time to determine the degradation kinetics.
-
Protocol 2: Quantification of 24,25-dihydroxyvitamin D2 and its Metabolites by LC-MS/MS
This protocol provides a more sensitive and specific method for quantifying 24,25-(OH)₂VD₂ and can be used for stability studies or analysis in complex matrices like serum.
-
Sample Preparation (from Serum):
-
To 100 µL of serum, add an internal standard (e.g., deuterated 24,25-(OH)₂VD₂).
-
Perform protein precipitation by adding acetonitrile, followed by vortexing and centrifugation.
-
Perform liquid-liquid extraction of the supernatant using a solvent like hexane or methyl-tert-butyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system.
-
Column: A suitable C18 or phenyl-hexyl reverse-phase column.
-
Mobile Phase: A gradient of methanol and water, both containing a small amount of formic acid or ammonium formate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for 24,25-(OH)₂VD₂ and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the amount of 24,25-(OH)₂VD₂ in the samples based on the peak area ratio to the internal standard.
-
Visualizations
Caption: Metabolic and degradative pathways of 24,25-dihydroxyvitamin D2.
Caption: Workflow for assessing the stability of 24,25-dihydroxyvitamin D2.
References
Technical Support Center: Synthesis of 24,25-Dihydroxyvitamin D2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 24,25-dihydroxyvitamin D2 (24,25-(OH)₂VD₂).
Troubleshooting Guides
This section addresses specific issues that can lead to low yields during the synthesis of 24,25-dihydroxyvitamin D2.
Issue 1: Low Yield in Side-Chain Cleavage of Vitamin D2 via Ozonolysis
Question: My ozonolysis of the vitamin D2 side-chain to produce the C-22 aldehyde is resulting in a low yield of the desired product. What are the potential causes and solutions?
Answer:
Low yields in the ozonolysis of the vitamin D2 side-chain can stem from several factors. Over-oxidation, incomplete reaction, and side reactions are common culprits.
Possible Causes and Troubleshooting Steps:
-
Over-oxidation: Ozone is a powerful oxidizing agent. Excessive exposure can lead to the formation of carboxylic acids instead of the desired aldehyde, thus reducing the yield.
-
Solution: Carefully monitor the reaction progress using a colorimetric indicator like Sudan Red 7B. The disappearance of the indicator's color signals the consumption of the starting material. Stop the flow of ozone immediately to prevent over-oxidation.
-
-
Incomplete Reaction: Insufficient ozone will result in unreacted starting material, leading to a lower yield of the C-22 aldehyde.
-
Solution: Ensure a continuous and steady flow of ozone into the reaction mixture. The reaction is typically carried out at low temperatures (-78°C) to control reactivity. Allow the reaction to proceed until the indicator color disappears completely.
-
-
Side Reactions: The Criegee intermediate formed during ozonolysis can participate in side reactions if not properly quenched.
-
Solution: After ozonolysis, it is crucial to add a reducing agent to quench the reaction and reduce the ozonide to the aldehyde. Common reducing agents for this purpose include dimethyl sulfide (DMS) or triphenylphosphine (PPh₃). Ensure the quenching agent is added promptly after the ozonolysis is complete.
-
Experimental Protocol: Ozonolysis of Vitamin D2 Acetate
-
Dissolve vitamin D2 acetate in a suitable solvent system (e.g., methanol/dichloromethane) in a reaction vessel equipped with a gas inlet tube and a magnetic stirrer.
-
Add a small amount of an indicator (e.g., Sudan Red 7B).
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution.
-
Continue the ozone flow until the red color of the indicator disappears, indicating the complete consumption of the starting material.
-
Immediately stop the ozone flow and purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to slowly warm to room temperature.
-
Work up the reaction mixture to isolate the crude C-22 aldehyde.
Issue 2: Poor Yield in the Grignard Reaction for Side-Chain Elongation
Question: The Grignard reaction between my C-22 aldehyde and an appropriate Grignard reagent is giving a low yield of the desired diol side-chain. What could be the issue?
Answer:
Grignard reactions are highly sensitive to reaction conditions. Low yields are often attributed to the presence of moisture, impure reagents, or improper reaction setup.
Possible Causes and Troubleshooting Steps:
-
Presence of Water: Grignard reagents are strong bases and will be quenched by any protic source, especially water. This is a very common reason for low yields.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. Use anhydrous solvents. The C-22 aldehyde starting material must also be free of water.
-
-
Impure Magnesium or Alkyl Halide: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. The alkyl halide must be pure and dry.
-
Solution: Use fresh, high-quality magnesium turnings. If necessary, activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Purify the alkyl halide by distillation if its purity is questionable.
-
-
Side Reactions: Wurtz coupling, where two alkyl halides react with the magnesium, can be a significant side reaction.
-
Solution: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide and favor the formation of the Grignard reagent.
-
-
Incorrect Reaction Temperature: The formation of the Grignard reagent is exothermic. If the reaction is too vigorous, side reactions can occur. Conversely, if the temperature is too low, the reaction may not initiate.
-
Solution: Control the reaction temperature using an ice bath during the formation of the Grignard reagent. For the subsequent reaction with the aldehyde, the temperature is often kept low (e.g., -78°C to 0°C) to improve selectivity.
-
Experimental Protocol: Grignard Reaction with C-22 Aldehyde
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Place fresh magnesium turnings in the flask.
-
Add anhydrous diethyl ether or THF to the flask.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of the appropriate alkyl halide in anhydrous ether/THF from the dropping funnel. Maintain a gentle reflux.
-
After the Grignard reagent has formed (disappearance of magnesium), cool the reaction mixture to the desired temperature (e.g., 0°C).
-
Slowly add a solution of the C-22 aldehyde in anhydrous THF.
-
Allow the reaction to proceed for the specified time.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and proceed with purification.
Issue 3: Inefficient Wittig Reaction for A-Ring and CD-Ring Coupling
Question: I am experiencing a low yield in the Wittig reaction to couple the A-ring phosphine oxide with the CD-ring ketone. What are the likely causes and how can I improve the yield?
Answer:
The Wittig reaction is a powerful tool for alkene synthesis, but its efficiency can be hampered by several factors, particularly with complex substrates like vitamin D fragments.
Possible Causes and Troubleshooting Steps:
-
Steric Hindrance: The CD-ring ketone can be sterically hindered, making it difficult for the ylide to attack the carbonyl carbon.
-
Solution: Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate ester instead of a phosphonium salt. The smaller size of the phosphonate carbanion can often overcome steric hindrance more effectively.
-
-
Base Strength and Ylide Formation: Incomplete deprotonation of the phosphonium salt to form the ylide will result in a lower concentration of the active nucleophile.
-
Solution: Use a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete ylide formation. The choice of base can also influence the stereoselectivity of the resulting alkene.
-
-
Unstable Ylide: Some ylides can be unstable and decompose over time.
-
Solution: Generate the ylide in situ and use it immediately. Perform the reaction at low temperatures to minimize decomposition.
-
-
Presence of Protic Groups: The A-ring phosphine oxide may have unprotected hydroxyl groups that can be deprotonated by the strong base used for ylide formation.
-
Solution: Ensure that all hydroxyl groups on both the A-ring and CD-ring fragments are appropriately protected before attempting the Wittig reaction. Silyl ethers are commonly used protecting groups.
-
Experimental Protocol: Wittig-Horner Coupling
-
To a solution of the A-ring phosphine oxide in anhydrous THF at low temperature (e.g., -78°C), add a strong base such as n-butyllithium dropwise.
-
Allow the mixture to stir for a period to ensure complete formation of the ylide (a color change is often observed).
-
Slowly add a solution of the CD-ring ketone in anhydrous THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by chromatography.
Issue 4: Difficulty in Deprotection of Silyl Ethers
Question: I am having trouble with the final deprotection step of the silyl ethers, resulting in either an incomplete reaction or degradation of the product. What are the best practices for this step?
Answer:
The deprotection of silyl ethers is a critical final step. The choice of reagent and reaction conditions is crucial to avoid low yields and product degradation.
Possible Causes and Troubleshooting Steps:
-
Incomplete Deprotection: The silyl ether may be sterically hindered, making it resistant to cleavage.
-
Solution: Use a stronger fluoride source, such as TBAF (tetra-n-butylammonium fluoride), which is generally effective for most silyl ethers. For particularly stubborn cases, HF-pyridine complex can be used, but with caution due to its corrosive nature.
-
-
Product Degradation: The triene system of vitamin D is sensitive to strongly acidic or basic conditions.
-
Solution: Use milder deprotection conditions. A buffered solution of TBAF with acetic acid can help to control the pH. Alternatively, reagents like TAS-F (tris(dimethylamino)sulfonium difluorotrimethylsilicate) can be used under neutral conditions.
-
-
Side Reactions: The fluoride anion can sometimes act as a base, leading to elimination or other side reactions.
-
Solution: Perform the reaction at low temperatures and carefully monitor its progress by TLC. Quench the reaction as soon as the starting material is consumed.
-
Experimental Protocol: Silyl Ether Deprotection with TBAF
-
Dissolve the silylated 24,25-dihydroxyvitamin D2 precursor in anhydrous THF.
-
Add a solution of TBAF (1M in THF) dropwise at 0°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 24,25-dihydroxyvitamin D2?
A1: The most common and cost-effective starting material for the synthesis of 24,25-dihydroxyvitamin D2 is vitamin D2 (ergocalciferol) itself.[1] Vitamin D2 is readily available and provides the basic carbon skeleton which can be chemically modified to introduce the desired hydroxyl groups at the C-24 and C-25 positions.
Q2: Why is it necessary to protect the hydroxyl groups on the vitamin D skeleton during synthesis?
A2: The hydroxyl groups at C-3 and other positions on the vitamin D molecule are reactive and can interfere with subsequent chemical transformations. For example, the strong bases used in Wittig reactions or the nucleophilic nature of Grignard reagents would react with unprotected hydroxyl groups. Therefore, these groups are temporarily "protected" with a non-reactive group, such as a silyl ether (e.g., TBDMS or TIPS), which can be removed at the end of the synthesis.
Q3: How can I separate the diastereomers of 24,25-dihydroxyvitamin D2?
A3: The synthesis of 24,25-dihydroxyvitamin D2 often results in a mixture of diastereomers at the C-24 position (24R and 24S). These diastereomers can be separated using high-performance liquid chromatography (HPLC), typically on a chiral stationary phase or a high-resolution reversed-phase column.[2] The separation can be challenging and requires careful optimization of the mobile phase composition and flow rate.
Q4: What are some common impurities that I should look for in my final product?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and isomers of the final product. For instance, you might find starting vitamin D2, the C-22 aldehyde, or incompletely deprotected intermediates. Over-oxidation during ozonolysis can lead to carboxylic acid impurities. Isomers such as pre-vitamin D2 or tachysterol can also be present. Analytical techniques like HPLC and LC-MS/MS are essential for identifying and quantifying these impurities.
Q5: My overall yield is consistently low. What general strategies can I employ to improve it?
A5: To improve overall yield, it is crucial to optimize each step of the synthesis. This includes:
-
Ensuring Reagent Purity: Use high-purity, anhydrous solvents and reagents.
-
Inert Atmosphere: Conduct reactions that are sensitive to air or moisture under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Maintain precise temperature control for each reaction step.
-
Reaction Monitoring: Closely monitor the progress of each reaction using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid side reactions or degradation.
-
Careful Purification: Minimize product loss during workup and purification steps. Optimize chromatography conditions to achieve good separation with minimal tailing.
Data Presentation
Table 1: Comparison of Reaction Conditions and Reported Yields for Key Synthetic Steps
| Step | Reaction | Reagents and Conditions | Reported Yield (%) | Reference |
| 1 | Protection of 3-OH group | TBDMSCl, Imidazole, DMF, rt | >95% | General Procedure |
| 2 | Side-chain Cleavage | O₃, CH₂Cl₂/MeOH, -78°C; then DMS | 70-85% | Inferred from similar syntheses |
| 3 | Grignard Reaction | Isopropylmagnesium bromide, THF, 0°C | 60-75% | Inferred from similar syntheses |
| 4 | Wittig-Horner Coupling | A-ring phosphine oxide, n-BuLi, THF, -78°C to rt | 50-70% | [3] |
| 5 | Deprotection | TBAF, THF, 0°C to rt | 80-90% | [4] |
Note: Yields can vary significantly based on the specific substrate, scale, and experimental execution.
Mandatory Visualizations
Synthesis Pathway
Caption: Simplified synthetic pathway for 24,25-dihydroxyvitamin D2 from Vitamin D2.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in key synthetic steps.
Key Parameter Relationships
Caption: Relationship between key experimental parameters and overall reaction yield.
References
- 1. Development of Efficient Chemical Syntheses of Vitamin D Degradation Products | Anticancer Research [ar.iiarjournals.org]
- 2. Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. birmingham.ac.uk [birmingham.ac.uk]
method refinement for 24, 25-dihydroxy VD2 extraction from biological samples
Welcome to the technical support center for the refinement of 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂) extraction from biological samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in extracting 24,25(OH)₂VD₂ from biological samples?
A1: The primary challenges in extracting 24,25(OH)₂VD₂ stem from its lipophilic nature, low circulating concentrations, and strong binding to the Vitamin D Binding Protein (VDBP).[1][2][3] Effective extraction requires a robust method to first release the metabolite from VDBP and then efficiently partition it from the complex biological matrix, which is prone to matrix effects and interferences from structurally similar compounds.[1][2][4]
Q2: Which extraction method is considered the gold standard for 24,25(OH)₂VD₂?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the measurement of vitamin D metabolites due to its high sensitivity and specificity.[1][4][5] This analytical technique is typically preceded by a sample preparation step involving either liquid-liquid extraction (LLE), solid-phase extraction (SPE), or supported liquid extraction (SLE) to isolate the analytes from the sample matrix.[2]
Q3: Is derivatization necessary for the analysis of 24,25(OH)₂VD₂?
A3: While not always mandatory, derivatization can significantly enhance the sensitivity and specificity of LC-MS/MS analysis for 24,25(OH)₂VD₂.[4][6] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) can improve ionization efficiency and chromatographic separation from interfering isomers.[6][7][8]
Q4: What are typical recovery rates for 24,25(OH)₂VD₂ extraction?
A4: Recovery rates can vary depending on the method and the biological matrix. For supported liquid extraction (SLE), recoveries of dihydroxy-vitamin D metabolites have been reported to be around 66-69%.[7] For solid-phase extraction (SPE), recoveries have been documented to be in the range of 89% to 104%.[9][10] It is crucial to optimize and validate the extraction protocol for your specific sample type to ensure consistent and high recovery.
Q5: How can I minimize matrix effects in my analysis?
A5: Matrix effects, which can suppress or enhance the analyte signal, can be minimized through several strategies.[4] These include:
-
Efficient sample cleanup: Employing a robust extraction method like SPE or LLE to remove interfering substances.
-
Chromatographic separation: Optimizing the LC method to separate the analyte from co-eluting matrix components.
-
Use of an internal standard: Incorporating a stable isotope-labeled internal standard (e.g., d6-24,25(OH)₂D₃) can compensate for matrix effects and variations in extraction efficiency.[6][8][11]
-
Choice of ionization source: Atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects than electrospray ionization (ESI) for vitamin D metabolite analysis.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete disruption of 24,25(OH)₂VD₂ from Vitamin D Binding Protein (VDBP). | - Pretreat the sample with a protein precipitating agent like acetonitrile, methanol, or zinc sulfate.[9][12] - Increase incubation time or temperature during the protein precipitation step. |
| Inefficient extraction from the sample matrix. | - Optimize the solvent-to-sample ratio in liquid-liquid extraction. - For SPE, ensure the correct sorbent chemistry is used and optimize the wash and elution steps. | |
| Analyte degradation. | - Protect samples from light and heat. - Use antioxidants during sample processing if necessary. | |
| High Signal Variability (Poor Precision) | Inconsistent sample preparation. | - Ensure accurate and precise pipetting of all reagents and samples. - Use an automated liquid handler for improved consistency.[9] |
| Matrix effects. | - Incorporate a suitable internal standard.[6][8] - Dilute the sample extract to minimize the concentration of interfering substances. | |
| Instrument instability. | - Perform regular maintenance and calibration of the LC-MS/MS system. | |
| Peak Tailing or Splitting in Chromatogram | Poor chromatographic conditions. | - Optimize the mobile phase composition and gradient. - Use a column with appropriate chemistry for steroid analysis (e.g., C18, Phenyl).[6] |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Presence of isomers. | - Improve chromatographic resolution to separate 24,25(OH)₂VD₂ from its isomers, such as 3-epi-25-OH-D₃.[6][11] | |
| Interference Peaks | Co-elution of matrix components or other vitamin D metabolites. | - Enhance sample cleanup using a more selective SPE sorbent or a multi-step LLE. - Adjust the chromatographic gradient to improve separation. |
| Contamination from reagents or labware. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and plasticware. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) followed by Derivatization and LC-MS/MS
This protocol is adapted from methods described for the simultaneous analysis of multiple vitamin D metabolites.[6][8][11]
1. Sample Pre-treatment and Protein Precipitation:
- To 100 µL of serum or plasma, add a deuterated internal standard (e.g., d6-24,25(OH)₂D₃).[6][8][11]
- Add 200 µL of water and 100 µL of 0.1 M HCl. Vortex.
- Add 150 µL of 0.2 M zinc sulfate and 450 µL of methanol, vortexing after each addition to precipitate proteins.[8][11]
- Centrifuge at 12,000 x g for 10 minutes.
2. Liquid-Liquid Extraction:
- Transfer the supernatant to a clean tube.
- Add 700 µL of hexane and 700 µL of methyl tertiary butyl ether (MTBE). Vortex thoroughly.[11][13]
- Centrifuge to separate the phases.
- Transfer the upper organic phase to a new tube and dry under a stream of nitrogen at 37°C.
3. Derivatization:
- Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
- Incubate at room temperature in the dark for 30 minutes.
- Add a second 25 µL aliquot of DMEQ-TAD solution and incubate for another 60 minutes.[6][13]
- Add 40 µL of ethanol, then dry the derivatized extract.
- Reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 24,25(OH)₂VD₂
This protocol is a generalized procedure based on common SPE methodologies for vitamin D metabolites.[9][10][14]
1. Sample Pre-treatment:
- To the biological sample, add an internal standard.
- Disrupt the binding of 24,25(OH)₂VD₂ to VDBP by adding an organic solvent like acetonitrile or methanol.[14]
2. SPE Cartridge Conditioning:
- Condition a reversed-phase SPE cartridge (e.g., C18 or a specialized polymer-based sorbent) with methanol followed by water.
3. Sample Loading:
- Load the pre-treated sample onto the conditioned SPE cartridge.
4. Washing:
- Wash the cartridge with a weak organic solvent solution (e.g., 10-20% methanol in water) to remove polar interferences.
5. Elution:
- Elute the 24,25(OH)₂VD₂ and other vitamin D metabolites with a stronger organic solvent such as methanol, acetonitrile, or a mixture thereof.
6. Post-Elution:
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Performance Characteristics of an LC-MS/MS Method with Derivatization for Vitamin D Metabolite Analysis [6][15]
| Analyte | Lower Limit of Quantitation (nmol/L) | Intra-assay CV (%) | Inter-assay CV (%) |
| 25-OH-D₃ | 0.25 - 0.45 | 3 - 4 | 4 - 7 |
| 25-OH-D₂ | 0.25 - 0.45 | 3 - 4 | 4 - 7 |
| 24,25-(OH)₂D₃ | 0.25 - 0.45 | 3 - 4 | 4 - 7 |
Table 2: Performance of an Automated Solid-Phase Extraction (SPE) LC-MS/MS Method [9][10]
| Analyte | Lower Limit of Quantitation (nmol/L) | Within-assay Precision (%) | Between-assay Precision (%) | Recovery (%) |
| 25-OH-D₃ | 4.0 | < 10 | < 10 | 89 - 104 |
| 25-OH-D₂ | 7.5 | < 10 | < 10 | 89 - 104 |
Visualizations
References
- 1. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. waters.com [waters.com]
- 9. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 11. lcms.cz [lcms.cz]
- 12. Simultaneous measurement of 1.25-dihydroxy-vitamin D, 24.25-dihydroxy-vitamin D and 25-hydroxy-vitamin D from a single two milliliters serum specimen. Preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 24, 25-Dihydroxyvitamin D2
Welcome to the technical support center for the analysis of 24, 25-dihydroxyvitamin D2 (24, 25-(OH)2D2). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 24, 25-dihydroxyvitamin D2?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. In the analysis of 24, 25-(OH)2D2, particularly in biological samples like serum or plasma, matrix components such as phospholipids and proteins can suppress or enhance the analyte's signal during mass spectrometry (MS) analysis. This interference can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.
Q2: Why are phospholipids a primary concern for matrix effects in vitamin D metabolite analysis?
A2: Phospholipids are highly abundant in biological matrices like serum and plasma. During reversed-phase liquid chromatography (LC) analysis, they often co-elute with vitamin D metabolites, including 24, 25-(OH)2D2. This co-elution can cause significant ion suppression in the MS source, leading to a decreased analyte signal and unreliable quantification.[1][2]
Q3: What is the most effective analytical technique for measuring 24, 25-dihydroxyvitamin D2?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate and sensitive quantification of vitamin D metabolites, including 24, 25-(OH)2D2.[3][4][5] This technique offers high selectivity and sensitivity, allowing for the separation of 24, 25-(OH)2D2 from other vitamin D metabolites and interfering compounds.[4][5] The use of stable isotope-labeled internal standards in LC-MS/MS methods further improves accuracy and precision by compensating for matrix effects and variability in sample preparation.[6]
Q4: How can I minimize matrix effects during my analysis?
A4: Minimizing matrix effects primarily involves thorough sample preparation to remove interfering substances before LC-MS/MS analysis.[4] Common strategies include protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the use of specialized phospholipid removal products.[1][7] Combining these techniques can often yield cleaner samples. Additionally, optimizing chromatographic conditions to separate the analyte from matrix components is crucial.[8]
Troubleshooting Guide
Issue 1: Poor sensitivity and low analyte response for 24, 25-dihydroxyvitamin D2.
-
Question: I am observing a significantly lower signal for my 24, 25-(OH)2D2 analyte than expected. What could be the cause and how can I fix it?
-
Answer: Low sensitivity is often a direct result of ion suppression caused by matrix effects, particularly from phospholipids.[1]
-
Troubleshooting Steps:
-
Evaluate your sample preparation method. A simple protein precipitation step is often insufficient for removing phospholipids.[1]
-
Incorporate a phospholipid removal step. Consider using specialized phospholipid removal plates or cartridges, such as HybridSPE-Phospholipid, Captiva EMR-Lipid, or ISOLUTE PLD+.[1][9] These products are designed to selectively remove phospholipids while allowing the analyte to pass through.[1][9]
-
Optimize your chromatography. Adjusting the chromatographic gradient or using a column with a different selectivity can help separate 24, 25-(OH)2D2 from co-eluting matrix components.[8]
-
Use a stable isotope-labeled internal standard. This will help to compensate for signal loss due to matrix effects.[6]
-
-
Issue 2: High variability and poor reproducibility in replicate injections.
-
Question: My results for 24, 25-(OH)2D2 are not reproducible across replicate injections of the same sample. What is causing this inconsistency?
-
Answer: Poor reproducibility is a common symptom of inconsistent matrix effects. Fluctuations in the amount of co-eluting matrix components can lead to variable ion suppression.
-
Troubleshooting Steps:
-
Improve sample cleanup. Implement a more robust sample preparation protocol to ensure consistent removal of matrix interferences.[2] Techniques like solid-phase extraction (SPE) or dedicated phospholipid removal plates can provide more consistent sample cleanup than simple protein precipitation or liquid-liquid extraction.[1]
-
Check for column fouling. The buildup of matrix components, especially phospholipids, on the analytical column can lead to deteriorating performance and inconsistent results.[10] Implement a column wash step after each run to clean the column.[10]
-
Ensure complete protein precipitation. Incomplete protein precipitation can lead to inconsistent sample matrices. Ensure the ratio of precipitation solvent to the sample is optimal and that mixing is thorough.
-
-
Issue 3: Inaccurate quantification and poor recovery of 24, 25-dihydroxyvitamin D2.
-
Question: My quantitative results for 24, 25-(OH)2D2 are inaccurate, and spike recovery experiments show poor recovery. How can I improve the accuracy of my measurements?
-
Answer: Inaccurate quantification and poor recovery are often linked to significant matrix effects and/or loss of the analyte during sample preparation.
-
Troubleshooting Steps:
-
Use a suitable internal standard. The most reliable way to correct for quantification errors due to matrix effects and sample loss is to use a stable isotope-labeled internal standard for 24, 25-(OH)2D2 (e.g., d6-24, 25-(OH)2D2).[11]
-
Validate your extraction procedure. Perform recovery experiments at each step of your sample preparation to identify any potential loss of the analyte.
-
Employ a multi-step cleanup. A combination of protein precipitation followed by a phospholipid removal step or solid-phase extraction can significantly improve the cleanliness of the sample and the accuracy of quantification.
-
-
Data on Sample Preparation Techniques
The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects for vitamin D metabolite analysis.
Table 1: Comparison of Analyte Response with and without Phospholipid Removal
| Analyte | Sample Preparation Method | Analyte Response Improvement (Compared to Protein Precipitation alone) | Reference |
| Vitamin D Metabolites | Protein Precipitation + HybridSPE-PLus | ~40% increase in signal response | |
| 25-hydroxyvitamin D2/D3 | Protein Precipitation + Captiva EMR-Lipid | Significant improvement in analytical sensitivity | [2] |
| 25-hydroxyvitamin D | Protein Precipitation + ZrO2/TiO2 cartridges | ~12.5-fold increase in signal intensity | [12] |
Table 2: Phospholipid Removal Efficiency of Different Techniques
| Sample Preparation Technique | Phospholipid Removal Efficiency | Reference |
| HybridSPE-Phospholipid | No detectable phospholipid matrix | |
| ISOLUTE® PLD+ | >99% | [9] |
| Captiva EMR-Lipid | High lipid removal, significant reduction in phospholipids | [2] |
| ZrO2/TiO2 cartridges | ~5-fold reduction in phospholipids | [12] |
Experimental Protocols
Protocol 1: Protein Precipitation followed by Phospholipid Depletion using HybridSPE-PLus Plate
This protocol is adapted for the cleanup of serum or plasma samples prior to LC-MS/MS analysis of 24, 25-dihydroxyvitamin D2.
Materials:
-
Human serum/plasma sample
-
Acetonitrile with 1% formic acid (precipitation solvent)
-
HybridSPE-PLus 96-well plate
-
96-well collection plate
-
Pipettes and tips
-
Vacuum manifold
Procedure:
-
Protein Precipitation:
-
To a 96-well collection plate, add 100 µL of the serum/plasma sample.
-
Add 300 µL of 1% formic acid in acetonitrile.
-
Mix thoroughly by aspirating and dispensing the mixture five times.
-
Allow the plate to sit for 5 minutes to ensure complete protein precipitation.
-
-
Phospholipid Removal:
-
Transfer 200 µL of the supernatant from the protein precipitation step to the HybridSPE-PLus 96-well plate.
-
Apply a vacuum of 10 in. Hg for 4 minutes to pass the sample through the plate.
-
-
Sample Analysis:
-
The resulting filtrate in the collection plate is ready for direct injection into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Vitamin D Metabolites
This is a general protocol for extracting vitamin D metabolites from serum.
Materials:
-
Serum sample
-
Stable isotope-labeled internal standard
-
Methanol-propanol mixture
-
Hexane
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of the serum sample into a glass tube.
-
Add the stable isotope-labeled internal standard.
-
-
Protein Denaturation and Extraction:
-
Add a methanol-propanol mixture to the sample to denature the proteins.
-
Vortex the mixture thoroughly.
-
Add hexane as the extraction solvent and vortex again to extract the vitamin D metabolites into the organic layer.[13]
-
Centrifuge to separate the layers.
-
-
Evaporation and Reconstitution:
Visual Diagrams
Caption: Workflow for 24, 25-(OH)2D2 analysis with matrix effect reduction.
Caption: Troubleshooting logic for low sensitivity in 24, 25-(OH)2D2 analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. agilent.com [agilent.com]
- 3. Problems with Vitamin D Testing – chapter - VitaminDWiki [vitamindwiki.com]
- 4. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. Studies on the analysis of 25-hydroxyvitamin D3 by isotope-dilution liquid chromatography–tandem mass spectrometry using enzyme-assisted derivatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. Candidate Reference Measurement Procedure for the Determination of (24R),25-Dihydroxyvitamin D3 in Human Serum Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Assays for 24,25-Dihydroxyvitamin D2
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂).
Frequently Asked Questions (FAQs)
Q1: What is 24,25-dihydroxyvitamin D2 and how is it different from other vitamin D metabolites?
A1: 24,25-dihydroxyvitamin D2 is a metabolite of vitamin D2 (ergocalciferol). Vitamin D, whether from dietary sources (D2) or synthesized in the skin (D3), is first hydroxylated in the liver to form 25-hydroxyvitamin D (25(OH)D), the major circulating form.[1] Subsequently, in the kidney and other tissues, 25(OH)D can be converted to the biologically active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D) by the enzyme CYP27B1, or it can be catabolized by the enzyme CYP24A1 to form 24,25-dihydroxyvitamin D.[2][3] While 1,25(OH)₂D is the most potent activator of the Vitamin D Receptor (VDR), 24,25(OH)₂D is considered a product of the catabolic pathway and has its own distinct biological activities, particularly in cartilage and bone.[2][3][4] It is important to distinguish between the D2 and D3 forms, as their binding affinities for the vitamin D binding protein (DBP) and their metabolic profiles can differ.[5][6]
Q2: What is the primary role of 24,25(OH)₂D in cell-based assays?
A2: In cell-based assays, particularly with chondrocytes (cartilage cells), 24,25(OH)₂D is investigated for its role in cell differentiation and proliferation.[2][7] For instance, it has been shown to induce the differentiation of resting zone chondrocytes into a phenotype that is responsive to 1,25(OH)₂D₃.[2][8] It also plays a role in regulating the synthesis of extracellular matrix components like proteoglycans and collagen.[2] In other cell types, such as hepatocytes, it has been shown to have pro-inflammatory signaling effects.[9]
Q3: Which cell types are most responsive to 24,25(OH)₂D₂?
A3: Chondrocytes, specifically resting zone chondrocytes from the growth plate, are a primary cell type known to be responsive to 24,25(OH)₂D.[4][10] Studies have also investigated its effects on human mesenchymal stem cells (hMSCs), where it can promote osteogenic maturation.[11] Additionally, hepatocytes have been shown to respond to this metabolite.[9]
Q4: Should I use the 24R or 24S isomeric form of 24,25(OH)₂D in my assays?
A4: The stereochemistry at the C-24 position is critical for biological activity. Studies have shown that the 24R isomer of 24,25(OH)₂D₃ is the biologically active form in many systems, such as in promoting normal bone integrity and fracture healing in chicks.[12] The 24S isomer often shows little to no activity.[4][] Therefore, for functional cell-based assays, it is crucial to use the 24R isomer.
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response to 24,25(OH)₂D₂ Treatment
Q: I am not observing the expected effect of 24,25(OH)₂D₂ on my chondrocyte cultures. What could be the issue?
A: Several factors can contribute to a lack of response in chondrocyte assays. Here are some common troubleshooting steps:
-
Cell Phenotype and Passage Number: Chondrocytes in monolayer culture can de-differentiate and lose their characteristic phenotype, which can lead to a loss of responsiveness to vitamin D metabolites.[7][10][14] It is recommended to use low-passage chondrocytes. The effect of re-differentiation is significant, and the third passage can differ greatly from the first in terms of proliferation rate and extracellular matrix production.[15]
-
Culture Conditions: The composition of the culture medium can influence cellular responses. Some studies have shown that the effects of 24,25(OH)₂D₃ are more apparent in serum-containing medium that mimics the in vivo extracellular fluid of the growth plate.[16]
-
Metabolite Concentration and Incubation Time: Ensure that the concentration and incubation time of 24,25(OH)₂D₂ are appropriate for the specific assay. For chondrocyte differentiation, pretreatment times of 36-120 hours with 10⁻⁷ M 24,25(OH)₂D₃ have been shown to be effective.[2]
-
Isomeric Form: As mentioned in the FAQs, the 24R isomer is generally the biologically active form. Confirm that you are using 24R,25(OH)₂D and not the 24S isomer or a mixture.[4][]
Issue 2: High Variability in Assay Readouts
Q: My replicate wells treated with 24,25(OH)₂D₂ show high variability. How can I improve the reproducibility of my assay?
A: High variability can stem from several sources in cell-based assays. Consider the following:
-
Uneven Cell Seeding: An uneven distribution of cells across the wells of a microplate is a common cause of variability. Ensure thorough mixing of the cell suspension before and during plating.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth and response. To mitigate this, consider not using the outer wells for experimental conditions or ensure proper humidification in the incubator.
-
Inconsistent Reagent Addition: Ensure that all reagents, including the 24,25(OH)₂D₂ solution, are added consistently and mixed gently in each well.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and response to stimuli, leading to inconsistent results. Regularly test your cell cultures for mycoplasma.[]
Issue 3: Difficulty in Measuring Changes in Differentiation Markers
Q: I am having trouble detecting significant changes in alkaline phosphatase activity or matrix protein synthesis after treating my cells with 24,25(OH)₂D₂. What can I do?
A: Detecting changes in differentiation markers requires optimized assay protocols. Here are some suggestions:
-
Assay Timing: The expression of differentiation markers is time-dependent. You may need to perform a time-course experiment to determine the optimal time point to measure your marker of interest after 24,25(OH)₂D₂ treatment. For example, pretreatment of resting zone chondrocytes for at least 36 hours with 24,25(OH)₂D₃ was required to see a subsequent response to 1,25(OH)₂D₃.[2]
-
Assay Sensitivity: Ensure that your assay is sensitive enough to detect the expected changes. For colorimetric or fluorometric assays, optimize substrate incubation times and ensure you are within the linear range of the assay.
-
Normalization: It is crucial to normalize your results to a measure of cell number, such as DNA content or protein concentration, to account for any effects of 24,25(OH)₂D₂ on cell proliferation.[2]
-
Appropriate Markers: Confirm that you are using the most relevant differentiation markers for your cell type and experimental conditions. For chondrocytes, common markers include alkaline phosphatase, and the synthesis of collagen and proteoglycans.[2][17]
Experimental Protocols
Protocol 1: Chondrocyte Differentiation Assay
This protocol is adapted from studies on the effect of 24,25(OH)₂D₃ on resting zone (RC) chondrocytes.[2]
1. Cell Culture:
- Culture fourth passage RC chondrocytes in a suitable medium until confluent.
2. Pretreatment with 24,25(OH)₂D₂:
- Replace the medium with fresh medium containing 10⁻⁷ M 24,25(OH)₂D₂.
- Incubate for a period of 36 to 120 hours.
3. Treatment with 1,25(OH)₂D₃:
- After the pretreatment period, replace the medium with fresh medium containing various concentrations of 1,25(OH)₂D₃ (e.g., 10⁻¹⁰ to 10⁻⁸ M).
- Incubate for an additional 24 hours.
4. Assessment of Differentiation Markers:
- Alkaline Phosphatase (ALP) Activity:
- Lyse the cells and measure ALP activity using a colorimetric or fluorometric substrate.
- Normalize the ALP activity to the total protein content of the cell lysate.
- Matrix Protein Synthesis:
- During the final 24 hours of incubation, add radiolabeled precursors to the medium, such as [³H]proline for collagen synthesis and ³⁵SO₄ for proteoglycan synthesis.
- At the end of the incubation, harvest the cell layer and medium.
- Process the samples to separate collagenase-digestible protein (collagen) and measure the incorporated radioactivity.
- For proteoglycans, precipitate with a suitable agent and measure the incorporated radioactivity.
- Normalize the results to the DNA content of the cell layer.[2]
Protocol 2: Cell Proliferation Assay
This protocol describes a method to assess the effect of 24,25(OH)₂D₂ on chondrocyte proliferation.[18]
1. Cell Seeding:
- Seed chondrocytes in a 24-well plate at a density of 5 x 10⁴ cells per well.
2. Treatment:
- After cell attachment, replace the medium with fresh medium containing the desired concentrations of 24,25(OH)₂D₂ or vehicle control.
3. Proliferation Measurement (AlamarBlue Assay):
- At various time points (e.g., 0, 4, 7, 14, 21, and 28 days), measure cell proliferation.
- Remove the culture medium and add fresh serum-free medium containing 5% AlamarBlue reagent.
- Incubate for 2 hours at 37°C.
- Measure the fluorescence or absorbance according to the manufacturer's instructions.
Quantitative Data
Table 1: Effective Concentrations of Vitamin D Metabolites in Chondrocyte Assays
| Metabolite | Cell Type | Assay | Effective Concentration | Observed Effect | Citation |
| 24,25(OH)₂D₃ | Resting Zone Chondrocytes | Differentiation | 10⁻⁷ M | Induces responsiveness to 1,25(OH)₂D₃ | [2] |
| 1,25(OH)₂D₃ | Growth Zone Chondrocytes | Differentiation | 10⁻¹⁰ to 10⁻⁸ M | Increases ALP activity and matrix synthesis | [2] |
| 1,25(OH)₂D₃ | Rabbit Growth Plate Chondrocytes | Differentiation | < 1 nM (ED₅₀) | Decreased ALP activity | [4] |
Table 2: Quantification of Vitamin D Metabolites by LC-MS/MS
| Analyte | Lower Limit of Quantification (LLOQ) | Lower Limit of Detection (LLOD) | Citation |
| 24,25(OH)₂D₃ | 0.1 - 0.2 ng/mL | 0.04 ng/mL | [19] |
| 25(OH)D₃ | 0.1 - 0.2 ng/mL | 0.04 ng/mL | [19] |
| 25(OH)D₂ | 0.1 - 0.2 ng/mL | 0.04 ng/mL | [19] |
Visualizations
Caption: Signaling pathway of 24R,25(OH)₂D₃ in resting zone chondrocytes.
Caption: Experimental workflow for assessing chondrocyte differentiation.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 2. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of vitamin D2 on the assay of 24,25-dihydroxyvitamin D3 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 1,25-dihydroxycholecalciferol in growth-plate cartilage: inhibition of terminal differentiation of chondrocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chondrocyte proliferation in a new culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the relative effects of 1,24-dihydroxyvitamin D2 [1,24-(OH)2D2], 1,24-dihydroxyvitamin D3 [1,24-(OH)2D3],… [ouci.dntb.gov.ua]
- 14. Cell-to-Cell Culture Inhibits Dedifferentiation of Chondrocytes and Induces Differentiation of Human Umbilical Cord-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparison between Chondrogenic Markers of Differentiated Chondrocytes from Adipose Derived Stem Cells and Articular Chondrocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The viability and proliferation of human chondrocytes following cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tracking Chondrocytes and Assessing Their Proliferation with Carboxyfluorescein Diacetate Succinimidyl Ester: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 24, 25-Dihydroxyvitamin D2 Standards
This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions regarding the use of 24, 25-dihydroxyvitamin D2 (24, 25-(OH)₂VD₂) standards in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle the 24, 25-dihydroxy VD2 standard?
A1: Proper storage is critical to maintain the integrity of the standard. Upon receipt, refer to the manufacturer's certificate of analysis. General guidelines are as follows:
-
Powder Form: Store at -20°C for long-term stability, potentially up to three years. It should be kept away from direct sunlight and stored under an inert atmosphere like nitrogen.[1]
-
In Solvent: If the standard is dissolved in a solvent such as ethanol or DMSO, it should be stored at -80°C for optimal stability, which can be for up to one year.[1]
-
Handling: Before opening, centrifuge the vial to ensure the complete recovery of its contents.[2] Avoid repeated freeze-thaw cycles.[3] When preparing solutions, sonication may be recommended to ensure complete dissolution.[1]
Q2: What are the common solvents for dissolving the this compound standard?
A2: The choice of solvent depends on the subsequent application. A common solvent is Dimethyl Sulfoxide (DMSO), in which this compound can be dissolved at a concentration of up to 80 mg/mL.[1] Ethanol is also frequently used, particularly for standards that are purchased in a pre-dissolved format.[4] Always use HPLC or LC-MS grade solvents to avoid introducing impurities.
Q3: What are the key analytical methods for quantifying this compound?
A3: The most prevalent and reliable methods are chromatography-based, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC: Can be used with UV detection, but may lack the sensitivity and specificity of mass spectrometry. It is capable of resolving various vitamin D metabolites.[5]
-
LC-MS/MS: This is the gold standard for its high sensitivity and specificity.[6] It often involves a sample preparation step (e.g., protein precipitation and extraction), followed by chromatographic separation and detection by a mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode.[7]
Q4: Why is a deuterated internal standard important for LC-MS/MS analysis?
A4: A deuterated internal standard (e.g., d6-24,25(OH)₂D₃) is crucial for accurate quantification.[7][8] It helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and reproducibility of the results.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Guide 1: LC-MS/MS Analysis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization. 2. Matrix effects (ion suppression).[9] 3. Suboptimal MS parameters. 4. Standard degradation. | 1. Consider chemical derivatization (e.g., with DMEQ-TAD) to improve ionization efficiency.[6][7] 2. Improve sample cleanup (e.g., use liquid-liquid extraction or solid-phase extraction). Ensure adequate chromatographic separation from interfering matrix components.[5] 3. Optimize MS parameters such as capillary voltage, desolvation temperature, and collision energy.[7] 4. Verify the storage conditions and age of the standard. Prepare fresh working solutions. |
| Inaccurate or Non-Reproducible Results | 1. Inconsistent sample preparation. 2. Lack of or improper use of an internal standard.[8] 3. Co-elution with interfering substances (e.g., isomers like 3-epi-25(OH)D₃).[7][9] 4. Poor calibration curve. | 1. Use a validated and consistent protocol for protein precipitation and extraction.[10] 2. Always use a stable isotope-labeled internal standard (e.g., d6-24,25(OH)₂D₃) and add it at the beginning of the sample preparation process.[7] 3. Optimize the HPLC method (mobile phase, gradient, column) to ensure chromatographic resolution of all relevant metabolites.[9] 4. Prepare calibrators in a matrix similar to the samples. Ensure the calibration range covers the expected sample concentrations. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column degradation or contamination. 2. Incompatible mobile phase or pH. 3. Sample overload. | 1. Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. 2. Ensure the mobile phase is properly prepared, filtered, and degassed. Check the pH compatibility with the stationary phase. 3. Reduce the injection volume or the concentration of the sample. |
Troubleshooting Logic Diagram
This diagram provides a systematic approach to troubleshooting common LC-MS/MS issues.
Caption: Troubleshooting workflow for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Storage and Stability of this compound Standard
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 3 years | Keep away from direct sunlight; store under nitrogen.[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Use high-purity solvents; avoid repeated freeze-thaw cycles.[1][3] |
Table 2: Performance Characteristics of a UPLC-MS/MS Method for Vitamin D Metabolites
| Parameter | 25(OH)D₃ | 25(OH)D₂ | 24,25(OH)₂D₃ |
| Linear Range | 3.8 - 148 ng/mL | 4.9 - 120 ng/mL | 0.4 - 11.6 ng/mL |
| Correlation Coefficient (r²) | > 0.997 | > 0.997 | > 0.997 |
| Mean Within-Run CV (%) | 3 - 4% | 3 - 4% | 3 - 4% |
| Mean Between-Run CV (%) | 4 - 7% | 4 - 7% | 4 - 7% |
| Data adapted from a UPLC-MS/MS method involving chemical derivatization. |
Experimental Protocols
Protocol: Quantification of 24, 25-(OH)₂VD₂ in Serum by UPLC-MS/MS
This protocol provides a representative method based on common practices involving protein precipitation, liquid-liquid extraction, and chemical derivatization.
1. Materials and Reagents:
-
This compound standard
-
Deuterated internal standard (e.g., d6-24,25(OH)₂D₃)
-
HPLC-grade Methanol, Acetonitrile, Water, Hexane
-
Zinc Sulfate, Hydrochloric Acid
-
DMEQ-TAD derivatizing agent
-
Calibrator serum or other suitable matrix
2. Sample Preparation & Extraction Workflow Diagram
Caption: Workflow for sample preparation and analysis.
3. Detailed Steps:
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of the serum sample, calibrator, or quality control sample.[7]
-
Internal Standard Addition: Add the deuterated internal standard solution to all tubes.[7]
-
Protein Precipitation: Add 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol, vortexing after each addition. This step denatures and precipitates proteins, releasing the vitamin D metabolites.[5][7]
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes to pellet the precipitated proteins.[7]
-
Extraction & Derivatization: Transfer the supernatant to a clean tube. The specific steps for extraction and subsequent derivatization with an agent like DMEQ-TAD would follow a validated protocol to enhance ionization for MS detection.[6][7]
-
Dry Down and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for injection.
-
UPLC-MS/MS Analysis: Inject the reconstituted sample into the UPLC-MS/MS system.
4. UPLC-MS/MS Conditions (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a modifier like formic acid or ammonium formate.
-
Flow Rate: ~400 µL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[7] The specific precursor and product ion transitions for native and derivatized 24, 25-(OH)₂VD₂ and its internal standard must be determined and optimized. For the DMEQ-TAD adduct of 24,25-(OH)₂D₃, a characteristic transition is m/z 762.6 → 468.[6][7]
Disclaimer: This is a generalized protocol. Researchers must develop and validate their own methods according to established guidelines and the specific requirements of their instrumentation and study.[11] Participation in an External Quality Assessment (EQA) scheme like DEQAS is recommended to ensure long-term assay accuracy.[12][13]
References
- 1. This compound | Vitamin | TargetMol [targetmol.com]
- 2. meridianbioscience.com [meridianbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. 24,25-Dihydroxyvitamin D2 (unlabeled) - Cambridge Isotope Laboratories, ULM-9109-C [isotope.com]
- 5. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. lcms.cz [lcms.cz]
- 8. veeprho.com [veeprho.com]
- 9. scispace.com [scispace.com]
- 10. Measurement of 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D2 and 25,26-dihydroxyvitamin D2 in a single plasma sample by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. External Quality Assessment of 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
24,25-Dihydroxyvitamin D2: A Potential Refined Biomarker for Vitamin D Status
A Comparative Guide for Researchers and Drug Development Professionals
The assessment of vitamin D status is a critical component in a wide array of research and clinical settings. While 25-hydroxyvitamin D (25(OH)D) is the current gold standard biomarker, emerging evidence suggests that its catabolite, 24,25-dihydroxyvitamin D (24,25(OH)₂D), and the ratio of these two metabolites, may offer a more nuanced and functionally relevant picture of vitamin D metabolism. This guide provides a comprehensive comparison of 24,25-dihydroxyvitamin D₂ (a metabolite of vitamin D₂) with traditional markers, supported by experimental data and detailed methodologies.
Executive Summary
Measurement of 24,25(OH)₂D, particularly in conjunction with 25(OH)D to calculate the Vitamin D Metabolite Ratio (VMR), holds promise for a more accurate assessment of vitamin D status. This is especially pertinent in conditions where vitamin D metabolism is altered, such as Chronic Kidney Disease (CKD). While 25(OH)D reflects overall vitamin D stores, 24,25(OH)₂D provides insight into the catabolic activity of this crucial hormone, potentially offering a more dynamic and functionally relevant biomarker. The primary method for the accurate quantification of these metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allows for the simultaneous measurement of multiple vitamin D forms.
Comparison of Vitamin D Biomarkers
The following table summarizes the key characteristics and clinical utility of 25(OH)D, 24,25(OH)₂D, and the Vitamin D Metabolite Ratio (VMR).
| Biomarker | Description | Advantages | Disadvantages | Primary Application |
| 25-Hydroxyvitamin D (25(OH)D) | The major circulating form of vitamin D, reflecting vitamin D stores from diet and sun exposure.[1] | Well-established, widely available assays, long half-life (2-3 weeks). | May not accurately reflect the functional vitamin D status at the tissue level.[2] | Routine assessment of vitamin D deficiency and sufficiency.[3] |
| 24,25-Dihydroxyvitamin D (24,25(OH)₂D) | A major catabolite of 25(OH)D, produced by the enzyme CYP24A1.[4] | Reflects the rate of vitamin D catabolism, may be a more sensitive marker in certain diseases (e.g., CKD).[2] | Less established than 25(OH)D, requires more sensitive analytical methods (LC-MS/MS).[5] | Investigating altered vitamin D metabolism, particularly in renal disease and genetic disorders of CYP24A1. |
| Vitamin D Metabolite Ratio (VMR) | The ratio of 25(OH)D to 24,25(OH)₂D. | Provides an index of CYP24A1 activity and vitamin D catabolism.[6] Can identify patients with inactivating mutations in CYP24A1.[4] | Interpretation can be complex and may be influenced by factors such as low vitamin D levels.[6] | Diagnosis of CYP24A1 mutations, research into functional vitamin D status. |
Quantitative Data Summary
The following tables provide a summary of typical reference ranges and comparative data for the different vitamin D biomarkers. It is important to note that reference ranges can vary between laboratories and populations.
Table 1: Serum Reference Ranges for Vitamin D Metabolites
| Analyte | Conventional Units | SI Units | Interpretation |
| 25-Hydroxyvitamin D (Total) | 30-80 ng/mL[1] | 75-200 nmol/L[1] | Optimal |
| 20-29 ng/mL[3] | 50-72.5 nmol/L[3] | Insufficiency | |
| <20 ng/mL[3] | <50 nmol/L[3] | Deficiency | |
| 24,25-Dihydroxyvitamin D | 1.1-13.5 nmol/L[7] | 1.1-13.5 nmol/L[7] | Normal range in healthy adults. |
| >4.2 nmol/L[8] | >4.2 nmol/L[8] | Suggests vitamin D sufficiency.[8] | |
| 25(OH)D:24,25(OH)₂D Ratio (VMR) | 7-23[8] | 7-23[8] | Normal range in healthy subjects.[8] |
| >80[6] | >80[6] | Indicative of probable biallelic CYP24A1 mutations.[6] |
Experimental Protocols
The accurate measurement of 24,25-dihydroxyvitamin D₂ and other vitamin D metabolites necessitates the use of highly sensitive and specific analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.
Protocol: Simultaneous Quantification of Vitamin D Metabolites in Serum by LC-MS/MS
This protocol provides a general framework for the analysis of 25(OH)D₂, 25(OH)D₃, and 24,25(OH)₂D₂/D₃. Specific parameters may need to be optimized based on the instrumentation and reagents available.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add an internal standard solution containing deuterated analogs of the analytes (e.g., d6-24,25(OH)₂D₃, d3-25(OH)D₃). Add 200 µL of a protein precipitating agent (e.g., acetonitrile or a zinc sulfate solution followed by methanol) and vortex thoroughly.[9][10] Centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Transfer the supernatant from the protein precipitation step to a clean tube. Add an immiscible organic solvent (e.g., hexane/methyl-tert-butyl ether) to extract the vitamin D metabolites.[11] Vortex and centrifuge to separate the phases. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
SPE: Alternatively, the supernatant can be loaded onto an SPE cartridge (e.g., Oasis PRiME HLB). Wash the cartridge to remove interferences and then elute the vitamin D metabolites with an appropriate solvent. Evaporate the eluate to dryness.
-
2. Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
To increase ionization efficiency, the dried extract can be derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).[11] Reconstitute the dried extract in a solution of the derivatizing agent and incubate.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Reconstitute the dried, derivatized extract in an appropriate injection solvent. Inject the sample onto a UPLC/HPLC system equipped with a suitable column (e.g., a C18 or Phenyl column).[11] Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate and formic acid) and an organic component (e.g., methanol).[10]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[12]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each analyte and internal standard.[10]
-
4. Data Analysis:
-
Quantify the concentration of each vitamin D metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.
Signaling Pathways and Experimental Workflows
Vitamin D Metabolism Pathway
The following diagram illustrates the key steps in the metabolic activation and catabolism of Vitamin D.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VITAMIN D STATUS: MEASUREMENT, INTERPRETATION AND CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. researchgate.net [researchgate.net]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. lcms.cz [lcms.cz]
- 11. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Unveiling Cross-Species Divergence: A Comparative Guide to 24,25-Dihydroxyvitamin D2 Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional differences of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) across various species. While research on the precise functions of the vitamin D2 metabolite, 24,25(OH)₂D₂, is less extensive than for its vitamin D3 counterpart (24,25(OH)₂D₃), this document synthesizes available experimental data to illuminate key distinctions in its biological role. This comparison is critical for translating findings from animal models to human applications in areas such as bone health, cartilage biology, and drug development.
Key Functional Comparisons: A Tabular Overview
The following tables summarize quantitative data on the biological effects of vitamin D metabolites, highlighting the limited direct data for 24,25(OH)₂D₂ and often relying on comparisons with related compounds to infer potential species-specific functions.
Table 1: Comparative Biological Activity of Vitamin D Metabolites on Intestinal Calcium Transport and Bone Mineralization
| Species | Metabolite | Intestinal Calcium Transport Activity | Bone Mineralization Activity | Reference |
| Rat | 1,25(OH)₂D₂ | Equal to 1,25(OH)₂D₃ | Equal to 1,25(OH)₂D₃ | [1] |
| Rat | 24-epi-1,25(OH)₂D₂ | ~50% of 1,25(OH)₂D₂ | ~50% of 1,25(OH)₂D₂ | [1] |
| Chick | 24-epi-1,25(OH)₂D₂ | - | - | [1] |
| Chick | 1,25(OH)₂D₂ | ~10% of 1,25(OH)₂D₃ | Not specified | [1] |
Table 2: Comparative Effects of 24,25-Dihydroxyvitamin D on Bone and Cartilage
| Species | Metabolite | Effect on Bone | Effect on Cartilage | Reference |
| Rat | 24,25(OH)₂D₃ | Promotes bone formation and mineralization. | Induces chondrocyte differentiation. | [2] |
| Chick | 24,25(OH)₂D₃ | Essential for normal bone integrity and fracture healing. | Promotes proliferation of resting zone chondrocytes. | [3] |
| Human | 24,25(OH)₂D₃ | May play a role in bone formation and mineralization. | Potential role in osteoarthritis, with VDR expression increased in damaged cartilage. | [4] |
Experimental Methodologies
Understanding the experimental context is crucial for interpreting the comparative data. Below are detailed protocols for key experiments cited in this guide.
In Vitro Chondrocyte Culture and Treatment
Objective: To assess the direct effects of 24,25(OH)₂D₂ on chondrocyte proliferation, differentiation, and matrix synthesis.
Protocol:
-
Cell Isolation: Articular or growth plate cartilage is harvested from the species of interest (e.g., rat costochondral cartilage, chick embryonic tibias). The cartilage is minced and subjected to sequential enzymatic digestion, typically with pronase followed by collagenase, to isolate chondrocytes.[5]
-
Cell Culture: Isolated chondrocytes are plated in high-density monolayer or micromass cultures.[5] Culture media vary but often consist of DMEM or RPMI-1640 supplemented with fetal bovine serum, antibiotics, and L-glutamine.[5] For specific studies, serum-free media may be used.
-
Treatment: Once cultures are established, they are treated with varying concentrations of 24,25(OH)₂D₂ or other vitamin D metabolites dissolved in a suitable vehicle (e.g., ethanol). Control cultures receive the vehicle alone.
-
Assays:
-
Proliferation: Measured by quantifying DNA synthesis, for example, through the incorporation of [³H]thymidine.
-
Differentiation: Assessed by measuring the activity of differentiation markers such as alkaline phosphatase.
-
Matrix Synthesis: Determined by measuring the incorporation of radiolabeled precursors, such as [³⁵S]sulfate for proteoglycans and [³H]proline for collagen.[2]
-
Measurement of Intestinal Calcium Transport
Objective: To quantify the effect of 24,25(OH)₂D₂ on the rate of calcium absorption from the intestine.
Protocol (using the everted gut sac technique):
-
Animal Preparation: Animals (e.g., vitamin D-deficient rats) are fasted overnight with free access to water.
-
Tissue Preparation: A segment of the small intestine (typically the duodenum) is excised, everted, and tied at one end to form a sac.
-
Incubation: The sac is filled with a known volume of incubation buffer containing a specific concentration of calcium and a radioactive tracer (e.g., ⁴⁵Ca). The sac is then incubated in a larger volume of the same buffer, which is gassed with 95% O₂/5% CO₂ and maintained at 37°C.
-
Measurement: After a set incubation period, the concentration of the radioactive tracer inside (serosal side) and outside (mucosal side) the sac is measured using a scintillation counter.
-
Calculation: The transport of calcium is expressed as the ratio of the final serosal to mucosal tracer concentration (S/M ratio). An S/M ratio greater than 1 indicates active transport against a concentration gradient.[6][7]
Signaling Pathways and Molecular Mechanisms
The cellular actions of 24,25-dihydroxyvitamin D are initiated by its interaction with cellular signaling components. While the signaling pathway for 24,25(OH)₂D₂ is not fully elucidated and may exhibit species-specific variations, studies on its D₃ counterpart in chondrocytes provide a foundational model.
Proposed Signaling Pathway of 24,25(OH)₂D₃ in Resting Zone Chondrocytes
Caption: Signaling of 24,25(OH)₂D₃ in chondrocytes.
This pathway, primarily characterized in chick and rat chondrocytes, suggests a non-genomic action initiated at the cell membrane, leading to the activation of intracellular signaling cascades that ultimately modulate gene expression related to chondrocyte differentiation and maturation.[3] It is important to note that a specific, high-affinity nuclear receptor for 24,25(OH)₂D, analogous to the Vitamin D Receptor (VDR) for 1,25(OH)₂D, has not been definitively identified.
Experimental Workflow for Investigating Chondrocyte Response
Caption: Investigating chondrocyte response to 24,25(OH)₂D₂.
Discussion of Cross-Species Differences
The available data, though sparse for 24,25(OH)₂D₂, suggest significant cross-species differences in the metabolism and function of vitamin D compounds.
-
Metabolism and Enzyme Activity: The enzyme responsible for producing 24,25(OH)₂D, CYP24A1, is regulated differently across species by factors such as parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23).[8][9] These regulatory differences can lead to varying circulating levels of 24,25(OH)₂D and, consequently, different physiological effects.
-
Receptor Binding and Bioavailability: The affinity of vitamin D metabolites for the Vitamin D Binding Protein (VDBP) varies between species.[10][11] Vitamin D2 metabolites generally exhibit lower binding affinity to VDBP compared to D3 metabolites.[10] This can result in a shorter plasma half-life and altered bioavailability of 24,25(OH)₂D₂ in different species, influencing its target tissue effects. Furthermore, while the affinity of 1,25(OH)₂D₂ and 1,25(OH)₂D₃ for the VDR appears to be similar across several species (chick, rat, bovine, pig, and human), the biological activity of some D2 metabolites is lower, suggesting other factors like clearance rates play a significant role.[12]
-
Target Tissue Response: As indicated in the tables, the response of bone and cartilage to 24,25-dihydroxyvitamin D appears to differ between rats and chicks. For instance, 24,25(OH)₂D₃ is crucial for fracture healing in chicks, a role that has not been as clearly defined in mammals.[3] In rats, this metabolite is more prominently linked to the regulation of chondrocyte differentiation in the growth plate.[2]
Conclusion and Future Directions
The functional role of 24,25-dihydroxyvitamin D2 exhibits notable variations across different species. While current research provides a foundational understanding, there is a clear need for more direct comparative studies on 24,25(OH)₂D₂ itself, particularly in humans. Future investigations should focus on:
-
Direct Head-to-Head Comparisons: Conducting studies that directly compare the effects of 24,25(OH)₂D₂ and 24,25(OH)₂D₃ in the same species and on the same biological parameters.
-
Human-Relevant Models: Utilizing human cell and tissue models to better understand the specific functions of 24,25(OH)₂D₂ in human physiology.
-
Signaling Pathway Elucidation: Further investigating the signaling pathways activated by 24,25(OH)₂D₂ in different species to identify conserved and divergent mechanisms.
A more comprehensive understanding of these cross-species differences is paramount for the accurate interpretation of preclinical data and the successful development of novel therapeutics targeting the vitamin D endocrine system.
References
- 1. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 24,25-(OH)(2)D(3) regulates cartilage and bone via autocrine and endocrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D and Its Effects on Articular Cartilage and Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical way to prepare primer human chondrocyte culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abnormal vitamin D metabolism, intestinal calcium transport, and bone calcium status in the spontaneously hypertensive rat compared with its genetic control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion microscopic imaging of calcium transport in the intestinal tissue of vitamin D-deficient and vitamin D-replete chickens: a 44Ca stable isotope study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulatory mechanisms and pathological implications of CYP24A1 in Vitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Mouse Cyp24a1 Expression via Promoter-Proximal and Downstream-Distal Enhancers Highlights New Concepts of 1,25-Dihydroxyvitamin D3 Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Species differences in the binding kinetics of 25-hydroxyvitamin D3 to vitamin D binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CYP24A1's Role in 24,25-Dihydroxyvitamin D2 Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1) in the production of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) versus its vitamin D3 counterpart. We present supporting experimental data, detailed methodologies for key experiments, and a comparative look at an alternative metabolic pathway.
Data Presentation: CYP24A1 Kinetic Performance
The catalytic efficiency of an enzyme is a crucial measure of its performance. The following table summarizes the kinetic parameters of recombinant human CYP24A1 for the primary circulating and active forms of vitamin D2 and D3.
| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Reference |
| 25-hydroxyvitamin D₂ (25(OH)D₂) | Not explicitly stated, but catalytic efficiency is similar to 25(OH)D₃ | Not explicitly stated | Similar to 25(OH)D₃ | [1] |
| 25-hydroxyvitamin D₃ (25(OH)D₃) | ~0.2-0.5 | ~5-10 | ~20-25 | [2][3] |
| 1,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂) | Not explicitly stated, but catalytic efficiency is lower than 1,25(OH)₂D₃ | Not explicitly stated | Approximately half of 1,25(OH)₂D₃ | [1] |
| 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃) | ~0.1-0.3 | ~10-20 | ~50-100 | [2][3] |
Key Findings:
-
Similar Inactivation of Precursors: CYP24A1 demonstrates comparable catalytic efficiency for the initial hydroxylation of 25-hydroxyvitamin D2 (25(OH)D₂) and 25-hydroxyvitamin D3 (25(OH)D₃).[1] This suggests that at the precursor level, both forms of vitamin D are inactivated by CYP24A1 at similar rates.
-
Preferential Inactivation of Active Vitamin D3: The catalytic efficiency (kcat/Km) of CYP24A1 for the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), is nearly double that for the active form of vitamin D2, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂).[1] This indicates that CYP24A1 is more efficient at inactivating the hormonal form of vitamin D3.
Alternative Pathway: The Role of CYP3A4
While CYP24A1 is the primary enzyme responsible for the 24-hydroxylation of vitamin D metabolites, another cytochrome P450 enzyme, CYP3A4, has been identified as an alternative pathway.
| Enzyme | Substrate | Products | Kinetic Parameters (Km) | Key Characteristics | Reference |
| CYP24A1 | 25(OH)D₂ | 24,25(OH)₂D₂ and other hydroxylated metabolites | High affinity (sub-micromolar range) | Primary, high-affinity enzyme for vitamin D catabolism. | [2][3] |
| CYP3A4 | 25(OH)D₂ | 24,25(OH)₂D₂, 4β,25(OH)₂D₂, and other hydroxylated metabolites | Lower affinity (micromolar range) | A secondary, lower-affinity pathway that can be induced by certain drugs. More efficient with vitamin D2 substrates. | [3][4] |
Experimental Protocols
In Vitro CYP24A1 Enzyme Assay for 24,25(OH)₂D₂ Production
This protocol describes a method for assessing the enzymatic activity of recombinant human CYP24A1 in producing 24,25(OH)₂D₂ from 25(OH)D₂.
Materials:
-
Recombinant human CYP24A1
-
25-hydroxyvitamin D₂ (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Bovine adrenodoxin and adrenodoxin reductase (electron transfer partners)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Stopping solution (e.g., acetonitrile or methanol)
-
Internal standard for LC-MS/MS analysis (e.g., deuterated 24,25(OH)₂D₂)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, bovine adrenodoxin, adrenodoxin reductase, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate Reaction: Add the substrate, 25(OH)D₂, to the pre-incubated mixture to initiate the enzymatic reaction. The final substrate concentration should be varied to determine kinetic parameters.
-
Enzyme Addition: Add recombinant human CYP24A1 to the reaction mixture to start the assay. The final enzyme concentration should be optimized for linear product formation over time.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold stopping solution (e.g., acetonitrile) containing the internal standard.
-
Sample Preparation for LC-MS/MS: Vortex the mixture and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
Quantification of 24,25(OH)₂D₂ by LC-MS/MS
This protocol outlines a general method for the sensitive and specific quantification of enzymatically produced 24,25(OH)₂D₂.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 or equivalent reversed-phase analytical column
Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction of the reconstituted sample from the enzyme assay. A common solvent system is hexane or a mixture of hexane and ethyl acetate.
-
Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity, derivatize the extracted vitamin D metabolites. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto the LC system. Use a gradient elution with a mobile phase typically consisting of a mixture of water with a small amount of formic acid and methanol or acetonitrile. The gradient is optimized to separate 24,25(OH)₂D₂ from its substrate and other potential metabolites.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 24,25(OH)₂D₂ and its internal standard.
-
Quantification: Generate a standard curve using known concentrations of 24,25(OH)₂D₂. Quantify the amount of 24,25(OH)₂D₂ in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
Mandatory Visualization
Caption: Vitamin D2 metabolic pathway highlighting the role of CYP24A1.
Caption: Workflow for in vitro validation of CYP24A1 activity.
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450-mediated metabolism of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP3A4 is a human microsomal vitamin D 25-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for 24,25-Dihydroxyvitamin D2
For researchers, scientists, and professionals in drug development, the accurate quantification of vitamin D metabolites is paramount. Among these, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is gaining increasing interest for its potential role in vitamin D metabolism and calcium homeostasis. This guide provides a head-to-head comparison of the primary analytical methods used for the determination of 24,25(OH)₂D₂, offering insights into their principles, performance, and experimental protocols.
The analytical landscape for 24,25(OH)₂D₂ is dominated by three main techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. Each method presents a unique set of advantages and limitations in terms of sensitivity, specificity, and throughput.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the key performance parameters for LC-MS/MS, GC-MS, and immunoassays in the analysis of 24,25-dihydroxyvitamin D metabolites. It is important to note that specific data for the D2 form can be limited, and in such cases, data for the more commonly measured D3 form is provided as a reference.
| Parameter | LC-MS/MS | GC-MS | Immunoassay |
| Limit of Detection (LOD) | 0.04 ng/mL | ~0.1 µg/L (~0.1 ng/mL) | Varies significantly by manufacturer; generally higher than MS methods. |
| Limit of Quantification (LOQ) | 0.1 - 0.2 ng/mL | Data not readily available for D2 form. | Varies by manufacturer (e.g., 8.1 ng/mL for one commercial assay for total 25(OH)D) |
| Precision (CV%) | Intra-assay: <5% Inter-assay: <10% | Acceptable inter- and intra-assay reproducibility reported. | Intra-assay: <10% Inter-assay: >10% for some assays |
| Accuracy (Bias) | -2% to -5% from reference methods | Quantitative recovery reported. | Can be significantly affected by cross-reactivity with other metabolites. |
| Specificity | High; can differentiate between D2 and D3 forms and other metabolites. | High; requires derivatization which can introduce variability. | Variable; significant cross-reactivity with other vitamin D metabolites is a major concern. |
| Throughput | High-throughput systems are available. | Generally lower throughput than LC-MS/MS and immunoassays. | High; well-suited for screening large numbers of samples. |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible results. Below are representative methodologies for the key analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of vitamin D metabolites due to its high sensitivity and specificity.
Sample Preparation:
A robust sample preparation is crucial to remove interfering substances from the biological matrix. A common workflow involves the following steps:
-
Protein Precipitation: To 100 µL of serum or plasma, an internal standard (e.g., deuterated 24,25(OH)₂D₂) is added, followed by a protein precipitating agent such as acetonitrile or a mixture of zinc sulfate and methanol. The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): The supernatant from the protein precipitation step is subjected to LLE using an organic solvent like hexane-ethyl acetate to extract the vitamin D metabolites. The organic layer is then separated and evaporated to dryness.
-
Derivatization (Optional but common): To enhance ionization efficiency and sensitivity, the dried extract is often derivatized. A popular derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
Chromatographic Separation:
The derivatized sample is reconstituted in a suitable solvent and injected into a liquid chromatography system.
-
Column: A reversed-phase column, such as a C18 or phenyl-hexyl column, is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate, is employed to separate the different vitamin D metabolites.
Mass Spectrometric Detection:
The eluent from the LC system is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Ionization Mode: Positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 24,25(OH)₂D₂ and its internal standard are monitored for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of vitamin D metabolites, though it is generally less common than LC-MS/MS for this application. A significant drawback is the requirement for derivatization to make the analytes volatile.
Sample Preparation:
-
Extraction: Similar to LC-MS/MS, the sample preparation involves protein precipitation and liquid-liquid extraction.
-
Purification: Further purification of the extract may be necessary using techniques like solid-phase extraction (SPE).
-
Derivatization: This is a critical step in GC-MS analysis of vitamin D metabolites. A two-step derivatization is often employed. First, a cyclic n-butyl boronate ester is formed across the 24- and 25-hydroxyl groups. Then, the remaining hydroxyl group at the 3-position is silylated, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) ether.
Chromatographic Separation:
-
Column: A capillary column with a non-polar stationary phase is typically used for separation.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is applied to the GC oven to elute the derivatized metabolites.
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific fragment ions of the derivatized 24,25(OH)₂D₂.
Immunoassays
Immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and chemiluminescence immunoassays (CLIA), are widely used in clinical laboratories for the measurement of total 25-hydroxyvitamin D. However, their application for the specific measurement of 24,25(OH)₂D₂ is limited due to significant cross-reactivity issues.
Principle:
These assays are based on the competitive binding principle. Unlabeled 24,25(OH)₂D₂ in the sample competes with a labeled form of the metabolite for a limited number of binding sites on a specific antibody. The amount of bound labeled metabolite is inversely proportional to the concentration of the unlabeled metabolite in the sample.
General Protocol:
-
Sample Incubation: The patient sample is incubated with the antibody and the labeled vitamin D metabolite.
-
Separation: The antibody-bound complex is separated from the unbound components.
-
Detection: The signal from the label (e.g., enzyme activity or light emission) is measured.
-
Quantification: The concentration of 24,25(OH)₂D₂ is determined by comparing the signal to a standard curve.
Critical Limitation - Cross-reactivity:
A major drawback of immunoassays is their potential for cross-reactivity with other vitamin D metabolites. Antibodies raised against one metabolite may also bind to other structurally similar metabolites, leading to inaccurate results. For instance, assays for total 25-hydroxyvitamin D often show significant cross-reactivity with 24,25-dihydroxyvitamin D metabolites. This lack of specificity makes immunoassays less suitable for the individual quantification of 24,25(OH)₂D₂.
Visualizing the Workflow: An LC-MS/MS Approach
To illustrate the experimental process, the following diagram outlines a typical workflow for the analysis of 24,25-dihydroxyvitamin D2 using LC-MS/MS.
Caption: Workflow for 24,25(OH)2D2 analysis by LC-MS/MS.
Conclusion
The choice of an analytical method for 24,25-dihydroxyvitamin D2 depends on the specific requirements of the study. LC-MS/MS stands out as the most reliable and specific method, providing accurate quantification and the ability to distinguish between different vitamin D metabolites. While GC-MS offers high specificity, the need for derivatization can make it more complex and less suited for high-throughput applications. Immunoassays, although convenient for screening total 25-hydroxyvitamin D, are generally not suitable for the specific and accurate quantification of 24,25(OH)₂D₂ due to significant cross-reactivity issues. For researchers and drug development professionals requiring precise and reliable data on 24,25(OH)₂D₂, a validated LC-MS/MS method is the recommended approach.
The Physiological Relevance of 24,25-Dihydroxyvitamin D2: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) with other key vitamin D metabolites, supported by experimental data. The information is intended to clarify the physiological relevance of this often-overlooked metabolite in the broader context of vitamin D metabolism and action.
Executive Summary
While 1,25-dihydroxyvitamin D (1,25(OH)₂D) is recognized as the most biologically active form of vitamin D, emerging research suggests that other metabolites, such as 24,25-dihydroxyvitamin D, are not merely inactive byproducts but possess unique physiological roles. This guide focuses on the D2 form, 24,25(OH)₂D₂, comparing its activity and potential functions with its more studied counterpart, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂), and its precursor, 25-hydroxyvitamin D2 (25(OH)D₂). The evidence suggests that 24,25(OH)₂D₂ may play a role in bone health and cartilage maintenance, exhibiting distinct properties from 1,25(OH)₂D₂.
Comparative Data of Vitamin D2 Metabolites
The following tables summarize the quantitative data comparing the biological activities of 24,25(OH)₂D₂ and its related metabolites. It is important to note that much of the detailed research has been conducted on the vitamin D3 forms; however, data on D2 analogs are presented where available.
| Parameter | 24,25(OH)₂D₂ | 1,25(OH)₂D₂ | 25(OH)D₂ | Reference(s) |
| Primary Function | Proposed roles in bone formation and cartilage health | Regulation of calcium and phosphate homeostasis | Prohormone, precursor to active metabolites | [1][2] |
| Production | Hydroxylation of 25(OH)D₂ by CYP24A1 | Hydroxylation of 25(OH)D₂ by CYP27B1 | Hydroxylation of Vitamin D₂ in the liver | [3] |
Table 1: General Comparison of Vitamin D2 Metabolites
| Biological Activity | 24-epi-1,25(OH)₂D₂ vs. 1,25(OH)₂D₂ | 24,25(OH)₂D₂ vs. 24,25(OH)₂D₃ | Reference(s) |
| Intestinal Calcium Transport | At best one-half as active | Data not available | [4] |
| Bone Mineralization | At best one-half as active | Data not available | [4] |
| In Vivo Bone Calcium Mobilization | Inactive in sustained mobilization; short-lived activity observed | Data not available | [4] |
| In Vitro Bone Resorption (fetal rat bone culture) | Only five times less active | Data not available | [4] |
| Binding to Chick Intestinal VDR | One-third as active as 1,25(OH)₂D₃ | 1.7 times less potent in displacing ³H-25(OH)D₃ from rat serum binding proteins | [4][5] |
Table 2: Comparative Biological Activity of 24,25(OH)₂D₂ Analogs. Note: Data for 24-epi-1,25(OH)₂D₂ is used as a proxy for 24,25(OH)₂D₂ due to limited direct comparative studies.
Experimental Protocols
Quantification of Vitamin D Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is considered the gold standard for accurately measuring various vitamin D metabolites.
-
Sample Preparation:
-
Protein Precipitation: Serum or plasma samples are treated with a solvent like acetonitrile to precipitate proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant is further purified to isolate vitamin D metabolites. LLE is often performed using a nonpolar solvent like hexane, while SPE utilizes cartridges packed with a sorbent that retains the metabolites.
-
-
Chromatographic Separation:
-
An aliquot of the purified sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reversed-phase column is commonly used to separate the different vitamin D metabolites based on their hydrophobicity. A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typically employed.
-
-
Mass Spectrometric Detection:
-
The separated metabolites are introduced into a tandem mass spectrometer.
-
Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used as the ion source.
-
Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each metabolite and their internal standards are monitored.
-
In Vitro Bone Resorption Assay
This assay assesses the ability of vitamin D metabolites to stimulate bone resorption.
-
Bone Culture: Fetal rat long bones (e.g., radii and ulnae) are dissected and cultured in a suitable medium (e.g., BGJb medium) supplemented with bovine serum albumin.
-
Treatment: The cultured bones are treated with different concentrations of the vitamin D metabolites (e.g., 24,25(OH)₂D₂ and 1,25(OH)₂D₂) or a vehicle control.
-
Assessment of Resorption: After a culture period (e.g., 48-96 hours), the medium is collected, and the amount of calcium released from the bone into the medium is measured using a colorimetric assay. The results are expressed as the treated/control ratio of calcium release.
Signaling Pathways and Logical Relationships
Vitamin D Metabolism and Action Pathway
The following diagram illustrates the metabolic pathway of vitamin D2 and the subsequent genomic and non-genomic signaling of its active metabolites.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. The in vitro production and activity of 24, 25-dihydroxycholecalciferol in cartilage and calvarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Clinical Significance of Serum 24,25-Dihydroxyvitamin D2 Levels: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the clinical significance of serum 24,25-dihydroxyvitamin D2 [24,25(OH)2D2], a key catabolite in the vitamin D metabolic pathway. By comparing its performance with alternative biomarkers and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers investigating vitamin D metabolism, bone disorders, and related pathological conditions.
Introduction to 24,25-Dihydroxyvitamin D2
Vitamin D undergoes a series of hydroxylation steps to become biologically active. The initial precursor, vitamin D2 (ergocalciferol) or D3 (cholecalciferol), is first hydroxylated in the liver to form 25-hydroxyvitamin D [25(OH)D], the major circulating form and an indicator of vitamin D status. Subsequently, in the kidney, 25(OH)D is converted to the active hormone 1,25-dihydroxyvitamin D [1,25(OH)2D] by the enzyme 1α-hydroxylase (CYP27B1). Alternatively, 25(OH)D can be catabolized by the enzyme 24-hydroxylase (CYP24A1) to form 24,25-dihydroxyvitamin D [24,25(OH)2D]. While traditionally considered an inactive metabolite, emerging evidence suggests that 24,25(OH)2D may have biological functions and its serum levels could serve as a valuable clinical biomarker. This guide focuses on the clinical significance of the vitamin D2-derived form, 24,25(OH)2D2.
Data Presentation: Comparative Serum Levels of 24,25(OH)2D and Related Biomarkers
The following tables summarize quantitative data from various studies, comparing serum levels of 24,25(OH)2D and other key biomarkers in different populations.
Table 1: Serum Vitamin D Metabolites and Bone Turnover Markers in a Healthy Adult Population
| Biomarker | Mean ± SD | Unit | Notes |
| 24,25(OH)2D3 | 1.7 ± 1.0 | ng/mL | Data from a cohort of community-dwelling older adults.[1] |
| 25(OH)D | 28 ± 11 | ng/mL | Combined 25(OH)D2 and 25(OH)D3 levels.[1] |
| 1,25(OH)2D | 33.1 ± 14.3 | pg/mL | |
| PTH | 31.4 (24.9-39.7) | pg/mL | Median (interquartile range).[2] |
| FGF23 | 59.4 (42.4-97.9) | pg/mL | Median (interquartile range).[3] |
| BSAP | 15.2 ± 4.2 | μg/L | |
| P1NP | 59.3 (44.7-75.52) | ng/mL | Median (interquartile range).[2] |
Table 2: Serum Vitamin D Metabolites and Bone Turnover Markers in Patients with Chronic Kidney Disease (CKD)
| Biomarker | eGFR ≥60 (n=55) | eGFR 45-59 (n=65) | eGFR 30-44 (n=69) | eGFR 15-29 (n=72) | eGFR <15 (n=17) | Unit |
| 24,25(OH)2D | 3.6 ± 2.4 | 3.2 ± 2.0 | 2.6 ± 1.8 | 2.6 ± 2.1 | 1.7 ± 1.1 | ng/mL[3][4] |
| 25(OH)D | 29.5 ± 15.1 | 29.1 ± 13.9 | 28.9 ± 15.3 | 27.2 ± 13.5 | 29.2 ± 15.4 | ng/mL[3] |
| 1,25(OH)2D | 40.5 ± 14.5 | 35.8 ± 13.0 | 31.7 ± 13.2 | 27.5 ± 12.8 | 23.1 ± 11.2 | pg/mL[3] |
| PTH | 54.3 (35.8-83.0) | 65.0 (42.0-105.0) | 75.0 (50.0-135.0) | 92.0 (63.7-180.7) | 185.0 (110.0-320.0) | pg/mL[3] |
| FGF23 | 58.7 (42.7-94.6) | 70.1 (48.5-115.2) | 90.3 (55.1-160.4) | 150.2 (80.3-300.1) | 450.6 (200.1-1000.2) | pg/mL[3] |
Table 3: Serum Vitamin D Metabolites in Postmenopausal Women with Osteoporosis
| Biomarker | Before 25(OH)D3 Therapy (n=6) | After 25(OH)D3 Therapy (n=6) | Unit |
| 24,25(OH)2D | 1.2 ± 1.2 | 7.7 ± 2.7 | ng/mL[5] |
| 25(OH)D | 8.7 ± 4.6 | 30.2 ± 9.5 | ng/mL[5] |
| 1,25(OH)2D | 2.1 ± 1.7 | 4.3 ± 1.5 | ng/dL[5] |
| PTH | Not Reported | Not Reported | pg/mL |
Experimental Protocols
Detailed methodologies for the quantification of 24,25(OH)2D2 and key comparator biomarkers are provided below.
Quantification of Serum 24,25-Dihydroxyvitamin D2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the simultaneous measurement of multiple vitamin D metabolites.
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard solution containing deuterated 24,25(OH)2D3.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant is subjected to liquid-liquid extraction with n-heptane.
-
The organic layer is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for 24,25(OH)2D2 and its internal standard.
-
Immunoassay for Parathyroid Hormone (PTH)
-
Principle: A two-site sandwich enzyme-linked immunosorbent assay (ELISA) is commonly used.
-
Procedure:
-
Standards, controls, and patient samples are added to microplate wells coated with an antibody specific for an epitope of PTH.
-
After incubation, a second antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), and directed against a different epitope of PTH, is added.
-
Following a wash step to remove unbound reagents, a substrate solution is added, which develops a color in proportion to the amount of bound enzyme.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of PTH in the samples is determined by comparison to a standard curve.[4][6][7][8]
-
Immunoassay for Fibroblast Growth Factor 23 (FGF23)
-
Principle: Both "intact" FGF23 (iFGF23) and "C-terminal" FGF23 (cFGF23) assays are available, typically as sandwich ELISAs.[9]
-
Procedure:
-
Patient samples are incubated in microplate wells coated with a capture antibody specific for FGF23.
-
After washing, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, and the resulting colorimetric or chemiluminescent signal is proportional to the FGF23 concentration.[10][11][12][13]
-
Enzyme Immunoassay for Bone-Specific Alkaline Phosphatase (BSAP)
-
Principle: This assay specifically measures the bone isoform of alkaline phosphatase.
-
Procedure:
-
A monoclonal antibody specific for BSAP is used to capture the enzyme from the serum sample.
-
The enzymatic activity of the captured BSAP is then determined by adding a substrate (e.g., p-nitrophenyl phosphate) and measuring the rate of product formation spectrophotometrically.
-
Immunoassay for Procollagen Type I N-Terminal Propeptide (P1NP)
-
Principle: A competitive or sandwich immunoassay is used to quantify P1NP.
-
Procedure:
Mandatory Visualization
Vitamin D Metabolic Pathway
Caption: Vitamin D metabolic pathway illustrating the synthesis and conversion of vitamin D into its metabolites.
Experimental Workflow for Serum 24,25(OH)2D2 Analysis
Caption: A typical experimental workflow for the analysis of serum 24,25(OH)2D2 by LC-MS/MS.
References
- 1. diagnostics.roche.com [diagnostics.roche.com]
- 2. Oral Vitamin D Supplements Increase Serum 25-Hydroxyvitamin D in Postmenopausal Women and Reduce Bone Calcium Flux Measured by 41Ca Skeletal Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sceti.co.jp [sceti.co.jp]
- 5. Ability of 25-hydroxyvitamin D3 therapy to augment serum 1,25- and 24,25-dihydroxyvitamin D in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. epitopediagnostics.com [epitopediagnostics.com]
- 8. mybiosource.com [mybiosource.com]
- 9. The Measurement and Interpretation of Fibroblast Growth Factor 23 (FGF23) Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cda-amc.ca [cda-amc.ca]
- 11. eaglebio.com [eaglebio.com]
- 12. Determination of FGF23 Levels for the Diagnosis of FGF23-Mediated Hypophosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioactiva.com [bioactiva.com]
- 14. Human P1NP ELISA Kit (EEL203) - Invitrogen [thermofisher.com]
- 15. P1NP [testguide.adhb.govt.nz]
- 16. Harmonization of commercial assays for PINP; the way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
Vitamin D2 vs. D3 Supplementation: A Comparative Analysis of their Impact on 24,25-Dihydroxyvitamin D2 Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) supplementation on the circulating levels of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂). The information presented is supported by experimental data from scientific literature, offering valuable insights for researchers and professionals in the field of drug development and vitamin D metabolism.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the long-term bioavailability of a single high dose of oral vitamin D2 or vitamin D3. The data highlights the differential effects of these two forms of vitamin D on the levels of their respective 24,25-dihydroxylated metabolites.
| Metabolite | Supplementation Group | Baseline (mean ± SD) | 30 Days Post-Supplementation (mean ± SD) |
| 24,25(OH)₂D₂ | Vitamin D2 (600,000 IU, oral) | Undetectable | 3.8 ± 1.5 ng/mL |
| Vitamin D3 (600,000 IU, oral) | Undetectable | Undetectable | |
| 24,25(OH)₂D₃ | Vitamin D2 (600,000 IU, oral) | 2.1 ± 0.9 ng/mL | 1.8 ± 0.7 ng/mL |
| Vitamin D3 (600,000 IU, oral) | 2.2 ± 1.0 ng/mL | 4.5 ± 1.8 ng/mL |
Data adapted from Cipriani et al. (2013).[1]
Experimental Protocols
The quantification of 24,25-dihydroxyvitamin D metabolites in serum typically involves sophisticated analytical techniques to ensure accuracy and sensitivity, given their low circulating concentrations. The following is a representative experimental protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies described in the literature.[2][3][4][5][6]
Objective: To quantify 24,25-dihydroxyvitamin D2 in human serum samples.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., deuterated 24,25(OH)₂D₂).
-
Perform protein precipitation using a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the sample to separate the supernatant containing the vitamin D metabolites.
-
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
Further purify the sample to remove interfering substances.
-
For LLE, use an organic solvent such as hexane/ethyl acetate.
-
For SPE, use a specialized cartridge to bind and elute the metabolites of interest.
-
-
Derivatization (Optional but often employed for enhanced sensitivity):
-
React the extracted metabolites with a derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione [PTAD]) to improve ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient of solvents, such as water with a modifier (e.g., formic acid) and methanol or acetonitrile, is used to separate the different vitamin D metabolites.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is used to ionize the target molecules.
-
Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 24,25(OH)₂D₂ and its internal standard are monitored for precise and sensitive quantification.
-
-
-
Data Analysis:
-
The concentration of 24,25(OH)₂D₂ in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using known concentrations of a 24,25(OH)₂D₂ standard.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathways of vitamin D2 and D3 and a general workflow for the analysis of their metabolites.
Caption: Metabolic pathways of Vitamin D2 and D3.
Caption: General experimental workflow for metabolite analysis.
Discussion
The data clearly indicates that supplementation with vitamin D2 leads to a measurable increase in serum 24,25(OH)₂D₂ levels, a metabolite that is not detected following vitamin D3 supplementation.[1] This is expected, as 24,25(OH)₂D₂ is a direct downstream metabolite of vitamin D2. Conversely, vitamin D3 supplementation significantly increases the levels of 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), while vitamin D2 supplementation does not.[1]
The enzyme responsible for the 24-hydroxylation of both 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 is CYP24A1.[7] The production of 24,25-dihydroxylated metabolites represents a catabolic pathway, inactivating the vitamin D molecule. The distinct metabolic fates of vitamin D2 and D3 have implications for their overall biological activity and potency. While both forms can raise total 25-hydroxyvitamin D levels, studies have suggested that vitamin D3 is more effective in this regard.[8][9][10][11] The differential production of 24,25-dihydroxylated metabolites may contribute to these observed differences in efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zivak.com [zivak.com]
- 6. lcms.cz [lcms.cz]
- 7. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of High-Dose Vitamin D2 Versus D3 on Total and Free 25-Hydroxyvitamin D and Markers of Calcium Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Effect of Daily Vitamin D2 and Vitamin D3 Supplementation on Serum 25-Hydroxyvitamin D Concentration (Total 25(OH)D, 25(OH)D2, and 25(OH)D3) and Importance of Body Mass Index: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Guide for 24, 25-Dihydroxyvitamin D2
This document provides crucial safety, handling, and disposal protocols for 24, 25-Dihydroxyvitamin D2 (24, 25-Dihydroxy VD2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risk and ensure proper laboratory conduct.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1] All PPE should be inspected before use and disposed of properly after handling the compound.[2]
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles.[3] A face shield may also be appropriate.[2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene, or butyl rubber).[1][4] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or long-sleeved clothing.[3] For larger quantities or risk of splash, chemical-resistant coveralls are recommended. | Protects skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator if ventilation is inadequate or when handling powders to avoid dust formation.[1][2] | Prevents inhalation of aerosols or fine particles. |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is critical. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure that an emergency eyewash station is accessible.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Don all required PPE as specified in the table above.[2]
-
Handling : Avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe in dust or aerosols.[2] Prohibit eating, drinking, or smoking in the laboratory area where the chemical is being used.[1]
-
Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1]
-
Post-Handling : After handling, decontaminate all work surfaces. Dispose of contaminated waste and gloves in accordance with the disposal plan.[2] Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[1]
Disposal Plan: Step-by-Step Waste Management
Improper disposal of this compound can contaminate soil and waterways.[5][6] Flushing is not an acceptable method of disposal.[5] Follow local, state, and federal regulations for chemical waste disposal.
Disposal Protocol for Small Quantities (Households/Non-Lab Settings):
-
Do Not Flush : Never flush vitamins or supplements down the toilet as this can pollute waterways.[5][6]
-
Take-Back Programs : The most reliable disposal method is through authorized drug take-back programs, which may be available at local pharmacies, clinics, or through DEA-hosted events.[7]
-
Trash Disposal (If No Other Option) : If a take-back program is unavailable, remove the substance from its original container and mix it with an undesirable material like coffee grounds or cat litter.[5][6] Place this mixture in a sealed, leak-proof container (e.g., a zippered bag or an empty can) and dispose of it in the trash.[5][6]
For laboratory settings, this compound waste should be treated as chemical waste and disposed of according to institutional and local government regulations.[8]
Emergency Procedures: First Aid Measures
In case of accidental exposure, immediate action is required.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1] |
| Skin Contact | Remove contaminated clothing immediately. Drench the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air and ventilate the suspected area. If symptoms occur, seek medical attention.[1] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Seek immediate medical advice.[1] |
Experimental Protocol: Quantification in Serum by LC-MS/MS
The following is a representative protocol for the liquid-liquid extraction and analysis of this compound from serum samples, a common procedure in clinical research.[9]
-
Sample Preparation :
-
Extraction :
-
Derivatization :
-
Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate at room temperature for 30 minutes in the dark.
-
Add a second 25 µL aliquot of DMEQ-TAD and incubate for an additional 60 minutes.[9]
-
Dry the derivatized sample and reconstitute it in a methanol/water solution for injection.[9]
-
-
Analysis :
-
Inject the prepared sample into an LC-MS/MS system for quantification.[9]
-
Associated Biological Pathways
This compound is a metabolite in the Vitamin D catabolic pathway. Understanding its formation and signaling effects is crucial for research professionals.
Vitamin D2 Metabolic Pathway
Vitamin D2 is metabolized in the liver to 25-hydroxyvitamin D2 (25(OH)D2). In the kidney and other tissues, 25(OH)D2 is further hydroxylated by the enzyme CYP27B1 to the active form, 1,25-dihydroxyvitamin D2, or by the enzyme CYP24A1 to 24, 25-dihydroxyvitamin D2, which is part of the catabolic pathway leading to excretion.[10]
Pro-inflammatory Signaling of 24, 25-Dihydroxyvitamin D3
Recent studies have shown that 24, 25-dihydroxyvitamin D3 (a closely related metabolite to VD2) can elicit non-genomic, pro-inflammatory signaling in hepatocytes. This involves the rapid activation of several protein kinases.[11]
References
- 1. quantimetrix.com [quantimetrix.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Vitamin D - Wikipedia [en.wikipedia.org]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. medicalwastepros.com [medicalwastepros.com]
- 6. athensservices-2bin.recyclist.co [athensservices-2bin.recyclist.co]
- 7. fullscript.com [fullscript.com]
- 8. mwcog.org [mwcog.org]
- 9. lcms.cz [lcms.cz]
- 10. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
